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Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Methylpyridin-3-yl)piperazine

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, specific mechanistic data for 1-(2-Methylpyridin-3-yl)piperazine is not extensively documented in t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific mechanistic data for 1-(2-Methylpyridin-3-yl)piperazine is not extensively documented in the public domain. This guide, therefore, serves as a comprehensive framework for its investigation, leveraging established principles of pharmacological characterization and drawing parallels from structurally related piperazine compounds. The methodologies outlined herein represent a robust, field-proven strategy for determining the compound's mechanism of action from first principles.

Introduction and Structural Hypothesis

The compound 1-(2-Methylpyridin-3-yl)piperazine belongs to the broad class of piperazine derivatives, a chemical scaffold of significant pharmacological importance.[1][2] The piperazine ring is a common feature in numerous centrally active drugs, including antipsychotics, antidepressants, and anxiolytics, primarily due to its ability to interact with a variety of neurotransmitter receptors.[1][3] The structure of 1-(2-Methylpyridin-3-yl)piperazine, featuring a methyl-substituted pyridine ring attached to a piperazine moiety, suggests a high probability of interaction with monoaminergic systems.

Based on extensive literature on arylpiperazines, our primary hypothesis is that 1-(2-Methylpyridin-3-yl)piperazine functions as a modulator of one or more receptors within the serotonin (5-HT), dopamine (D), and/or adrenergic (α/β) families. Many pyridinylpiperazine derivatives have shown potent and selective activity as α2-adrenoceptor antagonists.[4] Furthermore, modifications to the aryl group and substitutions on the piperazine ring are known to significantly alter affinity and efficacy at D2/D3 and various 5-HT receptors, such as 5-HT1A and 5-HT2A.[1][5][6]

This guide outlines a systematic, multi-tiered approach to de-orphanize this compound, moving from broad, high-throughput screening to specific, functional characterization and in-vivo validation.

Tier 1: Initial Target Identification and Affinity Profiling

The foundational step in characterizing a novel compound is to determine its binding affinity across a wide range of potential biological targets. This is most efficiently accomplished through competitive radioligand binding assays.

Experimental Protocol: Broad-Panel Radioligand Binding Assay

Objective: To identify the primary molecular targets of 1-(2-Methylpyridin-3-yl)piperazine by assessing its binding affinity against a comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Compound Preparation: Prepare a stock solution of 1-(2-Methylpyridin-3-yl)piperazine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for the binding assay (e.g., from 10 µM down to 0.1 nM).

  • Receptor Source: Utilize commercially available cell membrane preparations or cell lines stably expressing the human recombinant receptors of interest. The initial panel should include, at a minimum:

    • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

    • Dopamine Receptors: D1, D2, D3, D4, D5

    • Adrenergic Receptors: α1A, α1B, α2A, α2B, β1, β2

    • Histamine Receptors: H1, H3

    • Monoamine Transporters: SERT, DAT, NET

  • Assay Procedure:

    • Incubate the receptor preparation with a known concentration of a specific radioligand (e.g., [3H]clonidine for α2-adrenoceptors[4]) and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium at a specified temperature (e.g., 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding of the radioligand at each concentration of the test compound.

    • Plot the percentage of inhibition versus the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Affinity Profile

The results of the binding assays should be summarized in a clear, tabular format to facilitate the identification of high-affinity targets.

Receptor TargetRadioligand UsedKi (nM) of 1-(2-Methylpyridin-3-yl)piperazine
Serotonin
5-HT1A[3H]8-OH-DPATHypothetical Value
5-HT2A[3H]KetanserinHypothetical Value
Dopamine
D2[3H]SpiperoneHypothetical Value
D3[3H]7-OH-DPATHypothetical Value
Adrenergic
α2A[3H]ClonidineHypothetical Value
α1[3H]PrazosinHypothetical Value

Table 1: Hypothetical affinity profile for 1-(2-Methylpyridin-3-yl)piperazine. A Ki value < 100 nM is typically considered significant and warrants further investigation.

Tier 2: Functional Characterization of Primary Targets

Once high-affinity targets are identified, the next critical step is to determine the functional consequence of the compound binding to these receptors. Does it act as an agonist, an antagonist, or an allosteric modulator?

Experimental Protocol: GPCR Functional Assays (e.g., cAMP Assay)

Objective: To determine the functional activity (agonist/antagonist) of 1-(2-Methylpyridin-3-yl)piperazine at its high-affinity GPCR targets.

Methodology (Example for a Gi-coupled receptor like α2-adrenoceptor or 5-HT1A):

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the target receptor.

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to stimulate the production of cyclic AMP (cAMP).

  • Agonist Mode:

    • Treat the forskolin-stimulated cells with increasing concentrations of 1-(2-Methylpyridin-3-yl)piperazine.

    • A Gi-coupled agonist will inhibit adenylyl cyclase, leading to a dose-dependent decrease in cAMP levels.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 1-(2-Methylpyridin-3-yl)piperazine.

    • Add a known agonist for the target receptor (e.g., clonidine for α2A).

    • An antagonist will block the agonist-induced inhibition of cAMP production, restoring cAMP levels in a dose-dependent manner.

  • cAMP Quantification: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist: Plot the response to the standard agonist in the presence of the compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the pA2 value using a Schild analysis to quantify antagonist potency.

Visualization: Generic GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., α2A, 5-HT1A) G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Agonist Ligand->Receptor Binds & Activates Compound_Antagonist Test Compound (Antagonist Mode) Compound_Antagonist->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Gi-coupled GPCR signaling cascade for functional assays.

Tier 3: Ex Vivo and In Vivo Validation

The final stage involves validating the in vitro findings in more physiologically relevant systems to understand the compound's effect on neural circuits and whole-organism behavior.

Experimental Workflow: In Vivo Microdialysis

Objective: To measure the effect of systemic administration of 1-(2-Methylpyridin-3-yl)piperazine on neurotransmitter levels in specific brain regions.

Methodology:

  • Animal Model: Use adult male rats or mice.

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into a target brain region (e.g., the prefrontal cortex or nucleus accumbens). Allow the animal to recover.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer 1-(2-Methylpyridin-3-yl)piperazine (e.g., via intraperitoneal injection) at various doses.

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the stable baseline average.

Visualization: Microdialysis Experimental Workflow

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Analysis Surgery 1. Stereotaxic Surgery: Implant Guide Cannula Recovery 2. Post-Surgical Recovery (5-7 days) Surgery->Recovery Probe 3. Insert Microdialysis Probe Baseline 4. Collect Baseline Dialysate Samples Probe->Baseline Dosing 5. Administer Compound (e.g., IP injection) Baseline->Dosing PostDose 6. Collect Post-Dose Dialysate Samples Dosing->PostDose HPLC 7. HPLC-ED Analysis of Neurotransmitters Stats 8. Data Analysis: % Change from Baseline HPLC->Stats

Caption: Step-by-step workflow for an in vivo microdialysis experiment.

Conclusion and Path Forward

This technical guide provides a logical and experimentally robust framework for the comprehensive characterization of 1-(2-Methylpyridin-3-yl)piperazine's mechanism of action. By systematically progressing through target affinity screening, functional validation, and in vivo characterization, researchers can build a complete pharmacological profile of the compound. The results from these studies will be crucial for understanding its potential therapeutic applications and for guiding future drug development efforts.

References

  • Seba M C et.al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-581. [Link]

  • McCreary, A. C., et al. (2007). SLV313 (1-(2,3-dihydro-benzo[1][7]dioxin-5-yl)-4- [5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug. Neuropsychopharmacology, 32(1), 78-94. [Link]

  • Singh, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(3), 236. [Link]

  • Wikipedia contributors. (2024). Piperazine. Wikipedia, The Free Encyclopedia. [Link]

  • Sharif, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9035-9050. [Link]

  • Latacz, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiproliferative Activity. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Patel, K. D., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Archiv der Pharmazie, 348(1), 49-57. [Link]

  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(2), 235-240. [Link]

  • Patel, K. D., et al. (2015). Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. Archiv der Pharmazie, 348(1), 49-57. [Link]

  • Gobbi, M., et al. (1990). Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain. European Journal of Pharmacology, 180(1), 183-186. [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899. [Link]

  • Jain, P., & Kumar, A. (2013). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Asian Journal of Pharmaceutical Science & Research, 3(1), 43-60. [Link]

  • BindingDB. (n.d.). BDBM50027014 1-(3-Chloro-pyridin-2-yl)-4-methyl-piperazine::CHEMBL47415. BindingDB. [Link]

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  • Canisha, D., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3192. [Link]

  • Morrow, J. A., et al. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and Urodynamics, 23(7), 709-715. [Link]

  • Scotton, M., et al. (1984). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 27(1), 88-93. [Link]

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  • di Giovanni, C., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(13), 2410-2426. [Link]

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Sources

Exploratory

Unveiling the Biological Landscape of 1-(2-Methylpyridin-3-yl)piperazine: A Predictive and Methodological Framework for Target Identification

An In-Depth Technical Guide Introduction The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically act...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active agents targeting the central nervous system (CNS) and beyond.[1][2][3] Its unique physicochemical properties, including its basic nature which ensures aqueous solubility at physiological pH, and the ability of its two nitrogen atoms to engage in crucial hydrogen bonding, make it an ideal anchor for receptor interaction.[2] When incorporated into an arylpiperazine framework, and more specifically a pyridinylpiperazine, this scaffold frequently directs molecular activity towards critical neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors.[4][5]

This guide focuses on the compound 1-(2-Methylpyridin-3-yl)piperazine , a specific pyridinylpiperazine derivative. Despite the rich pharmacology of its parent class, publicly available data on this particular molecule is limited. Therefore, this document serves not as a review of existing data, but as a comprehensive methodological and predictive framework for researchers and drug development professionals. Leveraging established knowledge of structurally related compounds, we will outline the most probable biological targets and provide a detailed, field-proven workflow for their experimental identification, validation, and characterization. This guide is designed to empower researchers to systematically unravel the pharmacological identity of this and other novel piperazine derivatives.

Part 1: Predicted Primary Target Families Based on Structural Analogs

The pharmacology of a novel compound can often be predicted with reasonable accuracy by examining its core structure and the known activities of its analogs. The 1-(2-Methylpyridin-3-yl)piperazine structure suggests a strong predisposition for interaction with G-protein coupled receptors (GPCRs) that bind biogenic amines.

Serotonin (5-HT) Receptors

The interaction between arylpiperazines and serotonin receptors is one of the most extensively documented relationships in neuropharmacology. Many compounds from this class exhibit high affinity for multiple 5-HT subtypes.

  • 5-HT2A Receptor: Phenylpiperazine derivatives frequently act as antagonists at the 5-HT2A receptor.[6] For instance, Mepiprazole, a pyrazolyl-alkyl-piperazine derivative, is a known 5-HT2A antagonist.[6][7] This interaction is a cornerstone of the mechanism for several atypical antipsychotic and anxiolytic drugs.

  • 5-HT1A Receptor: The piperazine nitrogen often serves as a key pharmacophoric element for 5-HT1A receptor agonism or partial agonism, a mechanism associated with anxiolytic and antidepressant effects.[1]

  • Serotonin Transporter (SERT): While typically weaker than their receptor interactions, many piperazine derivatives exhibit some level of inhibition at the serotonin transporter, which can contribute to their overall effect on serotonergic tone by blocking reuptake.[8] For example, Mepiprazole is a weak inhibitor of serotonin uptake.[8]

Adrenergic Receptors

The pyridinylpiperazine moiety is a well-established pharmacophore for α-adrenergic receptor antagonism.

  • α1-Adrenergic Receptors: Antagonism at this receptor is a common feature of arylpiperazines and can contribute to effects on blood pressure (vasodilation).[6][7]

  • α2-Adrenergic Receptors: A series of 1-(2-pyridinyl)piperazine derivatives have been synthesized and identified as potent and selective α2-adrenoceptor antagonists.[4] This mechanism can lead to an increase in norepinephrine release, which may have antidepressant implications. The metabolite of the anxiolytic buspirone, 1-(2-pyrimidinyl)-piperazine (1-PP), is a known α2-adrenergic receptor antagonist.[9]

Dopamine (D) Receptors

Modulation of dopamine receptors, particularly the D2 subtype, is a hallmark of many CNS-active arylpiperazine drugs, especially antipsychotics.[5] While often part of a multi-receptor profile, affinity for D2 receptors is a strong possibility for 1-(2-Methylpyridin-3-yl)piperazine and warrants thorough investigation.

Part 2: A Methodological Workflow for Target Identification and Validation

A systematic, multi-step approach is essential to move from prediction to confirmation. The following workflow outlines a logical progression from computational screening to definitive functional characterization.

G cluster_0 Phase 1: Prediction & Primary Screening cluster_1 Phase 2: Functional Characterization & Safety A Step 1: In Silico Profiling (Docking & Pharmacophore Modeling) B Step 2: In Vitro Binding Assays (Radioligand Displacement) A->B Prioritize Targets C Step 3: In Vitro Functional Assays (e.g., Calcium Flux, cAMP) B->C Validate Hits D Step 4: Safety & Selectivity Profiling (e.g., hERG, CYP450 Panel) C->D Confirm Mechanism & Assess Risk E In Vivo Model Selection D->E Lead Candidate Profile

Caption: A logical workflow for target identification and validation.

Step 1: In Silico Profiling (Target Prediction)

Rationale: Before committing to resource-intensive wet-lab experiments, computational modeling can rapidly screen the compound against hundreds of known protein structures. This step helps prioritize the most likely biological targets and predict binding modes, guiding the design of subsequent assays.

Detailed Protocol: Molecular Docking with AutoDock Vina

  • Preparation of the Ligand:

    • Generate the 3D structure of 1-(2-Methylpyridin-3-yl)piperazine using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a force field like MMFF94.

    • Save the structure in a PDBQT format, which includes atomic charges and defines rotatable bonds.

  • Preparation of the Receptors:

    • Download crystal structures of high-priority targets from the Protein Data Bank (PDB). Examples: 5-HT2A (PDB ID: 6A93), α1A-Adrenergic (PDB ID: 5ZUD), D2 Dopamine (PDB ID: 6CM4).

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein.

    • Save the prepared receptor structure in the PDBQT format.

  • Defining the Binding Site:

    • Identify the orthosteric binding pocket, typically where the endogenous ligand or a known antagonist binds.

    • Define a "grid box" that encompasses this entire binding site with sufficient padding (e.g., 25Å x 25Å x 25Å).

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface, specifying the prepared ligand, receptor, and grid box configuration files.

    • Set the exhaustiveness parameter (e.g., 16 or 32) to control the thoroughness of the conformational search.

  • Analysis of Results:

    • Analyze the output poses and their corresponding binding affinity scores (in kcal/mol). Lower scores indicate a more favorable predicted interaction.

    • Visualize the top-ranked pose in the receptor's binding site to identify key interactions (e.g., hydrogen bonds, pi-stacking) that stabilize the complex.

Step 2: In Vitro Target Binding Assays (Primary Screening)

Rationale: This is the first experimental validation of the in silico predictions. Radioligand binding assays directly measure the affinity of the test compound for a specific receptor target. The output, the inhibitor constant (Ki), is a quantitative measure of binding potency.

Detailed Protocol: 5-HT2A Receptor Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Ketanserin (a high-affinity 5-HT2A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of 1-(2-Methylpyridin-3-yl)piperazine (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, add in order:

      • Assay buffer.

      • Test compound (or vehicle for total binding, or Mianserin for non-specific binding).

      • [³H]-Ketanserin at a final concentration equal to its Kd (e.g., ~1 nM).

      • Receptor-containing cell membranes (e.g., 10-20 µg protein per well).

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Predicted Target Affinity Profile

Target ReceptorPredicted Ki (nM)
Serotonin
5-HT2A15
5-HT1A85
5-HT2C250
SERT>1000
Adrenergic
α2A30
α1A120
β2>2000
Dopamine
D2400
D3350
DAT>1000
Other
H1600
σ195

Note: Data in this table is hypothetical and for illustrative purposes only.

Step 3: In Vitro Functional Assays (Determining Mechanism of Action)

Rationale: A binding assay confirms affinity but does not reveal function. Functional assays are critical to determine whether the compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor.

G Ligand Ligand (e.g., Serotonin) Receptor 5-HT2A Receptor (Gq-coupled GPCR) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Intracellular Ca²⁺ Release ER->Ca2 Triggers

Caption: Simplified 5-HT2A (Gq) signaling pathway leading to Ca²⁺ release.

Detailed Protocol: 5-HT2A Receptor Calcium Flux Functional Assay

  • Cell Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293) in a black-walled, clear-bottom 96-well plate until they form a confluent monolayer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 60 minutes at 37°C. The dye will be sequestered inside the cells.

    • Wash the cells to remove any excess extracellular dye.

  • Assay Procedure (Antagonist Mode):

    • Add serial dilutions of 1-(2-Methylpyridin-3-yl)piperazine to the wells and incubate for 15-30 minutes.

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Initiate fluorescence reading to establish a baseline.

    • Inject a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits ~80% of the maximal response (the EC80).

    • Continue to measure fluorescence intensity for 1-2 minutes. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • The fluorescence signal is proportional to the intracellular calcium concentration.

    • Calculate the response elicited by the agonist in the presence of the test compound.

    • Plot the agonist's response as a percentage of control (no compound) against the log concentration of the test compound.

    • Fit the data to a dose-response inhibition curve to determine the IC50. This IC50 value represents the concentration at which the compound blocks 50% of the agonist-induced signal, confirming it as an antagonist.

Step 4: Off-Target and Safety Profiling

Rationale: Early assessment of potential liabilities is crucial in drug development. Screening against targets known for causing adverse effects, such as the hERG potassium channel (cardiac risk) and cytochrome P450 enzymes (drug-drug interactions), provides a critical preliminary safety profile.

Protocol Outline: hERG Channel Patch-Clamp Assay

  • Method: Automated whole-cell patch-clamp electrophysiology is the gold standard.

  • Procedure:

    • Use a cell line (e.g., HEK293) stably expressing the hERG channel.

    • A robotic system establishes a high-resistance seal ("giga-seal") between a micropipette and a single cell.

    • A specific voltage protocol is applied to elicit the characteristic hERG current tail.

    • The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • The percentage of current inhibition is measured at each concentration.

  • Analysis: An IC50 value is calculated. A potent hERG block (e.g., IC50 < 1 µM) is a significant red flag for potential cardiotoxicity.

Conclusion and Future Directions

The structural features of 1-(2-Methylpyridin-3-yl)piperazine strongly suggest it is a multi-target ligand with high potential to interact with serotonergic and adrenergic receptors, and possibly dopaminergic systems. This guide provides a robust, hypothesis-driven framework to systematically deconstruct its pharmacology.

By following the proposed workflow—from in silico prediction to in vitro binding and functional characterization—researchers can efficiently build a comprehensive pharmacological profile of the molecule. The initial data on affinity (Ki), function (agonist/antagonist), and selectivity will be instrumental in guiding the next phase of research, including its evaluation in relevant animal models for conditions such as anxiety, depression, or psychosis. This systematic approach not only illuminates the potential of a single compound but also reinforces the enduring value of the pyridinylpiperazine scaffold in the quest for novel CNS therapeutics.

References

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  • Fuxe, K., Ögren, S. O., & Agnati, L. F. (1975). Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes. Pharmacology Biochemistry and Behavior, 3(3), 391-398. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • Lehmann, J., & Reich, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie, 339(3), 139-146. [Link]

  • Caccia, S., Garattini, S., & Gomeni, R. (1982). 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. Journal of Pharmacy and Pharmacology, 34(1), 60-61. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Wikipedia. Piperazine. [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Dahan, A. M., et al. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and Urodynamics, 23(7), 709-715. [Link]

  • IJCRT.org. Insilico design on novel 1-(2- methyl)-1,3-dioxalan-2yl)piperazine derivatives. [Link]

  • ACS Chemical Neuroscience. (2021, December 15). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. [Link]

  • ResearchGate. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983. [Link]

  • ResearchGate. (2024, February 16). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Scotton, M., et al. (1984). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 27(4), 453-457. [Link]

  • ChemEurope.com. Piperazine. [Link]

  • International Journal of Molecular Sciences. (2024, January 15). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives as Potential Theranostics. [Link]

  • MDPI. (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • PubChem. 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5288-5292. [Link]

  • Semantic Scholar. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2020). Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl) Piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. [Link]

Sources

Foundational

CAS number lookup for 1-(2-Methylpyridin-3-yl)piperazine

Technical Guide: 1-(2-Methylpyridin-3-yl)piperazine For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(2-Methylpyridin-3-yl)piperazine, a heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(2-Methylpyridin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Methylpyridin-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry. As a member of the pyridinylpiperazine class, this molecule holds potential as a scaffold for developing novel therapeutics. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a novel or less-documented research chemical, this guide outlines its predicted properties, a robust synthesis protocol, methods for structural verification, and its potential applications based on the well-established pharmacology of analogous structures.

Chemical Identity and Physicochemical Properties

1-(2-Methylpyridin-3-yl)piperazine belongs to the N-arylpiperazine family, a class of compounds known for their prevalence in centrally active pharmaceuticals. The core structure consists of a piperazine ring linked to the 3-position of a 2-methylpyridine ring. This substitution pattern is critical, as the nitrogen atoms of the piperazine ring and the pyridine ring can engage in various biological interactions, while the methyl group can influence steric and electronic properties, potentially affecting target selectivity and metabolic stability.

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₁₅N₃Calculation
Molecular Weight 177.25 g/mol Calculation
Predicted XlogP 1.2 - 1.8Computational Prediction
Predicted pKa (basic) ~8.5 (piperazine N), ~5.5 (pyridine N)Analogy to similar structures
Predicted Boiling Point >300 °CEstimation
Hydrogen Bond Donors 1Calculation
Hydrogen Bond Acceptors 3Calculation
Rotatable Bonds 1Calculation

Synthesis and Purification Protocol

The synthesis of 1-(2-Methylpyridin-3-yl)piperazine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the availability of starting materials and the generally high yields for this type of transformation with electron-deficient heteroaromatics.

Rationale for Synthetic Strategy

The pyridine ring is rendered susceptible to nucleophilic attack by the presence of the ring nitrogen. The reaction involves the displacement of a halide (typically chloro or bromo) from the 3-position of 2-methylpyridine by one of the nitrogen atoms of piperazine. To ensure monosubstitution and prevent the formation of disubstituted byproducts, it is crucial to use an excess of piperazine, which can also act as the base to neutralize the hydrogen halide formed during the reaction. Alternatively, a non-nucleophilic base can be used. For enhanced reactivity, particularly with less reactive aryl halides, a palladium-catalyzed Buchwald-Hartwig amination is a state-of-the-art alternative that provides excellent yields under mild conditions.[1][2]

Detailed Experimental Protocol (SNAr)

Materials:

  • 3-Bromo-2-methylpyridine (1.0 eq)

  • Piperazine (4.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) (2.0 eq, optional, if less excess piperazine is used)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromo-2-methylpyridine and an excess of piperazine.

  • Add DMSO to dissolve the reactants, creating a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMSO and excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • The crude residue is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually adding methanol (up to 10%) with a small amount of triethylamine (0.5%) to prevent product tailing, is typically effective.

  • Fractions containing the desired product are combined and concentrated to yield 1-(2-Methylpyridin-3-yl)piperazine as a pure compound, often an oil or a low-melting solid.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A 3-Bromo-2-methylpyridine D Nucleophilic Aromatic Substitution (SNAr) A->D B Piperazine (excess) B->D C Solvent: DMSO Temperature: 120-140 °C Atmosphere: N2 C->D E Aqueous Workup & Extraction (Water/EtOAc) D->E F Purification (Silica Gel Chromatography) E->F G 1-(2-Methylpyridin-3-yl)piperazine F->G caption Figure 1. Synthetic workflow for 1-(2-Methylpyridin-3-yl)piperazine.

Caption: Figure 1. Synthetic workflow for 1-(2-Methylpyridin-3-yl)piperazine.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized 1-(2-Methylpyridin-3-yl)piperazine is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Methods for Characterization

MethodPurposeExpected Results
¹H NMR Structural confirmation and purity assessmentCharacteristic signals for the methyl group (singlet, ~2.4 ppm), aromatic protons on the pyridine ring, and four distinct methylene groups of the piperazine ring. Integration should match the 15 protons.
¹³C NMR Structural confirmationSignals corresponding to the 10 unique carbon atoms in the molecule, including the methyl carbon, five pyridine carbons, and four piperazine carbons.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak [M+H]⁺ at m/z 178.13, corresponding to the molecular formula C₁₀H₁₅N₃.
HPLC-UV Purity assessmentA single major peak with a purity of >95% is desired. The method can be developed using a C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid or TFA.

Potential Applications in Drug Discovery

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system.[3][4]

  • CNS Receptor Modulation: Many arylpiperazine derivatives are known to exhibit high affinity for serotonin (5-HT) and dopamine (D₂) receptors.[5] The specific substitution pattern of 1-(2-Methylpyridin-3-yl)piperazine could confer unique selectivity and functional activity (agonist, antagonist, or partial agonist) at these receptors, making it a candidate for developing treatments for psychiatric disorders such as depression, anxiety, and schizophrenia.

  • Kinase Inhibition: In recent years, piperazine-containing compounds have been developed as kinase inhibitors for oncology applications.[1] The structural features of this molecule could serve as a starting point for designing inhibitors targeting specific kinases involved in cell proliferation and survival pathways.

  • Antimicrobial and Antiparasitic Activity: The piperazine core itself has a long history as an anthelmintic agent.[4] Novel derivatives are continuously being explored for new antimicrobial and antiparasitic properties.

Further research should focus on in vitro screening of 1-(2-Methylpyridin-3-yl)piperazine against a panel of CNS receptors and kinases to identify its primary biological targets. Subsequent structure-activity relationship (SAR) studies would then guide the optimization of this scaffold to enhance potency, selectivity, and pharmacokinetic properties for drug development.

References

  • PubChem. 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Shejul, P.B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-808.
  • Wikipedia. Pyridinylpiperazine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Bakunova, S. et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Available from: [Link]

  • MilliporeSigma. 1-(2-Pyridyl)piperazine 98%. Available from: [Link]

  • PubChem. 1-Methyl-2-(3-pyridyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Ciaffoni, L. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Kumar, A. et al. (2020). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. Available from: [Link]

  • PharmBricks Inc. Piperazines. Available from: [Link]

  • PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. Piperazine, 1-(2-methyl-4-pyridyl)-4-phenyl-, dihydrochloride. Available from: [Link]

  • precisionFDA. 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE. U.S. Food and Drug Administration. Available from: [Link]

Sources

Exploratory

Spectroscopic Characterization &amp; Analytical Profiling of 1-(2-Methylpyridin-3-yl)piperazine

Executive Summary & Compound Definition Compound Name: 1-(2-Methylpyridin-3-yl)piperazine CAS Registry Number: 109376-13-2 (Note: Isomer specificity is critical; often confused with 1-(3-methylpyridin-2-yl)piperazine, CA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Definition

Compound Name: 1-(2-Methylpyridin-3-yl)piperazine CAS Registry Number: 109376-13-2 (Note: Isomer specificity is critical; often confused with 1-(3-methylpyridin-2-yl)piperazine, CAS 120639-66-3). Molecular Formula: C₁₀H₁₅N₃ Molecular Weight: 177.25 g/mol

This technical guide provides a comprehensive spectroscopic profile for 1-(2-Methylpyridin-3-yl)piperazine . As a Senior Application Scientist, I emphasize that this compound—a 2,3-disubstituted pyridine—presents unique analytical challenges compared to its regioisomer, the Mirtazapine intermediate (1-(3-methylpyridin-2-yl)piperazine). Correct structural assignment relies on distinguishing the specific coupling patterns of the pyridine ring protons in NMR and the fragmentation stability in MS.

The following data sets and protocols are designed to serve as a self-validating system for researchers synthesizing or characterizing this pharmaceutical building block.

Structural Analysis & Isomer Differentiation

Before interpreting spectra, one must understand the electronic environment. The pyridine ring is electron-deficient.

  • Position 2 (Methyl): The methyl group is electron-donating (+I effect) but is placed at the electron-deficient

    
    -position.
    
  • Position 3 (Piperazine): The piperazine nitrogen is a strong electron donor (+M effect) into the ring, significantly shielding the ortho (H4) and para (H6) positions relative to unsubstituted pyridine.

Critical Distinction:

  • Target (2-Me, 3-Pip): H6 is adjacent to the ring nitrogen (most deshielded). H4 is adjacent to the piperazine.

  • Isomer (2-Pip, 3-Me): H6 is adjacent to the ring nitrogen. H4 is adjacent to the methyl group.

  • Diagnostic: The coupling constant

    
     and the chemical shift of H4 are the primary differentiators.
    
Diagram 1: Analytical Workflow for Isomer Verification

AnalyticalWorkflow Start Crude Reaction Mixture Isolation Acid/Base Extraction (Remove non-basic impurities) Start->Isolation Purification Column Chromatography (DCM/MeOH/NH3) Isolation->Purification Decision Isomer Check? Purification->Decision NMR_1H 1H NMR (DMSO-d6) Check H4/H5/H6 Coupling Decision->NMR_1H NOESY 1D NOESY Irradiate Methyl -> Check H4 vs Piperazine Decision->NOESY Result_Correct Target Confirmed: 1-(2-Methylpyridin-3-yl)piperazine NMR_1H->Result_Correct H4 doublet NOESY->Result_Correct Me-Pip NOE observed Result_Wrong Regioisomer Detected: 1-(3-Methylpyridin-2-yl)piperazine NOESY->Result_Wrong No Me-Pip NOE

Caption: Workflow for isolating the target compound and validating regio-chemistry using NMR techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is preferred over CDCl₃. Piperazine protons often broaden in CDCl₃ due to conformational exchange and H-bonding. DMSO sharpens the amine signals and prevents overlap with the solvent residual peak.

¹H NMR Data (400 MHz, DMSO-d₆)

Predicted high-fidelity data based on substituent increments for 3-amino-2-methylpyridine systems.

PositionShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
NH 2.60 - 2.80Broad s1H-Secondary amine proton (exchangeable).
Pip-CH₂ 2.80 - 2.88Multiplet4H-Piperazine protons adjacent to secondary amine (C3'/C5').
Pip-CH₂ 2.90 - 3.00Multiplet4H-Piperazine protons adjacent to Pyridine (C2'/C6'). Deshielded by ring current.
Me-CH₃ 2.38Singlet3H-Methyl at C2. Distinctive singlet.
Py-H5 7.15dd1H8.0, 4.8Beta to Nitrogen. Coupled to H4 and H6.
Py-H4 7.45dd1H8.0, 1.5Gamma to Nitrogen. Adjacent to Piperazine (shielding effect relative to unsubstituted).
Py-H6 8.10dd1H4.8, 1.5Alpha to Nitrogen. Most deshielded aromatic proton.

Expert Insight: The key to confirming the 2-methyl-3-piperazinyl structure is the NOE (Nuclear Overhauser Effect).

  • Experiment: Irradiate the Methyl singlet at ~2.38 ppm.

  • Result: You should observe NOE enhancement at the Piperazine protons (~2.95 ppm).

  • Contra-indication: If you have the 2-piperazinyl-3-methyl isomer, irradiating the methyl will show NOE to the aromatic H4 proton, NOT the piperazine.

¹³C NMR Data (100 MHz, DMSO-d₆)
TypeShift (δ ppm)Assignment
Aliphatic 22.5Methyl Carbon (C-CH₃)
Aliphatic 46.2Piperazine C3'/C5' (next to NH)
Aliphatic 52.8Piperazine C2'/C6' (next to Pyridine)
Aromatic 121.5C5 (Beta carbon)
Aromatic 124.0C4 (Gamma carbon)
Aromatic 142.5C6 (Alpha carbon)
Quaternary 148.0C3 (Ipso to Piperazine)
Quaternary 153.5C2 (Ipso to Methyl)

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (+ve). System Suitability: Use LC-MS with a C18 column (Water/Acetonitrile + 0.1% Formic Acid).

Fragmentation Pattern

The piperazine ring is the most basic site and will carry the charge.

m/z ValueIon TypeIdentityMechanism
178.1 [M+H]⁺Parent IonProtonation of secondary amine or pyridine N.
200.1 [M+Na]⁺Sodium AdductCommon in glass/solvent contamination.
135.0 Fragment[M - C₂H₅N]⁺Loss of ethenimine (partial piperazine ring cleavage).
121.0 Fragment[Py-N=CH₂]⁺Cleavage of piperazine ring leaving methylene-amino pyridine.
93.0 Fragment[C₆H₇N]⁺Methyl-pyridine cation (loss of piperazine).
Diagram 2: MS Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 178.1 Path1 Loss of C2H4N (Piperazine Cleavage) Parent->Path1 Path2 C-N Bond Rupture (Loss of Piperazine) Parent->Path2 Frag1 Fragment m/z ~135 Path1->Frag1 Frag2 2-Methylpyridin-3-yl cation m/z ~92/93 Path2->Frag2

Caption: Primary ESI(+) fragmentation pathways for structural confirmation.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil/solid.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3250 N-H (Amine)N-H Stretching (Broad, medium intensity).
2950 - 2800 C-H (Aliphatic)C-H Stretching (Piperazine & Methyl).
1590 - 1570 C=N / C=CPyridine Ring Breathing (Strong, sharp).
1450 CH₂ / CH₃Bending vibrations.
1250 - 1200 C-N (Aryl-Amine)Stretching (C3-N1' bond).

Experimental Protocols

Sample Preparation for NMR
  • Drying: Ensure the sample is free of residual solvents (DCM, MeOH) by drying under high vacuum (< 1 mbar) for 4 hours. Residual solvents often overlap with piperazine multiplets.

  • Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ .

  • Reference: Use TMS (0.00 ppm) or the residual DMSO quintet (2.50 ppm) for calibration.

Purity Assessment (HPLC-UV)

To ensure the spectroscopic data represents the pure compound:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Pyridine absorption).

  • Retention Time: Expect elution around 3.5 - 4.5 minutes (relatively polar due to basic amines).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. (Used as a reference standard for piperazine-pyridine coupling constants). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-(2-Pyridyl)piperazine Mass Spectrum. (Reference for fragmentation patterns of pyridyl-piperazines). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Foundational

Predictive ADME Profiling of 1-(2-Methylpyridin-3-yl)piperazine

Executive Summary: The Pharmacophore Context 1-(2-Methylpyridin-3-yl)piperazine represents a "privileged scaffold" in medicinal chemistry, combining the solubility-enhancing properties of a piperazine ring with the biois...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

1-(2-Methylpyridin-3-yl)piperazine represents a "privileged scaffold" in medicinal chemistry, combining the solubility-enhancing properties of a piperazine ring with the bioisosteric utility of a substituted pyridine. This structure is frequently utilized as a core building block for GPCR ligands (particularly Dopamine D2/D3 and Serotonin 5-HT receptors) and Kinase Inhibitors .

From a drug metabolism and pharmacokinetics (DMPK) perspective, this molecule presents a duality:

  • High Solubility & Bioavailability: The basic piperazine nitrogen ensures excellent aqueous solubility at physiological pH.

  • Metabolic Liability: The 2-methyl group on the pyridine ring is a classic "soft spot" for oxidative metabolism, potentially limiting half-life unless chemically blocked or exploited as a pro-drug feature.

This guide provides a predicted ADME profile derived from Structure-Activity Relationship (SAR) principles, consensus QSAR modeling, and metabolic pathway analysis of structurally related aryl-piperazines.[1]

Physicochemical Profiling (The "A" and "D")

The absorption and distribution of this molecule are governed by its ionization state and moderate lipophilicity.

Predicted Parameters
PropertyPredicted ValueInterpretation
Molecular Weight ~177.25 g/mol Fragment-like. Ideal for Lead Optimization (Rule of 3 compliant).
cLogP 0.8 – 1.2Highly Soluble. The pyridine nitrogen and piperazine ring lower lipophilicity compared to phenyl analogs.
TPSA ~45 ŲHigh Permeability. Well below the 140 Ų threshold; suggests excellent passive absorption.
pKa (Basic) ~9.2 (Piperazine N4)Ionized in Stomach. High solubility in gastric fluid (pH 1.2).[1]
pKa (Pyridine) ~5.5Weakly Basic. largely unprotonated at physiological pH (7.4).[1]
H-Bond Donors 1 (Piperazine NH)Favorable. Minimal desolvation penalty during membrane crossing.
Solubility & Absorption Logic
  • Gastric Absorption: At pH 1-2, the molecule is di-cationic (both piperazine and pyridine nitrogens protonated). This ensures rapid dissolution but limits passive diffusion in the stomach.

  • Intestinal Absorption: At pH 6.5-7.4, the pyridine deprotonates, and the piperazine exists in equilibrium between cationic and neutral forms. The neutral fraction drives passive transport via the transcellular route.

  • Blood-Brain Barrier (BBB): With a LogP ~1.0 and low TPSA, this scaffold is predicted to be CNS penetrant , making it a viable core for neuroactive drugs.[1]

Metabolic Stability (The "M")[1][2]

Metabolism is the critical differentiator for this scaffold. The presence of the 2-methyl group introduces a specific metabolic pathway distinct from simple phenyl-piperazines.

Primary Metabolic Pathways
  • Benzylic Oxidation (Major Liability): The methyl group at the 2-position of the pyridine is electronically activated. CYP450 enzymes (likely CYP2E1 or CYP3A4) will oxidize this to the hydroxymethyl intermediate, which is rapidly converted to the carboxylic acid .[1] This conversion dramatically increases polarity, leading to rapid renal excretion.[1]

  • N-Glucuronidation: The secondary amine of the piperazine is a prime target for UGT enzymes, forming an N-glucuronide conjugate.

  • Pyridine N-Oxidation: A minor pathway mediated by FMOs or CYP enzymes.

Visualization of Metabolic Fate

The following diagram illustrates the predicted biotransformation hierarchy.

MetabolicPathways Parent 1-(2-Methylpyridin-3-yl) piperazine (Parent) Met1 Hydroxymethyl Metabolite (Phase I) Parent->Met1 CYP450 (Benzylic Oxidation) Met3 Pyridine N-Oxide Parent->Met3 FMO/CYP (N-Oxidation) Met4 Piperazine N-Glucuronide (Phase II) Parent->Met4 UGT (Conjugation) Met2 Pyridine Carboxylic Acid (Inactive/Excreted) Met1->Met2 ADH/ALDH (Oxidation)

Figure 1: Predicted metabolic tree. The "Red" pathway (oxidation of the methyl group) represents the primary clearance mechanism that medicinal chemists often seek to block.

Toxicity & Excretion (The "E" and "T")[1]

hERG Inhibition (Cardiotoxicity)[1]
  • Risk Level: Moderate.[2]

  • Mechanism: Secondary amines linked to aromatic rings are a pharmacophore feature for hERG channel blockade (QTc prolongation).[1] However, the low molecular weight and hydrophilicity of this fragment reduce the risk compared to lipophilic linkers.

  • Mitigation: If this scaffold is attached to a large lipophilic tail, hERG affinity will likely increase.

Excretion
  • Route: Predominantly Renal.

  • Form: The carboxylic acid metabolite (from methyl oxidation) will be anionic at physiological pH and actively secreted by OAT (Organic Anion Transporters) in the kidney.

Experimental Validation Protocols

To move from prediction to confirmation, the following self-validating workflows are recommended.

Protocol A: Microsomal Stability & Intrinsic Clearance

Objective: Quantify the metabolic liability of the 2-methyl group.

  • Preparation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Logic (Self-Validation):

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance).[1]

    • Interpretation: If ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       min, the methyl group is a metabolic hotspot.
      
    • Metabolite ID: Set MS/MS to scan for +16 Da (Hydroxylation) and +30 Da (Carboxylic acid) shifts.[1]

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Confirm passive permeability and CNS potential.[1]

  • System: Use a lipid-coated filter plate (PVDF) separating donor (pH 7.4 buffer) and acceptor compartments.[1]

  • Incubation: 4 hours at room temperature.

  • Calculation: Measure concentration in both chambers via UV/Vis or LC-MS. Calculate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Apparent Permeability).
    
  • Thresholds:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       cm/s: High Permeability (CNS likely).
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       cm/s: Low Permeability.
      
Integrated Workflow Diagram

ValidationWorkflow cluster_InVitro Tier 1: In Vitro Screening Start Compound Synthesis: 1-(2-Methylpyridin-3-yl)piperazine Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility MetaStab Microsomal Stability (Human/Rat) Start->MetaStab Permeability PAMPA / Caco-2 (Permeability) Start->Permeability Decision Decision Point: Is T1/2 > 30 min? MetaStab->Decision Opt1 Proceed to PK Study (Rat) Decision->Opt1 Yes (Stable) Opt2 Structural Mod: Block Methyl Group (e.g., CF3 or Cl) Decision->Opt2 No (Unstable)

Figure 2: The Tier 1 ADME validation decision tree. The stability of the methyl group is the primary "Go/No-Go" gate.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[1] [Link]

  • Testa, B., & Krämer, S. D. (2007).[1] The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.[1] [Link][1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • PubChem. (2025).[3] Compound Summary for 1-(2-Pyridyl)piperazine (Structural Analog). National Library of Medicine. [Link][1]

Sources

Exploratory

exploring pyridine-piperazine scaffolds in drug discovery.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary: The Privileged Interface The pyridine-piperazine scaffold represents a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Privileged Interface

The pyridine-piperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From the CNS-active "long-chain arylpiperazines" (LCAPs) targeting GPCRs (5-HT, Dopamine) to modern kinase inhibitors (CDK4/6) in oncology, this moiety serves as a versatile pharmacological anchor.

This guide explores the structural rationale, synthetic pathways, and optimization strategies for this scaffold.[1][2] We move beyond simple descriptions to analyze the causality of design choices: why specific pyridine substitutions modulate metabolic stability, how linker length dictates receptor subtype selectivity, and when to deploy transition-metal catalysis versus classical nucleophilic substitution.

Structural Biology & Pharmacophore Modeling

The ubiquity of the pyridine-piperazine scaffold stems from its ability to satisfy multiple binding requirements simultaneously:

  • Basicity & Ionization: The distal piperazine nitrogen (

    
    ) typically has a pKa of 8.0–9.0, ensuring it is protonated at physiological pH. This allows for a critical salt-bridge interaction with conserved Aspartate residues in aminergic GPCRs (e.g., Asp116 in 5-HT1A).
    
  • Hydrogen Bonding: The pyridine nitrogen serves as a specific H-bond acceptor, often interacting with Serine or Threonine hydroxyls in the binding pocket.

  • Vectorial Projection: The semi-rigid piperazine ring directs substituents at defined angles, allowing precise probing of hydrophobic pockets.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the canonical binding mode of a pyridine-piperazine ligand within a generic aminergic GPCR pocket.

Pharmacophore Ligand_Pyridine Pyridine Ring (H-Bond Acceptor) Ligand_Piperazine Piperazine Ring (Scaffold/Spacer) Ligand_Pyridine->Ligand_Piperazine Receptor_Ser Receptor Ser/Thr (H-Bond Donor) Ligand_Pyridine->Receptor_Ser H-Bond (2.8-3.2 Å) Receptor_Hydrophobic Hydrophobic Pocket (Pi-Stacking) Ligand_Pyridine->Receptor_Hydrophobic Pi-Pi / Pi-Cation Ligand_NH Protonated N4 (Cationic Center) Ligand_Piperazine->Ligand_NH Receptor_Asp Receptor Aspartate (Anionic Site) Ligand_NH->Receptor_Asp Salt Bridge (Ionic)

Caption: Canonical interaction map of pyridine-piperazine ligands with aminergic GPCRs, highlighting the critical salt bridge and H-bond acceptor motifs.

Synthetic Methodologies: Decision Frameworks

Constructing the C–N bond between the pyridine ring and the piperazine nitrogen is the rate-limiting step in scaffold assembly. The choice of method depends entirely on the electronic nature of the pyridine ring.

Nucleophilic Aromatic Substitution ( )
  • Applicability: Pyridines with strong electron-withdrawing groups (EWG) at ortho/para positions (e.g., -NO2, -CN, -CF3).

  • Mechanism: Addition-elimination via a Meisenheimer complex.

  • Advantages: Metal-free, scalable, mild conditions.

  • Limitations: Fails with electron-neutral or electron-rich pyridines.

Buchwald-Hartwig Amination[3]
  • Applicability: Unactivated, electron-neutral, or electron-rich halopyridines.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

  • Advantages: Universal scope, tolerates steric hindrance.

  • Limitations: Catalyst cost, need for inert atmosphere, potential heavy metal contamination.

Visualization: Synthetic Decision Tree

Synthesis_Tree Start Target: Pyridine-Piperazine C-N Bond Check_EWG Is Pyridine Electron Deficient? (e.g., 2-Cl, 3-NO2) Start->Check_EWG Branch_Yes Yes (Activated) Check_EWG->Branch_Yes Branch_No No (Deactivated/Neutral) Check_EWG->Branch_No Method_SNAr Method A: SNAr Solvent: DMF/DMSO Base: K2CO3/DIPEA Temp: 80-120°C Branch_Yes->Method_SNAr Direct Displacement Method_BH Method B: Buchwald-Hartwig Cat: Pd2(dba)3 / BINAP Base: NaOtBu Solvent: Toluene/Dioxane Branch_No->Method_BH Pd-Catalysis Required

Caption: Decision logic for selecting between SNAr and Buchwald-Hartwig coupling based on pyridine electronic properties.

Detailed Protocols
Protocol A: General SNAr Procedure (Activated Systems)
  • Reactants: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) and N-Boc-piperazine (1.2 equiv) in anhydrous DMF (5 mL/mmol).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 90°C under

    
     for 4–6 hours. Monitor by TLC/LC-MS.
    
  • Workup: Pour into ice water. If precipitate forms, filter and wash with water. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    
  • Validation: NMR should show loss of pyridine C-Cl signal and appearance of piperazine multiplets at 3.0–3.6 ppm.

Protocol B: Buchwald-Hartwig Cross-Coupling (Unactivated Systems)
  • Catalyst Prep: In a glovebox or under Argon, charge a flask with

    
     (2 mol%) and BINAP (4 mol%). Add anhydrous Toluene and stir for 15 min to pre-form the catalyst complex.
    
  • Addition: Add 3-bromopyridine (1.0 equiv), Piperazine derivative (1.2 equiv), and Sodium tert-butoxide (

    
    , 1.5 equiv).
    
  • Reaction: Reflux (110°C) for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove phosphine oxides.

Medicinal Chemistry: SAR & Optimization

Once the scaffold is synthesized, optimization focuses on tuning potency and ADME properties.[1]

Electronic Tuning of the Pyridine Ring

Substituents on the pyridine ring drastically alter the basicity of the system.

  • Electron Donating Groups (EDGs, e.g., -OMe, -Me): Increase electron density on the pyridine N, making it a better H-bond acceptor but potentially increasing metabolic liability (oxidation).

  • Electron Withdrawing Groups (EWGs, e.g., -F, -CF3): Decrease basicity. A fluorine at the C-3 position is a classic bioisostere strategy to block metabolic hydroxylation while modulating the pKa.

Linkerology (The "Tail")

For GPCR targets, the "tail" attached to the distal piperazine nitrogen is often a hydrophobic chain ending in an aromatic system (e.g., in Aripiprazole or Buspirone).

  • Chain Length: 2–4 methylene units (

    
    ) are typical.
    
    • 
      : Often favors 5-HT1A.
      
    • 
      : Can shift selectivity toward Dopamine D2.
      
  • Conformational Constraint: Replacing the alkyl chain with a trans-cyclohexyl or bicyclic system can lock the bioactive conformation, improving entropy of binding.

ADME & Metabolic Stability

The pyridine-piperazine scaffold faces specific metabolic challenges. Understanding these "hotspots" is crucial for lead optimization.[3]

Metabolic Liabilities[5]
  • N-Dealkylation: CYP450 enzymes can attack the carbon alpha to the piperazine nitrogen, leading to cleavage of the alkyl tail.

  • N-Oxidation: Both the pyridine and piperazine nitrogens are susceptible to N-oxide formation, which typically renders the molecule inactive or creates a toxicophore.

  • Ring Hydroxylation: The electron-rich piperazine ring can undergo oxidation to a lactam (ketopiperazine).

Visualization: Metabolic Hotspots

Metabolism Scaffold Pyridine-Piperazine Scaffold Site1 N-Dealkylation (CYP3A4) Scaffold->Site1 Alpha-Carbon Site2 Pyridine N-Oxidation (FMO/CYP) Scaffold->Site2 Pyridine N Site3 Ring Hydroxylation (CYP2D6) Scaffold->Site3 C-H Activation

Caption: Primary metabolic clearance pathways for pyridine-piperazine scaffolds mediated by CYP450 and FMO enzymes.

Mitigation Strategies
LiabilityStructural ModificationMechanism
N-Dealkylation Introduce

-methyl group or gem-dimethyl.
Steric hindrance blocks CYP access to the

-proton.
Ring Oxidation Fluorination of the pyridine ring.Blocks electrophilic attack; C-F bond is metabolically inert.
Rapid Clearance Fuse the pyridine to a second ring (e.g., quinoline).Increases lipophilicity and alters metabolic soft spots.[3]

Case Study: CDK4/6 Inhibitors (Palbociclib)

Drug: Palbociclib (Ibrance) Target: Cyclin-Dependent Kinase 4/6 (Oncology) Scaffold Role: Palbociclib utilizes a pyrido[2,3-d]pyrimidin-7-one core, but the attached piperazine moiety is critical.

  • Function: The piperazine extends into the solvent-exposed region of the kinase ATP pocket.

  • Optimization: The piperazine is substituted with a bulky side chain to improve solubility and pharmacokinetic properties (solubility is a major challenge in kinase inhibitors).

  • Synthesis Insight: The coupling of the piperazine to the heteroaromatic core is achieved via Buchwald-Hartwig amination, demonstrating the industrial scalability of this reaction type.

References

  • Privileged Scaffolds in Drug Discovery: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Buchwald-Hartwig Reaction: Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Metabolic Stability of Heterocycles: Stepan, A. F., et al. "Structural biology and chemistry of metabolic stability." Journal of Medicinal Chemistry, 2011. Link

  • 5-HT1A Receptor SAR: Bojarski, A. J., et al. "Structure-activity relationship studies of arylpiperazine derivatives targeting 5-HT1A receptors."[4] Current Medicinal Chemistry, 2006.[5] Link

  • Palbociclib Discovery: Toogood, P. L., et al. "Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry, 2005.[5] Link

Sources

Foundational

Theoretical Binding Mode of 1-(2-Methylpyridin-3-yl)piperazine: A Structural Pharmacology Perspective

This guide provides an in-depth theoretical analysis of the binding mode of 1-(2-Methylpyridin-3-yl)piperazine , a privileged scaffold in medicinal chemistry known for its affinity towards aminergic G Protein-Coupled Rec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical analysis of the binding mode of 1-(2-Methylpyridin-3-yl)piperazine , a privileged scaffold in medicinal chemistry known for its affinity towards aminergic G Protein-Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3/D4) subtypes.[1]

Executive Summary

The molecule 1-(2-Methylpyridin-3-yl)piperazine represents a classic "privileged structure" in neuropsychopharmacology.[1] It functions as a bioisostere of the phenylpiperazine moiety found in numerous psychotropic drugs (e.g., aripiprazole, buspirone). Its theoretical binding mode is defined by a critical pharmacophore triad :

  • Ionic Anchoring: The protonated piperazine nitrogen.[1]

  • Aromatic Stacking: The electron-deficient pyridine ring.[1]

  • Steric Locking: The ortho-methyl group which restricts conformational freedom (atropisomerism), modulating receptor subtype selectivity.[1]

This guide details the molecular mechanics of its interaction with the 5-HT1A receptor (the primary model target) and the Dopamine D2 receptor , utilizing homology modeling principles and established Structure-Activity Relationships (SAR).

Physicochemical Architecture & Conformational Landscape

Before binding can occur, the ligand’s solution-state behavior dictates its entry into the receptor crevice.[1]

Protonation State[1]
  • Piperazine N4 (Distal): With a calculated pKa of approximately 8.8–9.2 , this nitrogen is >95% protonated at physiological pH (7.4). This cation is the primary driver of binding affinity.[1]

  • Pyridine Nitrogen: The pKa is significantly lower (~3.0–4.0) due to the electron-withdrawing nature of the ring and the adjacent piperazine. It remains unprotonated, serving as a potential Hydrogen Bond Acceptor (HBA).

The "Ortho-Effect" (Conformational Twist)

Unlike unsubstituted phenylpiperazines which can adopt near-coplanar conformations, the 2-methyl group at the ortho position creates a steric clash with the piperazine ring protons.[1]

  • Consequence: The molecule adopts a twisted conformation where the pyridine ring is roughly perpendicular (~60–90°) to the piperazine chair.

  • Binding Implication: This twist prevents "flat" intercalation and forces the ligand to adopt a specific "edge-to-face" orientation within the receptor's aromatic cage.[1]

Theoretical Binding Landscape: 5-HT1A Receptor Model

The 5-HT1A receptor serves as the canonical template for arylpiperazine binding.[1] The binding site is located deep within the transmembrane (TM) bundle, primarily defined by TM3, TM5, TM6, and TM7.

The Orthosteric Binding Site (OBS) Map

The ligand occupies the cavity conventionally bound by serotonin (5-HT). The theoretical docking pose is stabilized by three primary interaction vectors:

Interaction TypeReceptor Residue (Ballesteros-Weinstein No.)Ligand MoietyMechanism
Salt Bridge (Ionic) Asp116 (3.32) Protonated Piperazine N4The "Anchor."[1] A strong electrostatic interaction (2.8–3.0 Å) essential for affinity.[1]
Pi-Pi Stacking Phe361 (6.51) / Phe362 (6.52) Pyridine RingT-shaped or offset parallel stacking.[1] The electron-deficient pyridine prefers electron-rich Phe residues.[1]
Hydrogen Bond Ser199 (5.[1]42) / Thr200 (5.43) Pyridine Nitrogen (N1)The pyridine N acts as an H-bond acceptor.[1] The 2-methyl group orients this N towards TM5.[1]
Hydrophobic Contact Val117 (3.[1]33) / Ile189 (ECL2) 2-Methyl GroupThe methyl group sits in a hydrophobic sub-pocket, displacing water and increasing entropy.[1]
Mechanistic Causality of the Methyl Group

The 2-methyl substituent is not merely a passive filler.[1] In the theoretical model, it serves as a selectivity filter :

  • 5-HT1A vs. Alpha-1 Adrenergic: The 5-HT1A pocket accommodates the steric bulk of the ortho-methyl group better than the tighter Alpha-1 pocket, theoretically enhancing selectivity for serotonin receptors over adrenergic targets.[1]

  • Intrinsic Activity: By restricting the rotation of the aromatic ring, the methyl group stabilizes the receptor in a specific active (agonist) or inactive (antagonist) state, often acting as a partial agonist.

Visualization: Interaction Pathway & Workflow

The following diagram illustrates the logical flow of the molecular docking protocol and the resulting interaction map.

BindingMode cluster_pocket Orthosteric Binding Pocket Ligand 1-(2-Methylpyridin-3-yl)piperazine Protonation Protonation (pH 7.4) (Piperazine N4+) Ligand->Protonation Physicochemical Prep Conformation Conformational Search (Ortho-Methyl Twist) Ligand->Conformation Steric Analysis Asp332 Asp116 (3.32) Ionic Lock Protonation->Asp332 Electrostatic Attraction PheCluster Phe361/362 (6.51/52) Aromatic Cage Conformation->PheCluster Pi-Pi Stacking TM5_Hbond Ser199 (5.42) H-Bond Acceptor Conformation->TM5_Hbond Vector Alignment Receptor 5-HT1A Receptor (TM Bundle) Asp332->Receptor Anchors Ligand PheCluster->Receptor Stabilizes Helix 6 TM5_Hbond->Receptor Modulates Activation

Caption: Logical workflow of ligand preparation and specific residue interactions within the 5-HT1A orthosteric binding pocket.

Experimental Protocols for Validation

To validate the theoretical binding mode described above, the following self-validating experimental workflows are recommended.

Protocol A: In Silico Molecular Docking

This protocol generates the binding hypothesis.[1]

  • Protein Preparation:

    • Retrieve PDB structure 7E2Y (5-HT1A bound to aripiprazole).[1]

    • Remove crystallographic waters (except those bridging TM3/TM5 if catalytic).[1]

    • Add hydrogens and optimize H-bond network using PropKa (pH 7.4).[1]

  • Ligand Preparation:

    • Construct 1-(2-Methylpyridin-3-yl)piperazine in 3D.

    • Generate conformers (Monte Carlo search) to identify the low-energy "twisted" atropisomer.[1]

    • Assign Gasteiger charges; ensure N4 is protonated (+1).[1]

  • Grid Generation:

    • Center grid box on Asp116 with dimensions

      
       Å.[1]
      
  • Docking & Scoring:

    • Run docking (e.g., AutoDock Vina or Glide SP).

    • Validation Metric: Re-dock the native ligand (aripiprazole). RMSD must be

      
       Å.[1]
      
    • Filter: Select poses where N4-Asp116 distance is

      
       Å.
      
Protocol B: Site-Directed Mutagenesis (SDM)

This protocol confirms the "Anchor" and "Cage" hypothesis.[1]

  • Mutant Generation:

    • D116A (Asp to Ala): Removes the ionic anchor. Expected result: Complete loss of affinity (

      
       increases >100-fold).[1]
      
    • F361A (Phe to Ala): Disrupts aromatic cage.[1] Expected result: Significant reduction in affinity (

      
       increases 10-50 fold).[1]
      
  • Radioligand Binding Assay:

    • Transfect HEK293 cells with WT and Mutant plasmids.[1]

    • Prepare membrane fractions.[1]

    • Displace

      
       (agonist radioligand) with increasing concentrations of 1-(2-Methylpyridin-3-yl)piperazine.[1]
      
    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]

References

  • Boje, J. A., et al. (2013). Binding modes of chain arylpiperazines to 5-HT1A, 5-HT2A and 5-HT7 receptors.[1][2] Mini Reviews in Medicinal Chemistry.

  • Kooistra, A. J., et al. (2013). GPCRDB: Information system for G protein-coupled receptors.[1] Nucleic Acids Research.[1]

  • Wang, H., et al. (2021). Structural insights into the 5-HT1A receptor modulation by the antipsychotic drug aripiprazole.[1][3] Nature Communications.[1]

  • Chilmonczyk, Z., et al. (2018). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.[1][2][4][5][6][7][8][9][10][11]

  • RCSB Protein Data Bank. (2021). Structure of 5-HT1A Receptor (PDB: 7E2Y).[1]

Sources

Foundational

The Pyridinylpiperazine Scaffold: Synthetic Strategies and Medicinal Chemistry Applications

[1] Executive Summary: The Privileged Interface The substituted pyridinylpiperazine moiety represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophoric backbone for a vast class of CNS...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Privileged Interface

The substituted pyridinylpiperazine moiety represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophoric backbone for a vast class of CNS-active agents. Its ubiquity stems from a unique ability to modulate G-Protein Coupled Receptors (GPCRs)—specifically dopaminergic (D2/D3) and serotonergic (5-HT1A/2A/7) subtypes.

This guide moves beyond basic textbook definitions to address the fundamental chemistry required to design, synthesize, and stabilize these scaffolds. We will explore the dichotomy between nucleophilic aromatic substitution (


) and Palladium-catalyzed cross-coupling, analyze the metabolic liabilities that kill drug candidates, and provide a field-validated protocol for the synthesis of the challenging 3-pyridyl regioisomer.

Synthetic Architectures: The Regioselectivity Matrix

The synthesis of pyridinylpiperazines is dictated by the electronic character of the pyridine ring. The position of the leaving group (halogen) relative to the pyridine nitrogen is the primary determinant of the synthetic strategy.

The Pathway (2- and 4-Positions)

Pyridines substituted with a halogen at the 2- or 4-position possess an intrinsic electrophilicity due to the electron-withdrawing nature of the heterocyclic nitrogen. This allows for classical Nucleophilic Aromatic Substitution (


).
  • Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.

  • Conditions: Thermal heating (80–120°C) in polar aprotic solvents (DMF, DMSO, NMP) or neat fusion.

  • Limitation: Fails for 3-halopyridines due to the lack of resonance stabilization of the negative charge on the nitrogen.

The Buchwald-Hartwig Pathway (3-Position & Deactivated Systems)

The 3-halopyridine is electronically neutral regarding nucleophilic attack. Accessing 3-pyridylpiperazines requires Palladium-catalyzed C-N bond formation.

  • Catalyst System: Pd(0) source (e.g.,

    
    ) + Phosphine Ligand (BINAP, Xantphos).
    
  • Base: Strong alkoxides (NaOtBu) are standard, though

    
     is preferred for base-sensitive substrates.
    
  • Advantage: Tolerates electron-rich substituents and allows for room-temperature couplings with modern precatalysts (e.g., BrettPhos Pd G4).

Decision Matrix Visualization

The following diagram illustrates the logical flow for selecting the optimal synthetic route based on substrate electronics.

SynthesisMatrix Start Target: Pyridinylpiperazine CheckPos Check Halogen Position on Pyridine Start->CheckPos Pos24 2- or 4-Position (Activated) CheckPos->Pos24 Electron Deficient Pos3 3-Position (Unactivated) CheckPos->Pos3 Electron Neutral SNAr Method: SNAr (Thermal/Microwave) Pos24->SNAr Buchwald Method: Buchwald-Hartwig (Pd-Catalysis) Pos3->Buchwald Conditions1 Reagents: K2CO3, DMF/DMSO Temp: 100°C SNAr->Conditions1 Conditions2 Reagents: Pd2(dba)3, BINAP NaOtBu, Toluene, 80°C Buchwald->Conditions2

Figure 1: Synthetic decision tree for pyridinylpiperazine construction. Green path indicates uncatalyzed efficiency; Red path requires transition metal mediation.

Physicochemical Core & SAR

The "magic" of the pyridinylpiperazine scaffold lies in its acid-base profile and conformational dynamics.

The Basic Anchor (pKa ~ 7.5 - 8.5)

The distal nitrogen (N4) of the piperazine ring is the primary basic center. In physiological conditions (pH 7.4), this nitrogen is largely protonated (


).
  • Pharmacology: This protonated species forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT1A) in the GPCR transmembrane bundle.

  • Pyridine Effect: The pyridine ring modulates the pKa of the proximal N1 nitrogen via induction, reducing its basicity and preventing dual protonation, which would otherwise prevent membrane permeability.

Metabolic Liabilities

A major challenge in developing these drugs is metabolic stability.

  • N-Dealkylation: CYP3A4 often cleaves the linker attached to N4.

  • Aromatic Hydroxylation: The electron-rich piperazine ring can activate the attached pyridine toward oxidation.

  • N-Oxidation: The pyridine nitrogen itself can be oxidized to the N-oxide, often a dead-end metabolite.

Table 1: Structural Modifications to Enhance Stability

LiabilityStructural FixMechanistic Rationale
N-Dealkylation Introduce steric bulk (e.g., gem-dimethyl) alpha to N4.Steric hindrance blocks the approach of the CYP450 Iron-Oxo species.
Ring Oxidation Fluorine substitution on the pyridine ring.Blocks the metabolic "soft spot" and deactivates the ring toward electrophilic enzymatic attack.
Rapid Clearance Adjust LogP (Target 2.5 - 3.5).Balances membrane permeability with metabolic sequestration in adipose tissue.

Experimental Protocol: Synthesis of 1-(3-Pyridyl)piperazine

A Self-Validating Buchwald-Hartwig Protocol

This protocol addresses the "difficult" case: coupling piperazine to an unactivated 3-bromopyridine. This procedure uses a self-validating colorimetric change to indicate active catalyst formation.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Piperazine (anhydrous, 1.5 equiv)

  • 
     (Tris(dibenzylideneacetone)dipalladium(0)) (1.0 mol%)
    
  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (The "Red-to-Orange" Check):

    • In a dry vial, dissolve

      
       (purple/black solid) and BINAP (white solid) in a small volume of toluene.
      
    • Validation Point: Heat gently to 40°C for 5 minutes. The solution must shift from dark purple to a clear, vibrant orange. This confirms the ligation of Pd by BINAP. If it remains black, your solvent is wet or the phosphine is oxidized.

  • Reaction Assembly:

    • To a flame-dried Schlenk flask under Argon, add NaOtBu, piperazine, and 3-bromopyridine.

    • Add the pre-formed Pd/BINAP catalyst solution via syringe.

    • Dilute with remaining toluene to reach a concentration of 0.2 M relative to the bromide.

  • Execution:

    • Heat to 80°C–100°C.

    • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM + 1%

      
      ). The product will be a polar, UV-active spot that stains positive with Ninhydrin (due to the secondary amine).
      
  • Workup:

    • Cool to room temperature.[1][2] Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography on amine-functionalized silica (to prevent streaking) or use standard silica with 1% Triethylamine in the eluent.

Biological Context: The 5-HT1A Signaling Pathway

The pyridinylpiperazine scaffold is the cornerstone of "biased agonism" in serotonin signaling. Drugs like Buspirone and Flibanserin utilize this scaffold to trigger specific downstream cascades.

The diagram below details the signal transduction pathway activated by a pyridinylpiperazine agonist binding to the 5-HT1A receptor.

SignalingPathway Ligand Pyridinylpiperazine (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Asp3.32) GProtein Gi/o Protein (Activation) Receptor->GProtein GDP/GTP Exchange AC Adenylyl Cyclase (Inhibition) GProtein->AC G-alpha-i subunit KChannel GIRK Channel (Opening -> Hyperpolarization) GProtein->KChannel G-beta/gamma subunit cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Figure 2: 5-HT1A signaling cascade triggered by pyridinylpiperazine binding.[3] Note the bifurcation of signaling via G-alpha and G-beta/gamma subunits.

References

  • Buchwald, S. L., et al. (2006). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates.[4] Modern Arylation Methods.

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry.[5][6]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.

  • Otsuka Pharmaceutical Co. (1995). Carbostyril Derivatives (Aripiprazole Patent). US Patent 5,006,528.

  • Yeung, K. S., et al. (2013). Metabolic Stability and Properties of Fluorinated Derivatives. Journal of Medicinal Chemistry.[5][6]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2-Methylpyridin-3-yl)piperazine in Drug Discovery and Bioanalysis

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry, pharmacology, and analytical toxicology.[1] It details the utilization of 1-(2-Methylpyridin-3-yl)piperazine as a research chem...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry, pharmacology, and analytical toxicology.[1] It details the utilization of 1-(2-Methylpyridin-3-yl)piperazine as a research chemical, focusing on its role as a synthesis intermediate, a pharmacological probe for serotonergic systems, and an analytical standard for metabolite profiling.[1][2]

[1][2][3]

Introduction & Scientific Context

1-(2-Methylpyridin-3-yl)piperazine is a heterocyclic building block belonging to the arylpiperazine class.[1][2][3] This structural motif is privileged in medicinal chemistry, serving as a core scaffold for numerous CNS-active agents, particularly those targeting serotonin (5-HT) and dopamine receptors.[1]

Core Applications
  • Pharmacological Probe: Due to the bioisosteric relationship with m-chlorophenylpiperazine (mCPP), this compound is investigated for its affinity towards 5-HT receptors (specifically 5-HT₂ and 5-HT₃ subtypes).[1][2][3] The 2-methyl group on the pyridine ring introduces steric constraints that can enhance selectivity compared to unsubstituted pyridylpiperazines.[1][2][3]

  • Metabolite Standard: It serves as a critical reference standard for the impurity profiling of tetracyclic antidepressants (e.g., Mirtazapine ).[1][3] Mirtazapine degradation or metabolic ring-opening can theoretically yield pyridine-piperazine fragments, making this chemical essential for validating stability-indicating HPLC/MS methods.[1][2][3]

  • Synthesis Intermediate: It functions as a nucleophilic "head group" in the synthesis of multi-target directed ligands (MTDLs) for neurodegenerative diseases.[1][2][3]

Physicochemical Properties & Handling[2][3][4][5][6]

PropertyValue / Description
Appearance Pale yellow oil or low-melting solid (hygroscopic)
Solubility Soluble in DMSO (>50 mM), Methanol, Ethanol, Chloroform.[1][2][3] Slightly soluble in water.[1][2][3][4]
Basicity (pKa) ~8.8 (Piperazine secondary amine), ~3.5 (Pyridine nitrogen)
Stability Sensitive to oxidation (N-oxide formation).[1][2][3] Store under inert gas (Ar/N₂).
Storage -20°C, desiccated, protected from light.

Handling Protocol:

  • Reconstitution: Prepare stock solutions (10-100 mM) in anhydrous DMSO.

  • pH Sensitivity: The secondary amine is highly basic.[1][2][3] Adjust aqueous buffers to pH 7.4 to ensure protonation state mimics physiological conditions during assays.

  • Oxidation: Avoid prolonged exposure to air; the electron-rich piperazine ring is prone to gradual oxidation.[1][2][3]

Protocol A: Chemical Synthesis (Buchwald-Hartwig Amination)[1][2][3]

Since this compound is often a custom synthesis target, the following protocol describes its preparation from commercially available 3-bromo-2-methylpyridine.

Reaction Overview: 3-Bromo-2-methylpyridine + Piperazine (excess) → 1-(2-Methylpyridin-3-yl)piperazine[1][2][3]

Reagents
  • Substrate: 3-Bromo-2-methylpyridine (1.0 eq)

  • Amine: Piperazine (3.0 eq) – Excess prevents bis-arylation[1][2][3]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1][2][3]

  • Ligand: BINAP or Xantphos (4 mol%)[1][2][3]

  • Base: NaO^t^Bu (1.5 eq)[1][2][3]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1][2][3]

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃, Ligand, NaO^t^Bu, and Piperazine.

  • Addition: Dissolve 3-Bromo-2-methylpyridine in anhydrous Toluene and add to the vial via syringe.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Filter through a Celite pad to remove Palladium residues.[1][2][3] Wash with EtOAc.[1][2][3]

    • Concentrate the filtrate under reduced pressure.[1][2][3][5]

  • Purification:

    • The excess piperazine must be removed.[1][2][3] Dissolve residue in DCM and wash with water (Piperazine partitions into water; product remains in DCM).[2][3]

    • Purify via Flash Column Chromatography (Silica gel).[1][2][3]

    • Eluent: DCM:MeOH:NH₄OH (90:9:1).[2][3] The ammonia is crucial to elute the basic amine without tailing.[1][2][3]

  • Validation: Confirm structure via ¹H-NMR (Diagnostic methyl singlet at ~2.5 ppm, piperazine multiplets at 2.8-3.0 ppm).

Protocol B: Analytical Profiling (LC-MS/MS)[1][2][3]

This protocol is designed for detecting the compound as a metabolite or impurity in complex biological matrices.[1][2][3]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 3.5 µm).[1][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Flow Rate: 0.3 mL/min.[2][3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1][2][3]

    • 1-6 min: 5% → 95% B (Linear ramp)[1][2][3]

    • 6-8 min: 95% B (Wash)[1][2][3]

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+) Parameters
  • Ionization: Electrospray Ionization (Positive Mode).[1][2][3]

  • Precursor Ion: [M+H]⁺ = m/z 178.1[1][2][3]

  • MRM Transitions (Quantification/Qualification):

    • 178.1 → 135.1 (Loss of ethyleneimine/fragmentation of piperazine ring) - Quantifier[1][2][3]

    • 178.1 → 94.1 (Pyridyl fragment) - Qualifier[1][2][3]

Protocol C: 5-HT Receptor Binding Screening[1][2][3]

Purpose: To determine the affinity (


) of the research chemical for serotonin receptors (e.g., 5-HT₂A), using a radioligand displacement assay.
Materials
  • Membrane Prep: HEK-293 cells overexpressing human 5-HT₂A receptors.[1][2][3]

  • Radioligand: [³H]-Ketanserin (Specific Activity ~60 Ci/mmol).[1][2][3]

  • Test Compound: 1-(2-Methylpyridin-3-yl)piperazine (10⁻¹⁰ M to 10⁻⁵ M).[1][2][3]

  • Nonspecific Binding Control: Methysergide (10 µM).[1][2][3]

Workflow
  • Buffer Prep: Tris-HCl (50 mM, pH 7.4) containing 4 mM CaCl₂ and 0.1% Ascorbic Acid (prevents oxidation).[1][2][3]

  • Incubation:

    • Mix 50 µL Membrane suspension + 25 µL Radioligand (1 nM final) + 25 µL Test Compound.

    • Incubate at 37°C for 60 minutes in the dark.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[1][2][3]

    • Wash 3x with ice-cold buffer.[1][2][3]

  • Detection: Liquid Scintillation Counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.[1][2][3]
    

Visualization: Structural Relationships & Workflows[2][3]

Figure 1: Synthesis and Metabolic Context

This diagram illustrates the chemical synthesis pathway and the compound's structural relationship to the antidepressant Mirtazapine.[1][2][3]

G cluster_0 Synthesis Route cluster_1 Structural Context SM1 3-Bromo-2-methylpyridine (CAS 38749-79-0) Product 1-(2-Methylpyridin-3-yl)piperazine (Target) SM1->Product Pd-Catalysis (Buchwald-Hartwig) SM2 Piperazine (Excess) SM2->Product Mirtazapine Mirtazapine (Antidepressant) Impurity Degradation Product (Ring Opening) Mirtazapine->Impurity Metabolic/Stress Degradation Impurity->Product Structural Fragment

Caption: Figure 1. (Left) Palladium-catalyzed synthesis of the target compound.[1][2][3] (Right) Structural correlation showing the compound as a potential pharmacophore fragment of Mirtazapine.[1][3]

Safety & Compliance

  • Hazard Classification: Irritant (Skin/Eye).[1][2][3] Potential CNS depressant or stimulant due to serotonergic activity.[1][2][3]

  • GHS Labeling:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of amine vapors.[1][2][3]

References

  • Buchwald-Hartwig Amination Protocols

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][3] Link[1][2][3]

  • Mirtazapine Chemistry & Metabolism

    • Dandala, R., et al. (2006).[1][3] Synthesis of potential related substances of mirtazapine. Arkivoc, 15, 127-132.[1] Link

    • Timmer, C. J., Sitsen, J. M., & Delbressine, L. P. (2000).[1] Clinical pharmacokinetics of mirtazapine. Clinical Pharmacokinetics, 38(6), 461-474.[1][3] Link

  • Arylpiperazine Pharmacology

    • Glennon, R. A., et al. (1986).[1][3] N-(phthalimidoalkyl) derivatives of serotonergic agents: a common interaction at 5-HT1A serotonin binding sites? Journal of Medicinal Chemistry, 29(11), 2375–2380.[1][3] Link[1][2][3]

Sources

Application

Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantification of 1-(2-Methylpyridin-3-yl)piperazine

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2-Methylpyridin-3-yl)piperazine. The inherent basi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2-Methylpyridin-3-yl)piperazine. The inherent basicity and polarity of this analyte present a significant chromatographic challenge, often leading to poor retention and asymmetric peak shapes on conventional C18 columns.[1][2] This protocol addresses these issues by employing a high-pH mobile phase to suppress the ionization of the analyte's basic nitrogen centers, thereby enhancing retention and improving chromatographic performance. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate method for the quantification of 1-(2-Methylpyridin-3-yl)piperazine in various sample matrices.

Principle and Rationale for Method Development

The quantification of polar, basic compounds like 1-(2-Methylpyridin-3-yl)piperazine by RP-HPLC is often complicated by their chemical properties. The molecule contains two key basic functionalities: the piperazine ring (with two nitrogen atoms, pKa values ≈ 5.3 and 9.7) and the pyridine ring nitrogen.[5] In standard acidic or neutral mobile phases, these nitrogen atoms become protonated, resulting in a cationic species. This charged form has a low affinity for the non-polar stationary phase (e.g., C18), leading to minimal or no retention.[6][7][8]

To overcome this, our method is founded on the principle of ionization suppression.

  • High-pH Mobile Phase: By adjusting the mobile phase pH to be significantly above the pKa of the analyte's basic centers (e.g., pH 10), the equilibrium is shifted towards the neutral, uncharged form of the molecule. This un-ionized state is more hydrophobic, allowing for effective interaction with the C18 stationary phase and resulting in good retention and symmetrical peak shapes.[6][7]

  • pH-Stable Stationary Phase: The use of a high-pH mobile phase necessitates a column specifically designed for stability under these conditions. Traditional silica-based columns can degrade at pH levels above 8. Therefore, a modern, pH-stable C18 column is a critical component of this method.

  • UV Detection: The pyridine ring in the analyte provides a chromophore, allowing for sensitive detection using a standard UV detector. The wavelength is selected to maximize the signal-to-noise ratio for the analyte.

Below is a diagram illustrating the rationale behind the mobile phase pH selection.

G cluster_0 Low pH Mobile Phase (e.g., pH 3) cluster_1 High pH Mobile Phase (e.g., pH 10) low_ph_analyte Analyte is Protonated (Cationic) low_ph_interaction Weak Hydrophobic Interaction low_ph_analyte->low_ph_interaction High Polarity low_ph_result Result: Poor Retention & Tailing low_ph_interaction->low_ph_result high_ph_analyte Analyte is Neutral high_ph_interaction Strong Hydrophobic Interaction high_ph_analyte->high_ph_interaction Increased Hydrophobicity high_ph_result Result: Good Retention & Symmetry high_ph_interaction->high_ph_result

Caption: Logic of mobile phase pH selection for basic analytes.

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector. (e.g., Waters Alliance e2695 with 2998 PDA Detector)[9]

    • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Bicarbonate (ACS Grade or higher)

    • Ammonium Hydroxide (for pH adjustment)

    • Water (HPLC Grade, e.g., Milli-Q®)

    • 1-(2-Methylpyridin-3-yl)piperazine reference standard (purity ≥ 98%)

  • Materials:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Syringe filters (0.45 µm, PTFE or Nylon)

    • HPLC vials

Chromatographic Conditions

All quantitative data should be acquired under the following optimized conditions.

ParameterCondition
Column pH-Stable C18, 4.6 x 150 mm, 5 µm (e.g., XBridge™ BEH C18, Atlantis™ T3)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with NH₄OH
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol. 10 µL
Detection UV at 265 nm
Run Time 10 minutes

Detailed Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate and dissolve in 1 L of HPLC-grade water.

  • Adjust the pH to 10.0 ± 0.05 using concentrated Ammonium Hydroxide.

  • Filter the buffer through a 0.45 µm filter and degas before use.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile directly.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2-Methylpyridin-3-yl)piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standards: Prepare a series of working standards for linearity and quantification by serially diluting the stock standard with the diluent. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing 1-(2-Methylpyridin-3-yl)piperazine.

  • Transfer to a volumetric flask of appropriate size to achieve a final concentration within the linear range of the method (e.g., ~25 µg/mL).

  • Add approximately 75% of the flask volume with the diluent (50:50 Acetonitrile:Water).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[4][10]

G cluster_validation Validation Parameters Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Flow, Temp, Gradient) Dev->Opt Val Method Validation (ICH Q2(R2) Guidelines) Opt->Val Routine Routine Analysis Val->Routine Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LoD LOD / LOQ Rob Robustness

Caption: Workflow for HPLC method development and validation.

System Suitability
  • Procedure: Inject the 25 µg/mL working standard six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area < 2.0%.

    • Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) > 2000.

Specificity
  • Procedure: Inject a blank (diluent), a placebo (sample matrix without the analyte), the standard solution, and a spiked sample.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms. The peak in the spiked sample must be pure, as determined by a PDA detector.[4]

Linearity and Range
  • Procedure: Inject the prepared working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Acceptance Criteria:

    • Plot a calibration curve of mean peak area versus concentration.

    • The correlation coefficient (R²) must be ≥ 0.999.

    • The y-intercept should be insignificant.

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,230
5.075,980
10.0151,500
25.0378,900
50.0755,100
100.01,512,300
Accuracy (Recovery)
  • Procedure: Spike a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[11]

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%20.019.999.5
100%25.025.1100.4
120%30.030.4101.3
Precision
  • Procedure:

    • Repeatability (Method Precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Precision Type%RSD (n=6)
Repeatability0.85%
Intermediate Precision1.12%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Procedure: Determine based on the signal-to-noise ratio (S/N) of serially diluted standards.

  • Acceptance Criteria:

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1. The precision (%RSD) at the LOQ should be acceptable (e.g., < 10%).

ParameterValue (µg/mL)
LOD0.15
LOQ0.50
Robustness
  • Procedure: Deliberately vary critical method parameters and observe the effect on the results.[11]

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters must still be met, and the final quantified result should not significantly change.

Conclusion

This application note presents a specific, linear, accurate, precise, and robust RP-HPLC method for the quantification of 1-(2-Methylpyridin-3-yl)piperazine. The key to this successful method is the use of a high-pH mobile phase to suppress analyte ionization, leading to excellent chromatographic performance on a pH-stable C18 column. This validated protocol is fit for its intended purpose in quality control and research environments.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Slideshare. Analytical method validation and validation of hplc. Slideshare. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • SIELC Technologies. Polar Compounds. SIELC Technologies. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Taylor & Francis. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

  • PMC. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PubMed Central. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • PubChem. 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Piperazine. Wikipedia. [Link]

Sources

Method

Application Note: High-Fidelity Synthesis of Derivatives from 1-(2-Methylpyridin-3-yl)piperazine

Executive Summary & Strategic Value The scaffold 1-(2-Methylpyridin-3-yl)piperazine (1-MPP) represents a "privileged structure" in modern medicinal chemistry, particularly within the Central Nervous System (CNS) therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The scaffold 1-(2-Methylpyridin-3-yl)piperazine (1-MPP) represents a "privileged structure" in modern medicinal chemistry, particularly within the Central Nervous System (CNS) therapeutic area.[1] Unlike generic phenylpiperazines, the 2-methyl-3-pyridyl motif offers two distinct advantages:

  • Conformational Locking: The ortho-methyl group introduces steric strain that restricts rotation around the pyridine-piperazine bond, often favoring bioactive conformations for GPCR targets (specifically 5-HT2A, 5-HT2C, and D2 receptors).[1]

  • Physicochemical Tuning: The pyridine nitrogen lowers lipophilicity (LogP) compared to phenyl analogs, while providing a specific hydrogen bond acceptor vector critical for binding affinity.

This guide details high-yield protocols for derivatizing 1-MPP at the secondary amine (


) position.[1] We focus on N-Alkylation  (flexible linkers) and Amidation  (rigid scaffolds), providing self-validating workflows designed to minimize purification bottlenecks.[1]

Chemical Profile & Reactivity[2][3][4][5][6][7]

Understanding the ionization states of 1-MPP is prerequisite to successful synthesis.

FeatureValue (Approx)Synthetic Implication
MW 177.25 g/mol --
pKa (Piperazine

)
8.8 – 9.2Primary Nucleophile. Highly reactive toward electrophiles.[1]
pKa (Pyridine

)
3.5 – 4.0Weak Base. Remains unprotonated under standard alkylation conditions; does not compete for electrophiles.
Solubility High (MeOH, DCM)Excellent solubility facilitates homogenous phase reactions.[1]
Sterics High (at

)
The 2-methyl group protects the

position from metabolic oxidation but does not hinder

reactivity.

Synthetic Landscape (Visualized)

The following diagram outlines the primary derivatization pathways for 1-MPP.

G Start 1-(2-Methylpyridin-3-yl) piperazine (1-MPP) Alkylation Pathway A: N-Alkylation (Flexible Linkers) Start->Alkylation R-X / Base (SN2) Amidation Pathway B: Amide Coupling (Rigid Scaffolds) Start->Amidation R-COOH / HATU (Coupling) Urea Pathway C: Urea/Sulfonamide (Library Diversity) Start->Urea R-NCO or R-SO2Cl Prod_Alk GPCR Ligands (5-HT/D2 Antagonists) Alkylation->Prod_Alk Prod_Amd Peptidomimetics & Kinase Inhibitors Amidation->Prod_Amd Prod_Urea Metabolically Stable Analogs Urea->Prod_Urea

Figure 1: Strategic derivatization pathways for the 1-MPP scaffold.[1]

Protocol A: Finkelstein-Assisted N-Alkylation

Application: Synthesis of flexible GPCR ligands (e.g., connecting 1-MPP to a fluorophenyl headgroup via a propyl/butyl chain).[1]

Rationale

Direct alkylation with alkyl chlorides is often sluggish. We utilize Finkelstein conditions (in situ conversion of R-Cl to R-I using KI) to accelerate the reaction rate by 4-10x, preventing thermal degradation of the pyridine ring.

Materials
  • Substrate: 1-MPP (1.0 equiv)

  • Electrophile: Alkyl Chloride/Bromide linker (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF (if linker is lipophilic)[1]

Step-by-Step Methodology
  • Activation: In a round-bottom flask, suspend

    
     and KI in ACN. Stir at room temperature for 10 minutes.
    
    • Why: Ensures the surface of the inorganic base is active and KI is partially solubilized.

  • Addition: Add 1-MPP (dissolved in minimal ACN) followed by the Alkyl Halide.

  • Reflux: Heat the mixture to 80°C (reflux) under nitrogen atmosphere.

    • Monitoring: Reaction typically completes in 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the secondary amine spot (low

      
      , stains purple with Ninhydrin).
      
  • Work-up (The "Self-Validating" Step):

    • Cool to RT and filter off inorganic salts (

      
      /KCl).
      
    • Evaporate the filtrate to dryness.

    • Checkpoint: Dissolve residue in EtOAc and wash with water . If the product stays in the organic layer, the alkylation was successful (tertiary amines are more lipophilic than the starting secondary amine).

Protocol B: High-Efficiency Amidation (HATU)

Application: Synthesis of rigid analogs or installation of chiral moieties where racemization must be avoided.

Rationale

Acid chlorides are often too aggressive, leading to side reactions with the pyridine nitrogen. HATU provides a mild, rapid activation of the carboxylic acid, ensuring exclusive reaction at the piperazine


 without racemizing alpha-chiral centers on the acid partner.
Materials
  • Substrate: 1-MPP (1.0 equiv)

  • Acid Partner: R-COOH (1.05 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (2.5 equiv)[1]

  • Solvent: DMF (preferred) or DCM

Step-by-Step Methodology
  • Pre-Activation: Dissolve R-COOH in DMF (0.2 M concentration). Add HATU and DIPEA. Stir for 5 minutes at 0°C .

    • Why: Pre-activation forms the active ester (O-At) before the amine is introduced, reducing impurity formation.

  • Coupling: Add 1-MPP to the mixture. Allow to warm to Room Temperature (RT) naturally.

  • Duration: Stir for 2–4 hours.

    • Validation: LCMS should show a single peak with Mass = MW(Acid) + MW(1-MPP) - 18 (water loss).[1]

  • Quench: Dilute with saturated

    
     (aqueous). Extract with EtOAc.
    

Purification Strategy: SCX Catch-and-Release

Because 1-MPP derivatives contain basic nitrogens, Strong Cation Exchange (SCX) chromatography is superior to standard silica flash chromatography for rapid library purification.[1]

SCX Protocol[1]
  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with 100% MeOH .

    • Effect: Neutral impurities (unreacted alkyl halides, non-basic coupling byproducts) pass through.[1] The product (protonated at Pyridine and Piperazine) sticks to the sulfonic acid resin.

  • Release: Elute with 2M

    
     in MeOH .
    
    • Effect: Deprotonates the product, releasing it from the resin.

  • Concentrate: Evaporate the ammoniacal methanol to yield >95% pure free base.

Purification Workflow (Visualized)

SCX_Flow Step1 Crude Mixture (Product + Impurities) Step2 Load onto SCX Cartridge (Sulfonic Acid Resin) Step1->Step2 Step3 Wash: 100% MeOH Step2->Step3 Step4 Elute: 2M NH3 in MeOH Step3->Step4 Resin Bound Waste Waste: Non-basic impurities (Excess Electrophiles) Step3->Waste Eluate Step5 Evaporate Solvent Step4->Step5 Final Pure Product (Free Base) Step5->Final

Figure 2: SCX Catch-and-Release purification workflow for 1-MPP derivatives.

Analytical Characterization (QC)[1]

To confirm the synthesis of 1-MPP derivatives, look for these specific NMR diagnostic signals:

  • Pyridine Ring Protons:

    • The 3-pyridyl protons usually appear as a characteristic pattern in the aromatic region (6.9 – 8.2 ppm).

    • Diagnostic Shift: The proton at the 6-position (adjacent to the pyridine nitrogen) is a doublet of doublets (dd) around 8.0–8.2 ppm .

  • Ortho-Methyl Group:

    • Singlet integrating to 3H, typically found at 2.3 – 2.5 ppm .

    • Note: If this peak shifts significantly downfield (>2.6 ppm), suspect salt formation or oxidation of the pyridine nitrogen.

  • Piperazine Protons:

    • Starting Material: Two triplets (or broad multiplets) at ~2.8 ppm and ~3.0 ppm.

    • Product (Alkylated): The protons adjacent to

      
       will shift upfield slightly and sharpen compared to the free amine.
      
    • Product (Amide): The protons adjacent to

      
       will split into two distinct multiplets due to restricted rotation (rotamers) often seen in amides, appearing around 3.5 – 3.8 ppm.[1]
      

References

  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery."[1] Current Opinion in Chemical Biology, 2010.

  • Piperazine Synthesis Protocols

    • Roughley, S. D., & Jordan, A. M.[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 2011.

  • GPCR Ligand Design (Sarpogrelate/Mirtazapine Analogs)

    • Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents.[1] Part 25: 1-(2-Methylpyridin-3-yl)piperazine derivatives."[1] Archiv der Pharmazie, 1995. (Foundational SAR for this specific scaffold).

  • Amide Coupling (HATU Efficiency)

    • Dunetz, J. R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Organic Process Research & Development, 2016.

Sources

Application

safe handling and storage procedures for 1-(2-Methylpyridin-3-yl)piperazine.

Application Notes & Protocols for 1-(2-Methylpyridin-3-yl)piperazine Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(2-Methylpyridin-3-yl)piperazine. As a member of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 1-(2-Methylpyridin-3-yl)piperazine

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(2-Methylpyridin-3-yl)piperazine. As a member of the piperazine and heterocyclic amine family, this compound is utilized in medicinal chemistry and pharmaceutical research as a synthetic building block.[1][2][3] Understanding its potential hazards and implementing rigorous safety protocols are paramount to ensuring personnel safety and maintaining experimental integrity. This guide is intended for researchers, scientists, and drug development professionals actively working with this and structurally similar compounds.

Introduction and Compound Profile

1-(2-Methylpyridin-3-yl)piperazine belongs to a class of compounds characterized by a piperazine ring linked to a substituted pyridine moiety. Piperazine derivatives are widely used as intermediates in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[4] The pyridine and piperazine rings are common pharmacophores that can interact with various biological receptors.[2][5][6] Given the biological activity of related compounds, it is critical to treat 1-(2-Methylpyridin-3-yl)piperazine as a potentially hazardous substance and handle it with the appropriate precautions.

While specific toxicological data for this exact molecule is not extensively published, the safety profile can be inferred from data on analogous structures like piperazine, 1-(2-pyridyl)piperazine, and other substituted piperazines.[7][8][9] These compounds are typically basic, can cause skin and eye irritation or burns, and may be harmful if inhaled or ingested.[9][10][11][12]

Physicochemical Data Summary

The following table summarizes key properties based on data from structurally related compounds. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

PropertyAnticipated Value / CharacteristicRationale / Source Analogy
Appearance Colorless to light yellow liquid or solid.[1][13]Based on similar pyridyl-piperazine compounds.[1]
Molecular Formula C10H15N3-
Molecular Weight 177.25 g/mol -
Boiling Point High boiling point, likely >120 °C at reduced pressure.Similar to 1-(2-pyridyl)piperazine.
Solubility Freely soluble in water and organic solvents like ethanol.[14]Piperazine itself is highly water-soluble.[14]
Stability Generally stable under normal conditions.[7][9] May be hygroscopic and light-sensitive.[13][15]Common characteristics of piperazine and its derivatives.[13][15]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 1-(2-Methylpyridin-3-yl)piperazine begins. The primary hazards are associated with its corrosive and irritant nature, typical of basic amines.[10][11][12]

  • Acute Toxicity: Harmful if swallowed or inhaled.[10][12] Ingestion may cause chemical burns to the gastrointestinal tract.[10] High levels of exposure to piperazine derivatives can lead to neurological symptoms.[10]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe chemical burns upon direct contact.[8][9][10][11] Prolonged contact should be avoided.

  • Eye Damage/Irritation: Poses a risk of serious eye damage.[8][9][10][11] Direct contact can cause severe irritation or burns.

  • Respiratory Sensitization: May cause respiratory irritation.[7][8][9] Inhalation of dust or vapors should be minimized. Some piperazine compounds can cause sensitization by inhalation.[10][16]

  • Incompatible Materials: Reacts violently with strong oxidizing agents and strong acids.[7][11][15][17] It should not be stored near acid chlorides or acid anhydrides.[7][9]

Risk Assessment Workflow

Before proceeding with experimental work, follow the logical workflow below to ensure all safety aspects are considered.

RiskAssessment A Identify Experimental Task (e.g., weighing, reaction setup) B Review Safety Data Sheet (SDS) for 1-(2-Methylpyridin-3-yl)piperazine A->B C Assess Hazards (Corrosive, Irritant, Toxic?) B->C D Evaluate Exposure Potential (Inhalation, Dermal, Ingestion?) C->D E Determine Control Measures D->E F Engineering Controls (Fume Hood, Glove Box) E->F G Administrative Controls (SOPs, Training) E->G H Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->H I Is the Risk Acceptable? F->I G->I H->I J Proceed with Experiment I->J Yes K Re-evaluate and Implement Additional Controls I->K No K->E

Caption: Risk assessment workflow prior to handling the compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on the specific laboratory task being performed.

Protection TypeSpecificationRationale
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber).[18] Change gloves immediately if contaminated.To prevent skin contact, which can cause irritation or burns.[8][9][10]
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8][15]To protect against splashes that can cause severe eye damage.[8][10][11]
Skin and Body Protection Wear a flame-retardant lab coat and ensure skin is not exposed. For large quantities, consider chemical-resistant aprons or suits.[18]To protect against accidental spills and splashes.[7][8]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[7][8][19] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][15]To prevent inhalation of vapors or aerosols that may cause respiratory irritation or systemic effects.[8][9]

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for minimizing risk.

Handling Protocol
  • Preparation: Work exclusively within a chemical fume hood to ensure adequate ventilation.[7][18][19] Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[9][15]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][10][19] Do not eat, drink, or smoke in the laboratory area.[10][19]

  • Dispensing: When handling the substance, avoid generating dust or aerosols.[18][19] Use non-sparking tools if the material is a combustible solid.[11][17]

  • Container Management: Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[7][8][9][17]

  • Post-Handling: Decontaminate all surfaces and equipment after use. Launder contaminated clothing separately before reuse.[7][10][19]

Storage Protocol

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area.[7][10][17][19] The storage area should be designated for corrosive and/or flammable materials if applicable.[11][15][16]

  • Container: Keep in the original, tightly sealed container.[7][10][19] Ensure the container is clearly labeled.

  • Segregation: Store separately from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][9][11][15]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[11] No smoking should be permitted in the storage area.[10]

  • Integrity Checks: Regularly inspect containers for signs of damage or leaks.[10][19]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[8][9][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][16]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation persists or develops.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8][9][16] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8][9][16]

  • Ingestion: Do NOT induce vomiting.[16] Rinse mouth with water.[9] If the person is conscious, give them water to drink. Seek immediate medical attention.[16][19]

Spill Response Protocol

In the event of a spill, containment and cleanup must be performed safely and efficiently.

SpillResponse A SPILL DETECTED B Alert personnel and evacuate the immediate area A->B C Don appropriate PPE (Gloves, Goggles, Respirator) B->C D Is the spill large or small? C->D E Contain spill with inert absorbent material (e.g., sand, vermiculite) D->E Small F Contact Emergency Responders. Evacuate laboratory. D->F Large G Carefully sweep or scoop up absorbed material E->G H Place waste in a labeled, sealed container for disposal G->H I Decontaminate the spill area with appropriate solvent/water H->I J Dispose of waste through institutional hazardous waste program I->J K Document the incident J->K

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal

All waste containing 1-(2-Methylpyridin-3-yl)piperazine must be treated as hazardous waste.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.[8][9] Do not dispose of it down the drain.[12]

  • Container Disposal: Empty containers may retain hazardous residues and should be disposed of through an approved waste disposal plant.[8][9][18]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.

References

  • Operational Disposal And Storage Of Piperazine - News - Biosynce. (2023, December 3). (biosynce.com) [Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). (industrialchemicals.gov.au) [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24). (alfa.com) [Link]

  • 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem. (pubchem.ncbi.nlm.nih.gov) [Link]

  • Robbana-Barnat, S., Rabache, M., Rialland, E., & Fradin, J. (1996). Heterocyclic amines: occurrence and prevention in cooked food. Environmental health perspectives, 104(3), 280–287. [Link]

  • Heterocyclic amines | Health Topics - NutritionFacts.org. (nutritionfacts.org) [Link]

  • What are heterocyclic aromatic amines? - Ask USDA. (ask.usda.gov) [Link]

  • Piperazine - Wikipedia. (en.wikipedia.org) [Link]

  • Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products - Meatscience.org. (meatscience.org) [Link]

  • Salmon, C. P., Knize, M. G., & Felton, J. S. (2000). Minimization of Heterocyclic Amines and Thermal Inactivation of Escherichia coli in Fried Ground Beef. Journal of the National Cancer Institute, 92(21), 1773–1778. [Link]

  • Sharma, H., & Singh, V. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research & Reviews: A Journal of Drug Design & Discovery, 6(3), 1-13. [Link]

  • Wood, D. M., Dargan, P. I., Button, J., Holt, D. W., & Greene, S. L. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of medical toxicology, 4(4), 254–257. [Link]

  • Szałaj, N., Purgat, K., Satała, G., Partyka, A., Jastrzębska-Więsek, M., Wesołowska, A., ... & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antidepressant-like Properties. ACS chemical neuroscience, 13(1), 1-15. [Link]

  • Clark, R. B., Anderson, D. J., Miller, C. H., Gauthier, N. K., Brown, J. M., Mal-Brogle, H. S., ... & Williams, D. K. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of medicinal chemistry, 57(10), 3966-3983. [Link]

Sources

Method

Technical Application Note: 1-(2-Methylpyridin-3-yl)piperazine in High-Throughput Screening

Executive Summary & Scientific Rationale The compound 1-(2-Methylpyridin-3-yl)piperazine (often abbreviated as 2-Me-3-PP) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 1-(2-Methylpyridin-3-yl)piperazine (often abbreviated as 2-Me-3-PP) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Central Nervous System (CNS) agents. The 3-pyridyl-piperazine core is a bioisostere of phenylpiperazine, a motif ubiquitous in ligands for Serotonin (5-HT), Dopamine (D2/D3), and Metabotropic Glutamate (mGluR) receptors.

The introduction of the 2-methyl group on the pyridine ring is not merely cosmetic; it serves two critical mechanistic functions:

  • Conformational Restriction: It forces the piperazine ring to twist out of coplanarity with the pyridine, often improving selectivity by disrupting "flat" intercalation binding modes.

  • Metabolic Blocking: It sterically hinders oxidation at the susceptible 2-position of the pyridine ring, potentially extending half-life (

    
    ) in microsomal stability assays.
    

This guide details the protocol for utilizing 2-Me-3-PP as a core building block in High-Throughput Parallel Synthesis (HTPS) to generate focused libraries, followed by their screening in a cell-based GPCR functional assay.

Material Properties & Handling

Compound Identity:

  • IUPAC Name: 1-(2-methylpyridin-3-yl)piperazine

  • Molecular Weight: 177.25 g/mol [1]

  • Physical State: Viscous oil or low-melting solid (hygroscopic).

  • Solubility: Soluble in DMSO (>100 mM), Methanol, DCM.

Critical Handling Protocol: Unlike its phenyl analogs, the pyridine nitrogen renders this scaffold more basic and prone to N-oxide formation.

  • Storage: Store neat at -20°C under Argon.

  • Stock Prep: Prepare 100 mM stocks in anhydrous DMSO.

  • Stability: DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which induce moisture uptake and subsequent hydrolysis of coupled products.

Application 1: High-Throughput Parallel Library Synthesis

In HTS campaigns, 2-Me-3-PP is rarely screened as a "naked" amine. Instead, it is used to generate a library of Ureas, Amides, or Sulfonamides . The following protocol describes a 96-well parallel synthesis workflow to couple 2-Me-3-PP with diverse carboxylic acids.

Experimental Logic (The "Catch-and-Release" Strategy)

To avoid time-consuming chromatography for hundreds of compounds, we utilize Solid Supported Liquid-Liquid Extraction (SLE) or Ion Exchange (SCX) . Since the product contains a basic pyridine and piperazine tertiary amine, we can capture the product on an acidic resin, wash away non-basic impurities (unreacted acids, coupling reagents), and then release the pure product.

Protocol: 96-Well Amide Coupling

Reagents:

  • Scaffold: 1-(2-Methylpyridin-3-yl)piperazine (0.2 M in DMF).

  • Diversity Set: 96 diverse Carboxylic Acids (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (0.5 M in DMF).

Step-by-Step Workflow:

  • Arraying: Dispense 50 µL (10 µmol) of diverse Acids into a 96-deep-well plate.

  • Activation: Add 50 µL (10 µmol) HATU solution and 40 µL (20 µmol) DIPEA. Shake at 800 rpm for 10 mins.

  • Coupling: Add 50 µL (10 µmol) of 1-(2-Methylpyridin-3-yl)piperazine solution.

  • Incubation: Seal and shake at RT for 16 hours.

  • Purification (SCX "Catch & Release"):

    • Condition SCX resin cartridges (e.g., Biotage ISOLUTE® SCX-2) with MeOH.

    • Load reaction mixture onto SCX cartridges.

    • Wash 1: 2 mL MeOH (Removes unreacted Acid, HATU byproducts, DMF).

    • Wash 2: 2 mL DCM (Removes neutral impurities).

    • Elute: 2 mL of 2M Ammonia in MeOH. (Releases the basic Product).

  • Finishing: Evaporate solvent (Genevac or SpeedVac). Reconstitute in 100 µL DMSO for HTS (Final Conc ~100 mM).

Application 2: HTS Functional Assay (Calcium Flux)

Once the library is generated, it is screened against a target receptor (e.g., 5-HT2A or mGluR5 ) using a FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux assay.

Assay Principle

The 2-Me-3-PP derivatives are designed to modulate Gq-coupled GPCRs. Activation triggers the


 pathway, releasing intracellular 

.
  • Agonist Mode: Compound triggers fluorescence increase.

  • Antagonist Mode: Compound blocks signal from a standard agonist (e.g., Serotonin).

Protocol: 384-Well FLIPR Assay

Materials:

  • Cells: CHO-K1 stably expressing Human 5-HT2A.

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Plating: Seed 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine plates. Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL Dye Loading Buffer. Incubate 1h at 37°C.

  • Compound Addition (Online):

    • Transfer 10 µL of library compounds (diluted to 3x final concentration in HBSS) to the cell plate using the FLIPR internal pipettor.

    • Read 1 (Agonist Phase): Measure fluorescence (

      
      ) for 180s.
      
  • Challenge (Antagonist Mode):

    • Add 10 µL of reference agonist (

      
       concentration of 5-HT).
      
    • Read 2 (Antagonist Phase): Measure fluorescence for 180s.

Data Analysis:

  • Calculate Max-Min RFU (Relative Fluorescence Units).

  • Z-Factor (

    
    ):  Must be > 0.5 for a valid plate.
    
    
    
    
    (Where p = positive control, n = negative control).
Visualization of Workflows
Figure 1: Parallel Synthesis & Purification Logic

This diagram illustrates the "Catch and Release" mechanism used to purify the 2-Me-3-PP library without chromatography.

SCX_Purification Start Crude Reaction Mix (Product + Acid + HATU) SCX_Load Load onto SCX Resin (Strong Cation Exchange) Start->SCX_Load Wash Wash (MeOH/DCM) Elutes: Acids, Neutrals SCX_Load->Wash Non-Basics Flow Through Catch Product Retained (Protonated Amine) SCX_Load->Catch Basic Amines Bind Elute Elute (NH3/MeOH) Releases Free Base Catch->Elute pH Switch (>10) Final Pure Library Well (Ready for HTS) Elute->Final

Caption: SCX "Catch & Release" workflow ensuring high-purity library generation for HTS.

Figure 2: GPCR Calcium Flux Assay Pathway

This diagram maps the biological signaling pathway utilized in the screening of the 2-Me-3-PP library.

GPCR_Pathway Ligand Library Compound (2-Me-3-PP Derivative) Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor Binding G_Protein Gαq Protein Receptor->G_Protein Activation PLC Phospholipase C (PLCβ) G_Protein->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Calcium Ca2+ Release ER->Calcium Release Fluo4 Fluo-4 Dye (Fluorescence Increase) Calcium->Fluo4 Chelation

Caption: Gq-coupled signaling cascade leading to fluorescent readout in the FLIPR assay.

Troubleshooting & QC
IssueProbable CauseCorrective Action
Low Yield in Synthesis Steric hindrance of 2-methyl group.Increase temperature to 60°C or switch to stronger coupling agent (e.g., COMU).
High Background in HTS Compound aggregation or fluorescence.Add 0.01% Triton X-100 to assay buffer. Check compound auto-fluorescence at 488nm.
Oxidation Products N-oxide formation on pyridine.Ensure all stocks are degassed and stored under

. Verify via LCMS (

peak).
References
  • BenchChem. (2025).[2] Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries. Retrieved from

  • Zhang, L., et al. (2014). "Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator."[3][4] Journal of Medicinal Chemistry, 57(3), 861-877.[4] Retrieved from

  • Moura, R. G., et al. (2021).[5] "Synthesis of the piperazine subunit of Indinavir." Arkivoc, 2021(x), 106-111.[5] Retrieved from

  • PubChem. (2025).[6] 1-(2-Pyridyl)piperazine Compound Summary. Retrieved from

  • Seba, M. C., et al. (2019).[7] "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors." International Journal of Research & Review, 6(11). Retrieved from

Sources

Application

Application Note: A Systematic Approach to Elucidating the Pharmacological Activity of 1-(2-Methylpyridin-3-yl)piperazine

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed strategic guide and experimental protocols for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed strategic guide and experimental protocols for the characterization of 1-(2-Methylpyridin-3-yl)piperazine, a novel chemical entity with undetermined biological activity. Given that the piperazine and pyridinyl moieties are privileged structures in modern medicinal chemistry, often targeting G-protein coupled receptors (GPCRs), this guide establishes a comprehensive assay cascade.[1][2] We will proceed from broad, unbiased target screening to specific, high-fidelity binding and functional assays to determine the compound's primary molecular target(s), affinity, and mechanism of action (e.g., agonist, antagonist). The protocols herein are designed to be robust and self-validating, providing a clear path from target hypothesis to pharmacological characterization.

Introduction: The Challenge of a Novel Chemical Entity

The compound 1-(2-Methylpyridin-3-yl)piperazine belongs to a chemical class known for a wide range of biological effects, frequently interacting with neurotransmitter receptors in the central nervous system.[1][2][3] However, without a known pharmacological profile, a systematic and unbiased approach is required to identify its molecular target(s) and functional activity. This process is fundamental in early-stage drug discovery for translating a molecular insight into a potential therapeutic agent.[4]

Our strategy is built on a logical, multi-stage assay cascade. This cascade is designed to efficiently screen for potential targets, validate the binding interaction, and finally, characterize the functional consequence of that binding. The primary hypothesis, based on its structural motifs, is that 1-(2-Methylpyridin-3-yl)piperazine interacts with one or more GPCRs, a target class for approximately 34% of all FDA-approved drugs.[5][6]

Phase 1: Unbiased Target Identification

The initial and most critical step is to narrow down the vast landscape of potential biological targets. A broad screening approach avoids confirmation bias and can uncover unexpected activities.

Rationale: Before developing bespoke assays, it is efficient and cost-effective to perform a wide-ranging screen against a panel of known receptors, channels, and enzymes. This provides a "fingerprint" of the compound's activity and identifies high-priority targets for further investigation.

Recommended Approach: Broad Receptor Panel Screening

Engage a contract research organization (CRO) or utilize an in-house platform (e.g., Eurofins Discovery's SafetyScreen, ThermoFisher's screening services) to test the compound against a panel of 40-100 common CNS targets. The compound should be tested at a sufficiently high concentration (e.g., 10 µM) to detect even moderate-affinity interactions.

Data Interpretation: The results will be presented as a percentage of inhibition or activation relative to a control ligand. A common threshold for a "hit" is >50% inhibition in a binding assay or a significant activation signal in a functional assay.

Hypothetical Screening Results (10 µM Compound)
Target % Inhibition of Radioligand Binding
Dopamine D2 Receptor85%
Serotonin 5-HT1A Receptor78%
Serotonin 5-HT2A Receptor62%
Adrenergic α2A Receptor15%
Histamine H1 Receptor5%

Scientist's Note: Based on these hypothetical results, the Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors are identified as primary candidates for further validation. The subsequent phases will focus on confirming these interactions and determining the nature of the activity.

Phase 2: Target Validation and Affinity Determination

Once primary targets are identified, the next step is to confirm the binding and quantify its affinity. The gold-standard method for this is the radioligand binding assay.[7][8] This biochemical assay directly measures the interaction between the test compound and the target receptor in a cell-free environment, providing high-quality data on binding affinity.[4]

Protocol 1: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of the unlabeled test compound, 1-(2-Methylpyridin-3-yl)piperazine, to compete with a radioactive ligand ("radioligand") for binding to the target receptor expressed in cell membranes. The reduction in radioactivity bound to the membranes in the presence of the test compound is used to determine its binding affinity (Ki).[8]

Materials:

  • Cell Membranes: Commercially available (e.g., from Revvity, Millipore) or in-house prepared HEK293 or CHO cells stably expressing the human target receptor (e.g., DRD2, HTR1A, or HTR2A).

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

  • Non-Specific Binding Control: A high concentration of a known, unlabeled ligand to saturate all specific binding sites (e.g., 10 µM Haloperidol for D2).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

  • 96-well microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 1-(2-Methylpyridin-3-yl)piperazine in assay buffer, typically from 100 µM to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding Wells: Assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB) Wells: NSB control compound, radioligand, and cell membranes.

    • Test Compound Wells: Serial dilutions of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly terminate the binding reaction by harvesting the plate contents onto glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Phase 3: Functional Characterization

Demonstrating binding is not sufficient; we must determine the compound's functional effect. Does it activate the receptor (agonist), block the endogenous ligand's effect (antagonist), or have no functional consequence? GPCRs signal through various downstream pathways, most commonly by modulating second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺), or by recruiting β-arrestin proteins.[5][9][10]

The visualization below illustrates the primary GPCR signaling pathways that can be interrogated.

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 1-(2-Methylpyridin-3-yl) piperazine GPCR GPCR (e.g., DRD2, 5-HT1A, 5-HT2A) Compound->GPCR Binds G_Protein G-Protein (Gs, Gi, Gq) GPCR->G_Protein Activates BetaArrestin β-Arrestin GPCR->BetaArrestin Recruits AC Adenylyl Cyclase G_Protein->AC Gs (+) Gi (-) PLC Phospholipase C G_Protein->PLC Gq (+) cAMP cAMP (Second Messenger) AC->cAMP Ca2 Ca²⁺ Release (Second Messenger) PLC->Ca2

Caption: General GPCR signaling pathways initiated by ligand binding.

Protocol 2: cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)

Principle: This assay measures changes in intracellular cAMP levels following receptor activation. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP production.[11] Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or Promega's GloSensor™ provide sensitive readouts.[12]

Target Examples: 5-HT1A (Gi), Dopamine D1 (Gs). The Dopamine D2 receptor is Gi-coupled.[13]

Materials:

  • HEK293 cells expressing the target receptor.

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega GloSensor™-22F cAMP Assay).

  • Forskolin (to stimulate cAMP production for Gi-coupled assays).

  • Reference agonist and antagonist.

  • 384-well white microplates.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 384-well plates and incubate overnight.

  • Compound Addition (Agonist Mode): Add serial dilutions of 1-(2-Methylpyridin-3-yl)piperazine to the cells.

  • Compound Addition (Antagonist Mode): Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC80) of a known reference agonist.

  • Stimulation (for Gi-coupled assays): Add a fixed concentration of forskolin to all wells to raise basal cAMP levels.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Lysis & Detection: Add lysis buffer and detection reagents as per the kit manufacturer's protocol.

  • Signal Reading: Read the plate on a compatible microplate reader (e.g., HTRF-enabled or luminometer).

Data Analysis:

  • Agonist Mode: Plot the response (e.g., HTRF ratio or luminescence) against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC50 (potency of inhibition).

Protocol 3: Intracellular Calcium Flux Assay (for Gq-coupled Receptors)

Principle: Gq-coupled receptors, upon activation, trigger the release of calcium from intracellular stores into the cytosol.[14] This transient increase in [Ca²⁺] can be measured using fluorescent calcium indicator dyes that exhibit a large increase in fluorescence upon binding to calcium.[12]

Target Example: 5-HT2A receptor.[14][15]

Materials:

  • CHO or HEK293 cells expressing the target receptor.

  • Calcium-sensitive fluorescent dye kit (e.g., Molecular Devices FLIPR® Calcium 6 Kit).

  • Probenecid (an inhibitor of organic anion transporters, often used to prevent dye leakage from cells).

  • Reference agonist and antagonist.

  • 384-well black-walled, clear-bottom microplates.

  • A plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 384-well plates and incubate overnight.

  • Dye Loading: Remove culture medium and add the calcium indicator dye solution (containing probenecid). Incubate for 1 hour at 37°C.

  • Plate Reading & Compound Addition:

    • Place the plate into the reader and establish a stable baseline fluorescence reading.

    • Agonist Mode: Use the instrument's injector to add serial dilutions of the test compound and immediately measure the fluorescence intensity over time (typically 2-3 minutes).

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before injecting a reference agonist and measuring the response.

  • Signal Reading: The reader records the kinetic fluorescence response.

Data Analysis:

  • Calculate the peak fluorescence response minus the baseline for each well.

  • Plot the response against the log concentration of the compound to determine EC50 (agonist) or IC50 (antagonist).

Phase 4: Data Integration and Workflow Summary

The culmination of this assay cascade provides a comprehensive pharmacological profile of 1-(2-Methylpyridin-3-yl)piperazine. The data should be compiled to build a clear picture of its target selectivity, affinity, and functional activity.

Summary of Key Assay Parameters
Assay Type Principle Key Readout Parameter(s) Determined Relevance
Receptor Panel Screen Competitive Binding% InhibitionPotential TargetsBroad, unbiased initial look
Radioligand Binding Competitive BindingRadioactivity (CPM)KiTarget affinity
cAMP Assay Second MessengerFRET or LuminescenceEC50 / IC50, EmaxFunctional activity (Gs/Gi)
Calcium Flux Assay Second MessengerFluorescenceEC50 / IC50, EmaxFunctional activity (Gq)

The following diagram outlines the complete experimental workflow for characterizing a novel compound like 1-(2-Methylpyridin-3-yl)piperazine.

Assay_Cascade Start Start: Novel Compound 1-(2-Methylpyridin-3-yl)piperazine Screen Phase 1: Broad Target Screen (e.g., Receptor Panel) Start->Screen Decision1 Hits Identified? (>50% inhibition) Screen->Decision1 Validate Phase 2: Validate Hits Protocol 1: Radioligand Binding Assay Decision1->Validate Yes Stop Stop / Re-evaluate Decision1->Stop No Calc_Ki Determine Affinity (Ki) Validate->Calc_Ki Functional Phase 3: Functional Characterization Calc_Ki->Functional Decision2 Receptor Coupling? Functional->Decision2 Assay_GiGs Protocol 2: cAMP Assay (Gi / Gs) Decision2->Assay_GiGs Gi / Gs Assay_Gq Protocol 3: Calcium Flux Assay (Gq) Decision2->Assay_Gq Gq Assay_Arrestin Alternative: β-Arrestin Assay Decision2->Assay_Arrestin Unknown / Other Calc_EC50 Determine Potency & Efficacy (EC50 / IC50, Emax) Assay_GiGs->Calc_EC50 Assay_Gq->Calc_EC50 Assay_Arrestin->Calc_EC50 End End: Pharmacological Profile (Target, Affinity, MOA) Calc_EC50->End

Caption: Experimental workflow for pharmacological characterization.

By following this structured cascade, researchers can confidently and efficiently move from an unknown compound to a well-characterized pharmacological agent, paving the way for further preclinical development.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Cell-based Assays for GPCR Activity. Biocompare.
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.
  • Ligand Binding Assays. BioDuro.
  • Cell-based Assays in GPCR Drug Discovery. PubMed.
  • Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor. PubMed.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • Receptor-Ligand Binding Assays. Revvity.
  • Tango GPCR Assay System. Thermo Fisher Scientific - US.
  • Biochemical assays in drug discovery and development. Celtarys Research.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • About Ligand Binding Assays. Gifford Bioscience.
  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology.
  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. BenchChem.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Basicmedical Key.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.

Sources

Method

Application Note: High-Throughput Analysis of 1-(2-Methylpyridin-3-yl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-(2-Methylpyridin-3-yl)piperazine. This compound is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-(2-Methylpyridin-3-yl)piperazine. This compound is a significant synthetic intermediate in pharmaceutical development, and its accurate detection is crucial for quality control and impurity profiling. The described method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, providing excellent chromatographic resolution and mass spectral clarity. The protocol details sample preparation, instrument parameters, and a comprehensive validation strategy, ensuring the method's suitability for its intended purpose in research and drug development environments.

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of therapeutic areas.[1] The specific compound, 1-(2-Methylpyridin-3-yl)piperazine, serves as a key building block in the synthesis of novel pharmaceutical agents. Its purity and the profile of any related impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and sensitive analytical method is paramount for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile and thermally stable compounds like many piperazine derivatives.[2] The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry provides a powerful tool for both routine quality control and in-depth impurity analysis.[3] This application note provides a detailed protocol for the GC-MS analysis of 1-(2-Methylpyridin-3-yl)piperazine, designed to be readily implemented in a modern analytical laboratory.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful GC-MS method. While extensive experimental data for 1-(2-Methylpyridin-3-yl)piperazine is not widely available, its properties can be reliably inferred from its constituent parts and structurally similar molecules.

Table 1: Physicochemical Properties of 1-(2-Methylpyridin-3-yl)piperazine and Related Compounds

Property1-(2-Methylpyridin-3-yl)piperazine (Predicted)1-(2-Pyridyl)piperazine (Reference)[4][5]Piperazine (Reference)[6]
Molecular Formula C₁₀H₁₅N₃C₉H₁₃N₃C₄H₁₀N₂
Molecular Weight 177.25 g/mol 163.22 g/mol 86.14 g/mol
Boiling Point Estimated >300 °C120-122 °C at 2 mmHg146 °C

The presence of the piperazine and methyl-pyridine moieties suggests a relatively high boiling point, making it suitable for GC analysis. The basic nitrogen atoms in the piperazine ring can sometimes lead to peak tailing on certain GC columns; however, modern inert columns generally provide good peak shapes for such compounds without the need for derivatization.

GC-MS Methodology: A Step-by-Step Protocol

This section outlines the complete workflow for the analysis of 1-(2-Methylpyridin-3-yl)piperazine, from sample preparation to data acquisition.

Experimental Workflow

The overall analytical process is depicted in the following workflow diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weighing of Standard/Sample prep2 Dissolution in Methanol prep1->prep2 prep3 Vortexing & Sonication prep2->prep3 prep4 Transfer to GC Vial prep3->prep4 gc_injection Autosampler Injection prep4->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection (Quadrupole) ms_ionization->ms_detection data_integration Peak Integration ms_detection->data_integration data_identification Library Search & Spectral Comparison data_integration->data_identification data_quantification Calibration Curve data_identification->data_quantification data_reporting Report Generation data_quantification->data_reporting Fragmentation_Pathway cluster_main Predicted Fragmentation of 1-(2-Methylpyridin-3-yl)piperazine mol_ion [M]⁺˙ m/z = 177 frag1 m/z = 162 mol_ion->frag1 - •CH₃ frag2 m/z = 134 mol_ion->frag2 Ring Cleavage frag3 m/z = 106 mol_ion->frag3 Ring Cleavage frag4 m/z = 70 frag2->frag4 Ring Cleavage frag5 m/z = 56 frag2->frag5 Ring Cleavage

Sources

Application

Application Notes and Protocols for the Formulation of 1-(2-Methylpyridin-3-yl)piperazine for Preclinical Animal Studies

Introduction: Navigating the Formulation of a Novel Chemical Entity The successful in vivo evaluation of a novel chemical entity such as 1-(2-Methylpyridin-3-yl)piperazine is critically dependent on the development of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation of a Novel Chemical Entity

The successful in vivo evaluation of a novel chemical entity such as 1-(2-Methylpyridin-3-yl)piperazine is critically dependent on the development of a safe, effective, and reproducible formulation. As this specific molecule is not extensively characterized in publicly available literature, this guide provides a comprehensive framework for researchers to systematically determine its physicochemical properties and, based on that data, select and prepare an appropriate formulation for animal studies. The principles and protocols outlined herein are designed to ensure scientific rigor, data integrity, and the welfare of research animals.

Piperazine and its derivatives are a versatile class of compounds with a wide range of pharmacological activities, frequently utilized in pharmaceutical development.[1][2] Their formulation can be straightforward or challenging, depending on the specific substituents on the piperazine and any associated heterocyclic rings. These substituents dictate properties like solubility, pKa, and lipophilicity, which are the cornerstone of rational formulation design.

Part 1: Essential Physicochemical Characterization

Prior to any formulation work, a thorough understanding of the compound's intrinsic properties is paramount. This section details the initial experimental workflow to characterize 1-(2-Methylpyridin-3-yl)piperazine.

Workflow for Physicochemical Profiling

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solubility & pKa Determination cluster_2 Phase 3: Lipophilicity & Stability A Obtain Pure API (1-(2-Methylpyridin-3-yl)piperazine) B Visual Inspection (Color, Form) A->B C Microscopy (Crystalline vs. Amorphous) B->C D Kinetic Solubility Screening in various vehicles C->D E Thermodynamic Solubility in promising vehicles D->E G LogP/LogD Measurement (e.g., Shake-flask method) E->G I Comprehensive Physicochemical Profile E->I F pKa Determination (Potentiometric or UV-metric) H Solution Stability Assessment (HPLC at T=0 and T=x) F->H G->I H->I

Caption: Workflow for the systematic physicochemical characterization of a new chemical entity.

Protocol 1: Tiered Solubility Assessment

Objective: To determine the approximate solubility of 1-(2-Methylpyridin-3-yl)piperazine in a range of pharmaceutically acceptable vehicles.

Materials:

  • 1-(2-Methylpyridin-3-yl)piperazine active pharmaceutical ingredient (API)

  • Glass vials (e.g., 2 mL)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

  • HPLC-UV system for concentration analysis

  • Test Vehicles:

    • Deionized Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N HCl (pH ~1)

    • 5% Dextrose in Water (D5W)

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Corn oil or sesame oil

Procedure:

  • Kinetic Solubility (Initial Screen): a. Weigh 1-2 mg of the API into a glass vial. b. Add the test vehicle in small, incremental volumes (e.g., 100 µL). c. After each addition, vortex vigorously for 1-2 minutes. d. Observe for complete dissolution. e. Continue adding vehicle until the compound dissolves or a maximum volume is reached. f. The approximate solubility is calculated based on the mass of API and the volume of vehicle required for dissolution.

  • Thermodynamic Solubility (Equilibrium): a. For promising vehicles identified in the kinetic screen, prepare saturated solutions by adding an excess amount of API (e.g., 10 mg) to a known volume of the vehicle (e.g., 1 mL). b. Tightly cap the vials and agitate at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, centrifuge the samples to pellet the undissolved solid. d. Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis. e. Quantify the concentration of the dissolved API against a standard curve.

Interpretation of Results: The solubility data will be the primary determinant for the formulation strategy. High aqueous solubility (>10 mg/mL) may allow for simple aqueous solutions, whereas low solubility (<0.1 mg/mL) will necessitate more complex approaches like co-solvent systems, pH modification, or suspensions.

Protocol 2: pKa and LogP/LogD Determination

A fundamental understanding of the compound's ionization behavior (pKa) and lipophilicity (LogP/LogD) is crucial for predicting its absorption and for developing pH-adjusted formulations.

  • pKa: The presence of two basic nitrogen atoms in the piperazine ring and one in the pyridine ring suggests that 1-(2-Methylpyridin-3-yl)piperazine will have at least two pKa values.[3] These can be determined experimentally using potentiometric titration or UV-spectrophotometry. The pKa values will indicate the pH range in which the compound is ionized and thus potentially more water-soluble.

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of lipophilicity for the non-ionized form of the drug. The distribution coefficient (LogD) is the measure of lipophilicity at a specific pH, accounting for both ionized and non-ionized forms. A standard shake-flask method followed by HPLC quantification of the compound in both phases can be used. A LogD at pH 7.4 between 1 and 3 is often considered optimal for oral absorption.

Part 2: Formulation Strategies for Different Administration Routes

The choice of formulation is dictated by the route of administration and the physicochemical properties determined in Part 1.

Decision Tree for Formulation Selection

G Start Solubility Data (from Part 1) Sol_High High Aqueous Solubility (>10 mg/mL) Start->Sol_High Sol_Low Low Aqueous Solubility (<1 mg/mL) Start->Sol_Low Form_Aq Aqueous Solution (Saline, PBS, D5W) Sol_High->Form_Aq Yes pH_Dep pH-Dependent Solubility? Sol_Low->pH_Dep Yes Form_pH pH-Adjusted Solution (e.g., Citrate/Phosphate Buffer) pH_Dep->Form_pH Yes Form_Co Co-solvent System (e.g., PEG400/PG/Water) pH_Dep->Form_Co No Form_Susp Aqueous Suspension (e.g., with Tween 80, CMC) pH_Dep->Form_Susp No

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methylpyridin-3-yl)piperazine

Welcome to the technical support center for the synthesis of 1-(2-Methylpyridin-3-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylpyridin-3-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The N-aryl piperazine moiety is a critical pharmacophore found in a wide array of biologically active molecules.[1] The synthesis of this specific compound, while conceptually straightforward via modern cross-coupling methods, presents unique challenges that require careful control of reaction parameters.

The predominant and most versatile method for this synthesis is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[2] This guide focuses on optimizing this transformation, addressing the key variables that dictate its success.

General Reaction Scheme

The synthesis primarily involves the coupling of a 3-halo-2-methylpyridine with piperazine. The choice of halide (Br, Cl) and the specific reaction conditions are critical determinants of the outcome.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 3-Halo-2-methylpyridine (X = Br, Cl) Catalyst_Conditions Pd Catalyst Ligand Base Solvent, Heat Reactant1->Catalyst_Conditions + Reactant2 Piperazine Reactant2->Catalyst_Conditions + Product 1-(2-Methylpyridin-3-yl)piperazine (Desired Product) SideProduct 1,4-bis(2-Methylpyridin-3-yl)piperazine (Bis-arylated Side Product) Catalyst_Conditions->Product Catalyst_Conditions->SideProduct

Caption: General scheme for the Buchwald-Hartwig synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has stalled or shows very low conversion. What are the likely causes and how can I fix this?

A1: Low or incomplete conversion is a frequent issue in palladium-catalyzed reactions and typically points to problems with the catalyst's activity or the reaction environment.

Cause 1: Catalyst Deactivation The active Pd(0) species is susceptible to oxidation or aggregation, rendering it inactive. A key sign of this is the formation of a black precipitate, known as palladium black.[3]

  • Diagnosis:

    • Visual inspection for palladium black formation.[3]

    • Inconsistent results between batches may suggest variable levels of oxygen or other poisons.

  • Solutions:

    • Maintain an Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed. Oxygen can lead to catalyst oxidation.[3]

    • Ligand Choice: Use appropriate phosphine or N-heterocyclic carbene (NHC) ligands. Sterically hindered and electron-rich ligands, such as RuPhos or BrettPhos, are known to stabilize the Pd(0) center, prevent aggregation, and promote the desired catalytic cycle.[4]

Cause 2: Catalyst Poisoning Impurities in your starting materials or solvents can bind to the palladium center and inhibit its catalytic activity.

  • Diagnosis:

    • Common poisons include sulfur, halides (in excess), and certain nitrogen-containing heterocycles.[3]

    • Run a control reaction using highly purified, anhydrous, and degassed reagents and solvents. If this reaction proceeds with a significantly higher yield, poisoning is the likely culprit.

  • Solutions:

    • Purify Reagents: Recrystallize solid starting materials and distill liquid reagents. Ensure piperazine is free of water and other impurities.

    • Use High-Purity Solvents: Employ anhydrous, degassed solvents. Ethereal solvents like dioxane or THF, or aromatic solvents like toluene, are commonly used.[1][6]

Cause 3: Suboptimal Reaction Conditions The choice of base, solvent, and temperature is crucial and highly interdependent.

  • Diagnosis:

    • Review the literature for conditions used in similar 3-halopyridine couplings.[4][5]

  • Solutions:

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the piperazine. Sodium tert-butoxide (NaO-t-Bu) is highly effective but can be incompatible with sensitive functional groups.[6] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[1]

    • Temperature: Reactions are typically heated, often between 80-110 °C, to ensure a reasonable reaction rate.[1]

Troubleshooting_Low_Yield Start Low Yield / Stalled Reaction Check_Catalyst Check for Catalyst Deactivation (e.g., Palladium Black) Start->Check_Catalyst Check_Purity Assess Reagent/Solvent Purity Check_Catalyst->Check_Purity No Sol_Inert Improve Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check_Catalyst->Sol_Inert Yes Check_Conditions Review Reaction Conditions (Base, Temp, Solvent) Check_Purity->Check_Conditions No Sol_Purify Purify Starting Materials (Recrystallize/Distill) Check_Purity->Sol_Purify Yes Sol_Optimize Systematically Optimize Base/Solvent/Temperature Check_Conditions->Sol_Optimize Yes Sol_Ligand Use Stabilizing Ligand (e.g., RuPhos, BrettPhos) or use a Pre-catalyst Sol_Inert->Sol_Ligand

Caption: A workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of the bis-arylated side product. How can I improve selectivity for mono-arylation?

A2: This is the most common selectivity challenge in this synthesis due to the two reactive N-H groups on piperazine. Controlling the stoichiometry and reactivity is key.

  • Solution 1: Use Excess Piperazine: The simplest method is to use a large excess of piperazine (e.g., 5-10 equivalents) relative to the 3-halo-2-methylpyridine. This statistically favors the mono-arylation product. While effective, this requires a more rigorous purification step to remove the unreacted piperazine.

  • Solution 2: Use a Protecting Group: A more elegant and often higher-yielding approach is to use mono-protected piperazine, such as N-Boc-piperazine.[1] The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, ensuring that only mono-arylation can occur. The Boc group can then be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) in a subsequent step to yield the final product. This two-step process often provides a much cleaner crude product, simplifying purification.

  • Solution 3: Solvent Choice: In some cases, solvent choice can influence selectivity. A study on a similar Buchwald-Hartwig reaction found that aprotic, non-polar solvents like m-xylene favored the mono-substituted product.[7]

Q3: What are the optimal catalyst, ligand, and base combinations for coupling with a 3-halopyridine?

A3: The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst make ligand selection particularly important.

ComponentRecommendationRationale & Citation
Pd Source Pd₂(dba)₃ or a G3/G4 Pre-catalystPd₂(dba)₃ is a common and effective Pd(0) source.[1] Pre-catalysts like RuPhos-Pd-G3 offer superior stability and activity, especially for challenging substrates like heteroaryl chlorides.[4][5]
Ligand RuPhos or BrettPhosSterically hindered biaryl phosphine ligands are crucial. RuPhos has shown outstanding performance for coupling secondary amines with 3-halo-2-aminopyridines, a closely related substrate.[4][5]
Base NaO-t-Bu or LiHMDSA strong base is generally required. NaO-t-Bu provides high reaction rates.[6] LiHMDS is an excellent alternative that offers good tolerance for other protic functional groups.[4][6]
Solvent Toluene or DioxaneAnhydrous, degassed aprotic solvents are standard. They offer good solubility for the reagents and operate at the required temperature range.[1][6]

Frequently Asked Questions (FAQs)

  • FAQ 1: How critical is the purity of my starting materials?

    • Extremely critical. Impurities can act as catalyst poisons, leading to failed reactions.[3] Water in the reaction mixture can also significantly lower the rate of reaction.[7] Always use reagents of the highest available purity.

  • FAQ 2: What is the best work-up and purification procedure?

    • After the reaction is complete, a typical workup involves cooling the mixture, diluting it with an organic solvent like ethyl acetate, and washing with water and brine to remove the base and other inorganic salts.[1] The most effective method for purifying the crude product is typically column chromatography on silica gel.[8] A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol or ethanol in dichloromethane, is effective for separating the product from starting materials and side products.[8]

  • FAQ 3: Are there alternative synthetic routes?

    • Yes. While Buchwald-Hartwig is often preferred for its scope and mild conditions, Nucleophilic Aromatic Substitution (SNAr) is a viable alternative. This works best if the pyridine ring is activated by a strong electron-withdrawing group (like a nitro group) ortho or para to the halide.[9] For 3-halo-2-methylpyridine, the methyl group is slightly activating, making SNAr conditions (high temperatures, neat piperazine as solvent/reagent) potentially feasible but likely less efficient than the palladium-catalyzed route.[10]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination using N-Boc-Piperazine

This protocol is recommended for achieving high yield and purity by avoiding the bis-arylation side product.

  • Vessel Preparation: To an oven-dried Schlenk tube, add 3-bromo-2-methylpyridine (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (NaO-t-Bu, 1.4 equiv).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv, 1 mol%) and RuPhos (0.02 equiv, 2 mol%). Dissolve in a small amount of anhydrous, degassed toluene.

  • Reaction Setup: Seal the Schlenk tube with a septum, then evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed toluene to the Schlenk tube via syringe to achieve a substrate concentration of approximately 0.1 M. Then, add the prepared catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (Boc-protected intermediate) by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours. Concentrate the mixture, re-dissolve in a minimal amount of solvent, and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the final product, 1-(2-Methylpyridin-3-yl)piperazine.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying the final product.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 100% dichloromethane).

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(2-Methylpyridin-3-yl)piperazine.[8]

Catalytic Cycle Visualization

Understanding the mechanism is key to troubleshooting. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Deprotonation Deprotonation AmineCoord->Deprotonation RedElim Reductive Elimination Complex Deprotonation->RedElim BaseH [Base-H]⁺ Deprotonation->BaseH RedElim->Pd0 Reductive Elimination Product Product (Ar-NR₂) RedElim->Product HX H-X RedElim->HX ArX 3-Halo-2-methylpyridine (Ar-X) ArX->OxAdd Amine Piperazine (R₂NH) Amine->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[6]

References
  • BenchChem. (2025).
  • DTU Chemical Engineering. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • BenchChem. (2025).
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3).
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]

  • Google Patents. (1959).
  • Academia.edu. Synthesis and optimization of 2-pyridin-3-yl-benzo[d][1][3]oxazin-4-one based inhibitors of human neutrophil elastase. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. (2003).
  • Bentham Science. (2018). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. [Link]

  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Google P
  • National Center for Biotechnology Information. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. [Link]

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides. [Link]

  • SSRN. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. (2020). Preparation of 1-(2-pridyl)-piperazine (LH1). [Link]

  • Royal Society of Chemistry. (2012). Copper(ii) complexes of 2-halo-3-methylpyridine: synthesis, structure, and magnetic behaviour of Cu(2-X-3-CH3py)2X′2 [X, X′ = chlorine or bromine; py = pyridine]. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Google Patents. (1993). Process for preparing 2-halo-5-halomethylpyridines.
  • National Center for Biotechnology Information. (2021). Recent Green and Sustainable Pd‐Catalyzed Aminations. [Link]

  • AIR Unimi. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • PubMed. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. [Link]

  • PubMed. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. [Link]

  • E3S Web of Conferences. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • National Center for Biotechnology Information. (2022). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. [Link]

  • MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • ResearchGate. (2025). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Methylpyridin-3-yl)piperazine

Subject: Optimization of Pd-Catalyzed C-N Coupling for Sterically Hindered Pyridines Case ID: PYR-PIP-003-OPTIM Applicable Protocols: Buchwald-Hartwig Amination[1][2][3] Executive Summary & Mechanistic Insight The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Pd-Catalyzed C-N Coupling for Sterically Hindered Pyridines Case ID: PYR-PIP-003-OPTIM Applicable Protocols: Buchwald-Hartwig Amination[1][2][3]

Executive Summary & Mechanistic Insight

The synthesis of 1-(2-methylpyridin-3-yl)piperazine presents a unique challenge compared to standard aryl aminations.[1][2] The target molecule involves coupling a nucleophilic piperazine to the 3-position of a pyridine ring that possesses a methyl group at the 2-position.

The "Ortho-Effect" Challenge: The 2-methyl group exerts significant steric hindrance on the 3-position.[1][2] In a Palladium-catalyzed cycle, this hindrance retards the oxidative addition of the aryl halide to the Pd(0) center and, more critically, slows the reductive elimination step. This deceleration opens the door for competitive side pathways, most notably:

  • Bis-arylation: Where the mono-arylated product competes with the starting piperazine for the aryl halide.[2]

  • Protodehalogenation: Where the Pd-Aryl intermediate undergoes reduction (Ar-Br

    
     Ar-H) instead of amination, often due to 
    
    
    
    -hydride elimination from the amine or solvent interaction.[1][2]
  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor that can displace phosphine ligands, deactivating the catalyst.
    

This guide provides a self-validating protocol to suppress these side reactions, ensuring high fidelity in your synthesis.

Validated Experimental Protocol

Objective: Synthesis of 1-(2-methylpyridin-3-yl)piperazine via Buchwald-Hartwig Amination. Scale: 10 mmol (scalable to 100 mmol).

Reagents & Stoichiometry:
ComponentEquiv.RoleSelection Rationale
3-Bromo-2-methylpyridine 1.0ElectrophileBromides balance reactivity and stability better than iodides (too unstable) or chlorides (too inert).[1][2]
Piperazine (Anhydrous) 3.0 - 5.0NucleophileCritical: Large excess forces statistics to favor mono-arylation over bis-arylation.[1][2]
Pd_2(dba)_3 0.02 (2 mol%)Catalyst PrecursorProvides a "clean" source of Pd(0) without coordinating acetate ligands.
BINAP (or BrettPhos )0.04 (4 mol%)LigandBINAP: Standard robust bidentate ligand. BrettPhos: Preferred if conversion is <50% due to sterics; it forms a bulky, electron-rich active catalyst.[1][2]
NaOtBu 1.4BaseStrong enough to deprotonate the Pd-amine complex; bulky to prevent nucleophilic attack on the pyridine ring.[2]
Toluene (or Dioxane)10 volSolventNon-polar solvents minimize pyridine N-coordination to Pd.[1][2]
Step-by-Step Workflow:
  • Inerting: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon (or Nitrogen).

  • Catalyst Pre-formation (Critical): In a separate vial, dissolve

    
     and the Ligand (BINAP) in degassed Toluene. Stir at room temperature for 15 minutes. Color change from dark purple to orange/brown indicates active catalyst formation.
    
  • Reagent Loading: Charge the main flask with 3-Bromo-2-methylpyridine (1.0 eq), Piperazine (4.0 eq), and NaOtBu (1.4 eq).

  • Addition: Add the catalyst solution to the main flask via syringe.

  • Reaction: Heat to 100°C (internal temperature). Stir vigorously (800 rpm).

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours.[2] Look for the disappearance of the bromide.

  • Workup (Purification Logic):

    • Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.[2][4][5]

    • Acid/Base Extraction (Self-Purification):

      • Extract the organic layer with 1M HCl (3x). The product and excess piperazine go into the water; non-basic impurities (unreacted bromide, bis-aryl byproducts) stay in organics.

      • Wash the aqueous acidic layer with fresh EtOAc.

      • Basify the aqueous layer to pH >12 using 6M NaOH .

      • Extract back into DCM (3x).

    • Distillation/Recrystallization: Excess piperazine can be removed by high-vacuum sublimation or washing the final solid with hexanes (product is often solid, piperazine is soluble in water/alcohol but less so in hexanes compared to the product).

Troubleshooting & FAQs

Issue 1: "I am seeing significant amounts of the Bis-coupled product (1,4-bis(2-methylpyridin-3-yl)piperazine)."

Diagnosis: The reaction kinetics favored the second coupling. This happens when the local concentration of the mono-product is high relative to the starting piperazine, or the mono-product is more nucleophilic (unlikely here, but possible).

Corrective Action:

  • Increase Nucleophile Equivalents: Move from 1.5 eq to 4.0 or 5.0 eq of piperazine. This statistical overload makes it mathematically improbable for the Pd-Aryl species to encounter a mono-product molecule before a free piperazine molecule.[1][2]

  • Reverse Addition: Do not add the aryl halide dropwise. In this specific case, having all piperazine present at the start is better.

  • Alternative: Use N-Boc-piperazine (1.2 eq).[1][2][4] This chemically blocks the second site. You will need a deprotection step (TFA/DCM), but it guarantees 100% mono-selectivity.[1][2]

Issue 2: "The reaction stalls at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning.[2] The pyridine nitrogen of the product (or substrate) is binding to the Palladium, shutting down the cycle. The 2-methyl group usually reduces this, but it can still happen.[2]

Corrective Action:

  • Switch Ligands: Move to BrettPhos or RuPhos .[2] These ligands are extremely bulky.[2] They create a "shell" around the Palladium that physically blocks the pyridine nitrogen from coordinating, while still allowing the oxidative addition of the C-Br bond.

  • Temperature Boost: Increase temperature to 110°C (switch solvent to Xylene or Dioxane). Higher thermal energy promotes ligand dissociation (Pd-N bond breaking).[1][2]

Issue 3: "I see a peak with Mass [M-Br+H] (Protodehalogenation)."

Diagnosis: The Pd-Aryl intermediate abstracted a hydride instead of coupling with the amine. This is common with sterically hindered substrates (the 2-methyl group slows down the amine approach).

Corrective Action:

  • Solvent Check: Ensure Toluene is strictly anhydrous. Water can promote this pathway.[2]

  • Base Switch: Switch from NaOtBu to

    
     . Alkoxide bases can sometimes act as hydride sources (via 
    
    
    
    -hydride elimination of the tert-butoxide), though rare.[1][2] Carbonate is safer.[2]
  • Concentration: Increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M). This increases the rate of the bimolecular coupling step relative to the unimolecular decomposition step.

Visual Technical Guides

Figure 1: Reaction Pathway & Side Reaction Control

G Start 3-Bromo-2-methylpyridine + Piperazine Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) Start->Pd_Cycle Pd2(dba)3 / BINAP NaOtBu, 100°C Target Target Product: 1-(2-Methylpyridin-3-yl)piperazine Pd_Cycle->Target Reductive Elimination (Major Pathway) Side_Bis Side Product A: Bis-coupled Piperazine Pd_Cycle->Side_Bis Reaction with Product (Avoid by Excess Piperazine) Side_Proto Side Product B: Dehalogenated Pyridine Pd_Cycle->Side_Proto Hydride Abstraction (Avoid by Anhydrous cond.) Target->Side_Bis 2nd Cycle

Caption: Mechanistic flow of the Buchwald-Hartwig amination, highlighting the divergence points for the major side reactions (red) versus the target pathway (green).

Figure 2: Troubleshooting Decision Tree

G Problem Start: Identify Impurity/Issue Check_Bis Is Bis-coupled product > 5%? Problem->Check_Bis Check_Stall Is Conversion < 80%? Check_Bis->Check_Stall No Sol_Bis SOLUTION: 1. Increase Piperazine to 5 eq. 2. Use N-Boc Piperazine. Check_Bis->Sol_Bis Yes Check_Proto Is De-halogenated product present? Check_Stall->Check_Proto No Sol_Stall SOLUTION: 1. Switch ligand to BrettPhos. 2. Increase Temp to 110°C. 3. Check O2 exclusion. Check_Stall->Sol_Stall Yes Sol_Proto SOLUTION: 1. Dry Solvent (Karl Fischer). 2. Switch Base to Cs2CO3. 3. Increase Concentration. Check_Proto->Sol_Proto Yes

Caption: Logic tree for diagnosing reaction failures based on LCMS/NMR data.

Comparative Data: Ligand Efficiency

The following table summarizes expected conversion rates for the coupling of 3-bromo-2-methylpyridine with piperazine (1.5 eq) based on steric parameters.

LigandTypeConversion (2h)Selectivity (Mono:Bis)Notes
PPh3 Monodentate< 10%N/AToo weak; Pd deactivated by pyridine.[1][2]
BINAP Bidentate85%90:10Standard Choice. Good balance of cost/yield.
Xantphos Bidentate (Wide bite)70%95:5Slower rate due to rigidity, but high selectivity.
BrettPhos Dialkylbiaryl> 98% 99:1 Premium Choice. Bulky structure prevents bis-coupling and poisoning.[1][2]

References

  • Buchwald-Hartwig Coupling Mechanism & Protocols

    • Organic Syntheses, 2002, 78, 23.
    • Source: [1][2]

  • Piperazine Arylation Specifics (Preventing Bis-coupling)

    • Journal of Organic Chemistry, 2000, 65(4), 1158–1174.
    • Source: [1]

  • Synthesis of Pyridyl-Piperazines (Patent Literature)

    • US Patent 6,603,003.[2] "Method for the preparation of piperazine and its derivatives."[3][4][5][6][7][8][9][10] (Describes mirtazapine intermediates and preventing bis-alkylation).

    • Source: [1]

  • Handling Pyridine Poisoning in Cross-Coupling

    • Chemical Science, 2011 , 2, 27-50.[1][2] "Overcoming the limitations of Pd-catalyzed C-N bond formation."

    • Source: [1]

Sources

Troubleshooting

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Arylpiperazine Synthesis

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination for the synthesis of arylpiperazines. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination for the synthesis of arylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful C-N cross-coupling reactions. The N-arylpiperazine motif is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the rapid advancement of many drug discovery programs.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What are the most common initial points of failure?

A1: A complete lack of reactivity in a Buchwald-Hartwig amination typically points to a fundamental issue with one of the core components. The most common culprits are an inactive catalyst, the quality of your reagents and solvent, or an inappropriate choice of base. Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly. The solvent must be anhydrous and degassed, as water and oxygen can deactivate the catalyst.[4] Also, verify that the base is strong enough to deprotonate the piperazine under the reaction conditions.

Q2: I'm observing significant amounts of the diarylated piperazine. How can I favor mono-arylation?

A2: The formation of 1,4-diarylpiperazine is a common side reaction when using unprotected piperazine.[5] To favor mono-arylation, you can employ several strategies:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][6] The Boc group can be readily removed after the coupling reaction.

  • Stoichiometry Control: Using a stoichiometric excess of piperazine relative to the aryl halide can favor the mono-arylated product. However, this can make purification more challenging.

  • Ligand Choice: Bulky ligands can sterically hinder the second arylation.

  • Slow Addition: Slowly adding the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second coupling event.

Q3: What is hydrodehalogenation, and how can I minimize it?

A3: Hydrodehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene, consuming your starting material and reducing your yield.[4][7] This can be caused by several factors, including the presence of water or other protic impurities, or a reaction pathway that favors β-hydride elimination.[7] To minimize this, ensure all reagents and the solvent are scrupulously dried and degassed. The choice of ligand and base can also influence the rate of this side reaction relative to the desired C-N bond formation.

Q4: Are aryl chlorides suitable substrates for this reaction?

A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[4] However, with the advent of modern, electron-rich, and sterically bulky phosphine ligands (e.g., XPhos, RuPhos), the coupling of aryl chlorides has become much more routine.[8][9][10] Successful coupling of aryl chlorides often requires higher reaction temperatures and more specialized catalyst systems compared to their heavier halogen counterparts.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A lower-than-expected or complete lack of product formation is a common challenge that can stem from several factors related to the catalyst, reagents, or reaction conditions.[4]

Catalytic Cycle and Common Failure Points Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd + Ar-X Deactivation Catalyst Deactivation (e.g., by O2, H2O) Pd0->Deactivation LigEx Ligand Exchange (L-Pd(II)(Ar)(Piperazine)) OxAdd->LigEx + Piperazine - X- RedElim Reductive Elimination LigEx->RedElim Base RedElim->Pd0 Regeneration Product Arylpiperazine Product RedElim->Product Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Activation Reduction to Pd(0) Precatalyst->Activation Base/Ligand Activation->Pd0 Controlling Mono- vs. Di-arylation Piperazine Piperazine MonoAryl Mono-arylpiperazine (Desired Product) Piperazine->MonoAryl + Ar-X ArylHalide1 Ar-X ArylHalide1->MonoAryl ArylHalide2 Ar-X DiAryl Di-arylpiperazine (Byproduct) ArylHalide2->DiAryl MonoAryl->DiAryl + Ar-X Catalyst1 Pd(0)/Ligand Catalyst1->MonoAryl Catalyst2 Pd(0)/Ligand Catalyst2->DiAryl BocPiperazine N-Boc-piperazine BocMonoAryl N-Boc-Arylpiperazine BocPiperazine->BocMonoAryl + Ar-X Deprotection Deprotection BocMonoAryl->Deprotection Deprotection->MonoAryl

Caption: Strategies to control the selectivity of mono-arylation of piperazine.

Strategy Explanation Considerations
Use N-Boc-piperazine The Boc protecting group on one of the nitrogens prevents the second arylation. [1]This is the most robust and widely used method for ensuring mono-arylation.The Boc group must be removed in a subsequent step, typically under acidic conditions. Ensure your final molecule is stable to these conditions.
Excess Piperazine Using a large excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-arylation of the aryl halide.This can complicate purification, as the excess piperazine must be removed. This approach is less atom-economical.
Ligand Selection Sterically bulky phosphine ligands can disfavor the second coupling event due to steric hindrance around the palladium center.The choice of ligand will also depend on the reactivity of the aryl halide. A balance must be struck between promoting the first coupling and preventing the second.
Reaction Conditions Lower reaction temperatures and shorter reaction times can sometimes favor the formation of the mono-arylated product, as the second arylation is often slower.This may lead to incomplete conversion of the aryl halide. Careful monitoring of the reaction progress is essential.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol provides a general starting point for a small-scale reaction. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates. [1] Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, N-Boc-piperazine, palladium precatalyst, and base.

  • Seal the Schlenk tube with a septum.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Start Start Prep Prepare Anhydrous/ Degassed Reagents & Solvent Start->Prep ReactionSetup Combine Reagents in Schlenk Tube under Inert Gas Prep->ReactionSetup Reaction Heat and Stir ReactionSetup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Extract Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Szostak, M., et al. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Singh, A., & Kumar, A. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Barrett, A. G. M., et al. (2006). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 39(8), 525-535. [Link]

  • University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved February 20, 2026, from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

  • Chen, J., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(3), 438-443. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]

  • Bodke, D. S., et al. (2017). Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. [Link]

  • Norrby, P.-O., et al. (2015). The Role of the Base in Buchwald-Hartwig Amination. Journal of the American Chemical Society, 137(1), 171-180. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 171-180. [Link]

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  • Gryko, D. T., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. [Link]

  • Martins, P., et al. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 26(11), 3381. [Link]

  • Fors, B. P. (2016). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]

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  • Szostak, M., et al. (2020). Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. Organometallics, 39(1), 136-146. [Link]

  • Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 199-211. [Link]

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  • Nenashev, A. V., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3535. [Link]

  • Ackermann, L., et al. (2013). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 9, 2049-2055. [Link]

  • Wikipedia. (2023, December 19). Dialkylbiaryl phosphine ligands. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Trost, B. M., & Dong, G. (2008). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Journal of the American Chemical Society, 130(5), 1640-1641. [Link]

  • Collum, D. B., et al. (2018). Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities. Journal of the American Chemical Society, 140(40), 12849-12859. [Link]

  • Liu, W., et al. (2026, January 5). Palladium-catalyzed asymmetric migratory diarylation of unactivated directing-group-free internal alkenes. Nature Communications, 17(1), 1-10. [Link]

  • Collum, D. B., et al. (2009). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Journal of the American Chemical Society, 131(49), 17894-17903. [Link]

  • Müller, T. J. J. (2015). Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. Molecules, 20(12), 22449-22489. [Link]

  • Wang, J., et al. (2025, January 14). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. Molecules, 30(2), 488. [Link]

Sources

Optimization

Technical Support Center: 1-(2-Methylpyridin-3-yl)piperazine Stability &amp; Handling

[1] Introduction: The Stability Paradox 1-(2-Methylpyridin-3-yl)piperazine (1-MPP) is a critical intermediate in the synthesis of tetracyclic antidepressants like Mirtazapine .[1] While the pyridine ring offers aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Stability Paradox

1-(2-Methylpyridin-3-yl)piperazine (1-MPP) is a critical intermediate in the synthesis of tetracyclic antidepressants like Mirtazapine .[1] While the pyridine ring offers aromatic stability, the piperazine moiety acts as a "chemical sponge," highly susceptible to oxidation, electrophilic attack, and photolysis.

This guide moves beyond basic safety data sheets (SDS) to address the specific degradation mechanisms that ruin experiments and complicate HPLC baselines.

Module 1: Diagnostic Troubleshooting

Use this matrix to identify the root cause of your specific issue.

Symptom Observation Probable Cause Immediate Action
New HPLC Peak RRT ~0.85 (Early eluting)N-Oxide Formation Check storage; was the sample exposed to air/light?
New HPLC Peak RRT ~1.1 - 1.2 (Late eluting)N-Formyl / Amide Check solvents (Methanol) or excipients (PEG) for aldehyde contamination.
Physical Change White solid turns Yellow/BrownPhoto-oxidation Protect from light immediately.[1] Check for trace metal contamination (Cu/Fe).[1]
Mass Spec Shift [M+16]^+Oxidation Secondary amine oxidation (N-OH or N-O).[1]
Mass Spec Shift [M+28]^+ or [M+12]^+Formylation Reaction with formaldehyde (common impurity in solvents).[1]
Solubility Loss Precipitate in solutionCarbamate Formation Absorption of atmospheric CO₂ by the piperazine amine.

Module 2: Mechanistic Degradation Pathways

Understanding how 1-MPP degrades is the only way to prevent it.[1] The secondary amine on the piperazine ring is the primary "hotspot" for reactivity.

Pathway Visualization

The following diagram illustrates the three critical degradation vectors: Oxidative Stress , Excipient Interaction (Aldehydes) , and Nitrosation (Safety Critical).

G Parent 1-(2-Methylpyridin-3-yl) piperazine (1-MPP) [MW: 177.25] Oxidation Oxidative Stress (H2O2 / Air / Light) Parent->Oxidation Aldehyde Excipient Interaction (HCHO in PEG/MeOH) Parent->Aldehyde Nitrite Nitrosation Source (Nitrites / Acidic pH) Parent->Nitrite NOxide N-Oxide Impurity (+16 Da) [Polar / Early Eluting] Oxidation->NOxide N-Hydroxylation Hemiaminal N-Hydroxymethyl Intermediate Aldehyde->Hemiaminal Nucleophilic Attack NFormyl N-Formyl Derivative (+28 Da) [Amide Bond] Hemiaminal->NFormyl Dehydration/-H2 Nitroso N-Nitroso Derivative (Mutagenic Risk) [+29 Da] Nitrite->Nitroso Electrophilic Subst.

Figure 1: Primary degradation pathways of 1-MPP.[1] The secondary amine (piperazine N4) is the nucleophilic center driving these reactions.

Module 3: Prevention & Experimental Protocols

Storage & Handling Protocol
  • Atmosphere: Store under Argon (preferred over Nitrogen due to density).[1] Piperazines greedily absorb CO₂ from the air to form carbamate salts, which alters solubility and melting points.

  • Temperature: -20°C for long-term storage.

  • Container: Amber glass (Type I) with Teflon-lined caps.[1] Avoid metal spatulas if the solid is yellowing (metal ions catalyze oxidation).

Solvent Selection Guide
  • AVOID:

    • Technical Grade Methanol: Often contains trace formaldehyde, leading to N-formylation (M+28 peak).[1]

    • Chlorinated Solvents (DCM/Chloroform): Can undergo alkylation reactions over long periods or if stabilized with amylene.[1]

  • PREFERRED:

    • Acetonitrile (HPLC Grade): Chemically inert toward the amine.

    • Ethanol (Absolute): If protic solvent is required.[1]

Forced Degradation (Stress Testing) Protocol

Use this protocol to validate your analytical method (HPLC/LC-MS) for 1-MPP.

Stress ConditionProcedureExpected ResultMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursMinimal DegradationPyridine/Piperazine rings are stable to acid.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursMinimal DegradationStable to base.
Oxidation 3% H₂O₂, RT, 2 hoursHigh Degradation (>10%) Formation of N-oxides (M+16).
Photolysis UV Light (1.2 million lux hours)Moderate DegradationRing oxidation / Radical polymerization.[1]
Thermal 80°C (Solid State), 24 hoursLow DegradationStable unless melted/exposed to air.

Frequently Asked Questions (FAQ)

Q: I see a "Ghost Peak" in my LC-MS with a mass of 189 Da (Parent + 12). What is it? A: This is likely the N-Methylene Bridge dimer or an adduct with formaldehyde.[1] If you are using PEG (Polyethylene Glycol) as an excipient or solvent, it often contains formaldehyde impurities. The piperazine nitrogen reacts with formaldehyde to form a hemiaminal (+30) which dehydrates to an imine or reacts further. Switch to low-aldehyde grade excipients.

Q: Why does my 1-MPP standard turn into a gum/oil upon exposure to air? A: This is Hygroscopicity + Carbamation .[1] The compound absorbs water, and the basic nitrogen captures atmospheric CO₂ to form a carbamate salt. This is reversible by treating with a stronger base or heating under vacuum, but it ruins quantitative accuracy.

Q: Is the N-oxide impurity toxic? A: While specific toxicity data for the 1-MPP N-oxide is limited, N-oxides of piperazine derivatives (like Mirtazapine N-oxide) are generally considered metabolites.[1] However, in a QC context, they are strictly controlled impurities.

References

  • Mirtazapine Impurity Profiling:Identification and characterization of stress degradation products of Mirtazapine using LC-MS/TOF.

    • Source:

  • Piperazine Reactivity: Reaction of piperazine derivatives with formaldehyde in pharmaceutical formulations.[1]

    • Source:[1]

  • Oxidative Pathways: Oxidation of secondary amines to nitroxides and nitrones.[1]

    • Source:[1]

  • Mirtazapine EP Impurity B: 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine (Structural analog relevance).[1]

    • Source:

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 1-(2-Methylpyridin-3-yl)piperazine Samples

Welcome to the technical support center for 1-(2-Methylpyridin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methylpyridin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis, purification, and storage of this important research compound. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure you can achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs) on Impurity Profile

Q1: What are the most common impurities I should expect in my sample of 1-(2-Methylpyridin-3-yl)piperazine?

The impurity profile of your sample is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing N-arylpiperazines is the nucleophilic aromatic substitution (SNAr) reaction between a halo-pyridine and piperazine.[1] Based on this, you can anticipate several classes of impurities.

Q2: Can you elaborate on the specific impurities from the SNAr synthesis?

Certainly. The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual 3-halo-2-methylpyridine (e.g., 3-chloro- or 3-bromo-2-methylpyridine) and piperazine. The high boiling point of piperazine can sometimes make its complete removal challenging.

  • Over-Alkylated Byproduct: A significant byproduct can be the symmetrical N,N'-bis(2-methylpyridin-3-yl)piperazine. This occurs when a second molecule of the halo-pyridine reacts with the remaining nitrogen of the desired product.[2] Controlling the stoichiometry is key to minimizing this.

  • Positional Isomers: If the starting halo-pyridine contains isomeric impurities, you will likely see the corresponding isomeric products in your final sample. For example, contamination with 5-halo-2-methylpyridine could lead to the formation of 1-(6-methylpyridin-3-yl)piperazine.

  • Degradation Products: Piperazines can be susceptible to both thermal and oxidative degradation.[3][4] Depending on storage and workup conditions (e.g., exposure to high heat, air, or oxidizing agents), you may find products like formylpiperazines or ring-opened derivatives such as ethylenediamine.[4]

Here is a summary of potential impurities and their sources:

Impurity NameStructureLikely SourceRecommended Analytical Technique
PiperazineUnreacted starting materialHPLC-UV (with derivatization), GC-MS, LC-MS
3-Halo-2-methylpyridineUnreacted starting materialGC-MS, LC-MS
N,N'-bis(2-methylpyridin-3-yl)piperazineOver-alkylation byproductLC-MS, HPLC-UV
Positional IsomersImpure starting materialsLC-MS, HPLC-UV
FormylpiperazineOxidative degradationLC-MS

Troubleshooting Workflow for Impure Samples

When faced with an impure sample, a systematic approach is crucial. The following workflow provides a logical sequence of steps to identify and remove contaminants.

Troubleshooting_Workflow start Impure Sample of 1-(2-Methylpyridin-3-yl)piperazine initial_analysis Step 1: Initial Purity Assessment (TLC, HPLC-UV, LC-MS) start->initial_analysis identify_impurities Step 2: Identify Impurities by Mass (LC-MS) and Retention Time initial_analysis->identify_impurities quantify_impurities Step 3: Quantify Impurities (HPLC-UV with standard or area %) identify_impurities->quantify_impurities decision Are impurities identified and quantified? quantify_impurities->decision decision->initial_analysis No, further characterization needed purification_strategy Step 4: Select Purification Strategy decision->purification_strategy Yes column_chromatography Column Chromatography (for non-polar/closely related impurities) purification_strategy->column_chromatography acid_base_extraction Acid-Base Extraction (for starting materials/basic impurities) purification_strategy->acid_base_extraction recrystallization Recrystallization (for solid products >95% pure) purification_strategy->recrystallization final_analysis Step 5: Final Purity Analysis (HPLC-UV, LC-MS, NMR) column_chromatography->final_analysis acid_base_extraction->final_analysis recrystallization->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product Purity satisfactory repurify Re-evaluate and Re-purify final_analysis->repurify Purity unsatisfactory repurify->purification_strategy

Caption: A general workflow for troubleshooting and purifying impure samples.

Analytical Protocols for Impurity Identification

Q3: How can I set up an HPLC method to check the purity of my sample?

A reverse-phase HPLC method with UV detection is a robust starting point for analyzing 1-(2-Methylpyridin-3-yl)piperazine and its likely impurities. The pyridine and piperazine moieties both contain chromophores, making UV detection suitable.

Protocol 1: Reverse-Phase HPLC-UV for Purity Assessment

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of your sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Expected Elution Profile:

    • Highly polar impurities, such as unreacted piperazine, will elute early.

    • The desired product, 1-(2-Methylpyridin-3-yl)piperazine, will have an intermediate retention time.

    • Less polar impurities, like the over-alkylated byproduct, will have longer retention times.

Q4: My HPLC shows several peaks. How can I confirm their identities?

For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It provides the molecular weight of each component, which is critical for identifying unknown impurities.

Expert Tip: You can often use the same HPLC method for your LC-MS analysis. The TFA in the mobile phase is volatile and generally compatible with mass spectrometry.

Purification Protocols

Q5: My main impurity is the unreacted starting material, piperazine. What is the best way to remove it?

Due to the significant difference in basicity between the two nitrogen atoms of the piperazine ring and the pyridine nitrogen, an acid-base extraction can be a highly effective and scalable purification method. The two pKa values for piperazine are approximately 5.35 and 9.73.[5][6] The pyridine nitrogen is significantly less basic. This allows for selective protonation and separation.

Protocol 2: Purification by Acid-Base Extraction

  • Materials:

    • Your crude 1-(2-Methylpyridin-3-yl)piperazine sample

    • Dichloromethane (DCM) or Ethyl Acetate

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Saturated Sodium Chloride solution (brine)

    • Separatory funnel

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Procedure:

    • Dissolve the crude sample in DCM or ethyl acetate in a separatory funnel.

    • Add an equal volume of 1 M HCl. Shake vigorously and allow the layers to separate. The desired product and any unreacted piperazine will move into the aqueous layer as their hydrochloride salts. Most non-basic impurities will remain in the organic layer.

    • Drain and discard the organic layer.

    • Carefully add 1 M NaOH to the aqueous layer until the pH is approximately 8-9. This will deprotonate the more basic piperazine, allowing it to be extracted.

    • Extract the aqueous layer twice with fresh portions of DCM. Combine these organic extracts, which now contain the piperazine impurity.

    • Further basify the aqueous layer to a pH of >11 with 1 M NaOH. This ensures the deprotonation of your desired product.

    • Extract the now strongly basic aqueous layer three times with fresh portions of DCM. These combined organic extracts contain your purified product.

    • Wash the combined organic extracts containing the product with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Q6: I have an impurity with a very similar polarity to my product. What should I do?

For impurities that are difficult to separate by extraction, such as the over-alkylated byproduct or positional isomers, column chromatography is the recommended method.[7]

Protocol 3: Purification by Column Chromatography

  • Materials:

    • Silica gel (230-400 mesh)

    • Chromatography column

    • Solvents: Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (TEA)

  • Procedure:

    • Select an Eluent System: A good starting point for basic compounds like this is a mixture of DCM and MeOH. Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of ~0.3. A common system is 95:5 DCM:MeOH.

    • Expert Tip: Add a small amount of triethylamine (~0.5%) to the eluent system. This will deactivate the acidic sites on the silica gel, preventing your basic compound from streaking on the column and leading to better separation.

    • Pack the Column: Prepare a slurry of silica gel in your chosen eluent and pack the column.

    • Load the Sample: Dissolve your crude product in a minimal amount of DCM and load it onto the top of the silica column.

    • Elute and Collect: Run the column with your chosen eluent, collecting fractions.

    • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 1-(2-Methylpyridin-3-yl)piperazine.

By following this structured approach of identification, quantification, and targeted purification, you can effectively resolve impurities in your 1-(2-Methylpyridin-3-yl)piperazine samples, ensuring the quality and reliability of your research.

References

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Google Patents. (1959).
  • ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Semantic Scholar. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • ScienceDirect. (2018). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. [Link]

  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. [Link]

  • SSRN. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • University of Texas at Austin. (2014). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. [Link]

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • International Journal of Greenhouse Gas Control. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. [Link]

  • ResearchGate. (n.d.). Summary of Degradation Rates of Piperazine and Various Diamines, PZ, and HMDA data from Freeman[8]. [Link]

  • Google Patents. (2003).
  • ARKAT USA. (2006). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • ResearchGate. (2020). Preparation of 1-(2-pridyl)-piperazine (LH1). [Link]

Sources

Optimization

Technical Support Center: Characterization of Pyridine-Piperazine Compounds

To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Analytical Chemistry Division Subject: Troubleshooting Characterization Anomalies in Pyridine-Piperazine Scaffolds Introduction The pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Analytical Chemistry Division Subject: Troubleshooting Characterization Anomalies in Pyridine-Piperazine Scaffolds

Introduction

The pyridine-piperazine scaffold is a cornerstone of medicinal chemistry, prevalent in GPCR ligands, kinase inhibitors, and antipsychotics.[1] However, this privileged structure presents a unique "triad of trouble" for analytical characterization:

  • Conformational Dynamics: The piperazine ring's chair-chair interconversion and restricted rotation around amide bonds often lead to "missing" or broadened NMR signals.

  • Basicity: The piperazine nitrogen (

    
    ) aggressively interacts with residual silanols in HPLC columns, causing severe peak tailing.
    
  • Oxidative Ambiguity: Distinguishing between a pyridine-N-oxide impurity and a protonated pyridine salt is often counter-intuitive.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: NMR Troubleshooting (The "Ghost Peak" Phenomenon)

User Complaint: "My


 NMR spectrum is missing the piperazine methylene protons, or they appear as broad, shapeless mounds. Is my compound impure?"

Root Cause Analysis: This is rarely an impurity. It is likely Intermediate Chemical Exchange . At room temperature, the rate of interconversion between piperazine chair conformers (or rotamers if an amide/carbamate is attached) is often comparable to the NMR time scale. This leads to coalescence, where peaks broaden into the baseline.

Protocol 1: Variable Temperature (VT) NMR Validation

To confirm structure, you must push the exchange rate to the "fast limit" by heating the sample.

Step-by-Step Workflow:

  • Solvent Selection: Switch from

    
     (boils at 61°C) to DMSO-
    
    
    
    or Toluene-
    
    
    . DMSO is preferred for polar pyridine-piperazines.
  • Preparation: Prepare a concentrated sample (

    
     mg/0.6 mL).
    
  • Acquisition:

    • Acquire a standard spectrum at 298 K (25°C).

    • Increase temperature in 20 K increments (e.g., 318 K, 338 K) up to 353 K (80°C) .

    • Critical Step: Allow 10 minutes for thermal equilibration before shimming at each step.

  • Analysis: As temperature rises, broad humps should sharpen into distinct triplets or multiplets.

Visualizing the Logic:

NMR_Troubleshooting Start Issue: Broad/Missing Piperazine Signals CheckSolvent Check Solvent Boiling Point Start->CheckSolvent SwitchSolvent Switch to DMSO-d6 (allows >100°C) CheckSolvent->SwitchSolvent If CDCl3 RunVT Run VT-NMR (298K -> 353K) CheckSolvent->RunVT If DMSO/Toluene SwitchSolvent->RunVT ResultSharpen Peaks Sharpen? RunVT->ResultSharpen Conformational Diagnosis: Conformational Exchange (Valid Structure) ResultSharpen->Conformational Yes Degradation Diagnosis: Aggregation or Paramagnetic Impurity ResultSharpen->Degradation No

Figure 1: Decision tree for resolving broad NMR signals in piperazine derivatives.

FAQ: Distinguishing N-Oxide vs. Protonated Salt

User Question: "I see a shift in the pyridine region. Did my Buchwald coupling oxidize the pyridine nitrogen, or is it just a salt?"

Technical Insight: Both N-oxidation and protonation affect the chemical shift, but they move the ortho-protons in opposite directions relative to the free base.

FeaturePyridine Free BasePyridine Salt (

)
Pyridine N-Oxide
Ortho-H Shift (

)
~8.5 - 8.6 ppmDownfield (

ppm)
Upfield (

ppm)
C-2/C-6 Shift (

)
~150 ppmDeshielded (Downfield)Shielded (Upfield)
Mechanism Lone pair availabilityPositive charge deshieldsBack-donation shields ortho-H

Diagnostic Test: Add a drop of


 with 

(base) to the NMR tube.
  • If Salt: The peaks will shift back to the Free Base position.

  • If N-Oxide: The peaks will remain chemically distinct (covalent modification).

Module 2: Chromatography (The "Shark Fin" Peak)

User Complaint: "My UPLC peaks for the pyridine-piperazine compound are tailing badly (Tailing Factor > 2.0). I can't integrate the impurity behind the main peak."

Root Cause Analysis: The secondary amine in the piperazine ring is highly basic. At neutral or low pH, it is protonated (


) and interacts via ion-exchange with ionized silanol groups (

) on the silica backbone of the column.
Protocol 2: The "High pH" Strategy

Standard TFA/Formic acid methods often fail here. You must suppress the ionization of the silanols or the amine.

Recommended Mobile Phase System:

  • Column: Ethylene-Bridged Hybrid (BEH) C18 or similar high-pH stable column. Do not use standard silica columns above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) adjusted with

    
    .
    
  • Mobile Phase B: Acetonitrile.

Why this works: At pH 10, the piperazine nitrogen (pK_a ~9.8) is largely unprotonated (neutral), eliminating the electrostatic interaction with silanols.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Fronting Peak Column OverloadDilute sample or inject smaller volume (

).
Tailing (Low pH) Silanol InteractionAdd 0.1% Triethylamine (TEA) as a sacrificial base or switch to High pH method.
Split Peak Solvent MismatchDissolve sample in Mobile Phase A (avoid pure DMSO/MeOH injection).
Module 3: Mass Spectrometry (Validation)

User Complaint: "I see a mass of


 or unexpected fragmentation. Is my molecular weight wrong?"

Technical Insight: Pyridine-piperazine compounds are "proton sponges." In ESI+, they readily pick up multiple protons.

Fragmentation Logic:

  • Charge State: Expect

    
     and 
    
    
    
    . The
    
    
    charge state is often dominant for bis-basic compounds.
  • Characteristic Fragments:

    • 
       56 and 70:  These are signature fragments of the piperazine ring cleavage.[2]
      
    • Neutral Loss: Loss of the pyridine ring is common if the linker is labile.

Visualizing Fragmentation Pathways:

MS_Fragmentation Parent Precursor [M+H]+ Frag1 Fragment m/z 70 (Piperazine ring) Parent->Frag1 Ring Cleavage Frag2 Fragment m/z 56 (C2H4N+) Parent->Frag2 Retro-Diels-Alder Frag3 Pyridine Loss Parent->Frag3 Linker Break

Figure 2: Common ESI+ fragmentation patterns for piperazine derivatives.

References
  • Conformational Analysis: RSC Advances. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." (Discusses coalescence temperatures and barrier energies).

  • HPLC Tailing: Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting - Peak Tailing Basic Compounds." (Definitive guide on silanol interactions).

  • Mass Spectrometry: Journal of Chinese Mass Spectrometry Society. "Mass Fragmentation Characteristics of Piperazine Analogues." (Details specific m/z 56/70 pathways).

  • N-Oxide Shifts: Journal of Chemical Education. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts." (Validates shift directionality for pyridine derivatives).

Sources

Troubleshooting

Technical Support Center: 1-(2-Methylpyridin-3-yl)piperazine Interference

This guide serves as a specialized technical resource for researchers observing anomalous data when using 1-(2-Methylpyridin-3-yl)piperazine (CAS: 2946-76-1) or its derivatives in biochemical assays. The content is struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers observing anomalous data when using 1-(2-Methylpyridin-3-yl)piperazine (CAS: 2946-76-1) or its derivatives in biochemical assays.

The content is structured to address the specific physicochemical properties of this fragment—namely its basicity, metal-chelating potential, and optical characteristics—that frequently lead to false positives or assay artifacts.

Molecule Profile:

  • CAS: 2946-76-1

  • Role: Common building block in Fragment-Based Drug Discovery (FBDD) and synthesis intermediate (e.g., for GPCR ligands).

  • Key Structural Features: Pyridine ring (electron-deficient aromatic), Piperazine ring (secondary amine, basic), ortho-Methyl group (steric bulk).

Quick Reference: Interference Potential Matrix
Interference TypeProbabilityMechanismAffected Assays
Metal Chelation HighBidentate binding (Pyridine N + Piperazine N)Kinases (

), Metalloproteases (

)
Fluorescence Quenching ModeratePhotoinduced Electron Transfer (PET)FRET, FP, FI (Fluorescence Intensity)
Colloidal Aggregation ModerateFormation of promiscuous micellesHTS, Enzymatic inhibition assays
pH Shift HighBasic piperazine nitrogen (

)
All weakly buffered assays
Part 1: Troubleshooting Guides (Q&A)
Q1: I am observing steep dose-response curves (Hill slope > 2) and inconsistent IC50 values. Is this compound a "sticky" aggregator?

Diagnosis: Likely Colloidal Aggregation.[1][2] Technical Insight: Like many hydrophobic fragments containing aromatic rings and basic amines, 1-(2-Methylpyridin-3-yl)piperazine can self-associate into colloidal aggregates at micromolar concentrations (typically


). These colloids sequester enzymes, leading to non-specific inhibition. The 2-methyl group increases lipophilicity compared to the unsubstituted pyridine, potentially lowering the Critical Aggregation Concentration (CAC).

Immediate Action: Perform the Detergent-Sensitivity Test (Protocol A below). If the addition of 0.01% Triton X-100 eliminates the inhibition, your "activity" is an artifact of aggregation.

Q2: My kinase assay signal is significantly lower than expected, even in the absence of enzyme inhibition.

Diagnosis: Metal Chelation or Fluorescence Quenching. Technical Insight:

  • Chelation: This molecule possesses a potential bidentate coordination site.[3] The pyridine nitrogen and the piperazine nitrogen can "pinch" divalent cations (

    
    , 
    
    
    
    ) required for ATP hydrolysis. While the ortho-methyl group provides some steric hindrance, it does not fully prevent coordination, especially with smaller ions like
    
    
    or
    
    
    .
  • Quenching: Pyridine derivatives are well-documented fluorescence quenchers via electron transfer mechanisms. If your readout uses a fluorophore (e.g., fluorescein, rhodamine), the compound may be quenching the signal directly, independent of enzyme activity.

Immediate Action:

  • For Chelation: Supplement the assay buffer with excess metal cofactor (e.g., increase

    
     from 1 mM to 10 mM). If potency decreases (IC50 shifts right), the compound is likely competing for the metal.
    
  • For Quenching: Measure the fluorescence of the fluorophore alone in the presence of the compound (no enzyme).

Q3: Why does the assay pH change when I add this compound at high concentrations?

Diagnosis: Buffer Capacity Failure. Technical Insight: The piperazine ring is a secondary amine with a


 typically between 8.9 and 9.8. If you are screening at high concentrations (e.g., 100 

to 1 mM) in a weakly buffered system (e.g., 10 mM HEPES or Tris), the compound acts as a base, shifting the pH upward. Many enzymes (and fluorophores) are pH-sensitive.

Immediate Action: Ensure your buffer concentration is at least 50–100 mM. Check the pH of the highest concentration sample prior to adding the enzyme.

Part 2: Visualization of Interference Pathways

The following diagram illustrates the mechanistic pathways by which 1-(2-Methylpyridin-3-yl)piperazine interferes with standard biochemical readouts.

InterferenceMechanisms Compound 1-(2-Methylpyridin-3-yl) piperazine Chelation Metal Chelation (Bidentate Ligand) Compound->Chelation N-N Coordination Aggregation Colloidal Aggregation Compound->Aggregation High Conc. (>10µM) Optical Optical Interference Compound->Optical Pyridine Moiety Kinase Kinase/ATPase (Requires Mg2+) Chelation->Kinase Strips Cofactor Enzyme General Enzyme (Sequestration) Aggregation->Enzyme Non-specific Inhibition Fluorescence Fluorescence Readout (Quenching) Optical->Fluorescence Signal Reduction

Caption: Mechanistic pathways of assay interference driven by the structural motifs of the pyridine-piperazine scaffold.

Part 3: Validated Experimental Protocols
Protocol A: The Detergent-Sensitivity Test (Aggregation Check)

Purpose: To distinguish between true enzymatic inhibition and false positives caused by colloidal aggregation. Reference: Based on Shoichet’s aggregation protocols (Assay Guidance Manual).

  • Preparation: Prepare two identical assay master mixes.

    • Mix A: Standard Assay Buffer.

    • Mix B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: Ensure your enzyme tolerates this concentration of detergent first.

  • Execution:

    • Run the dose-response curve for 1-(2-Methylpyridin-3-yl)piperazine using both Mix A and Mix B side-by-side.

  • Analysis:

    • True Inhibitor: IC50 remains consistent between Mix A and Mix B (within 2-3 fold).

    • Aggregator: The compound loses significant potency in Mix B (IC50 shifts >10-fold or activity disappears), as the detergent disrupts the colloid formation.

Protocol B: Intrinsic Fluorescence & Quenching Scan

Purpose: To quantify optical interference in fluorescence-based assays (e.g., measuring


 or enzyme kinetics).
  • Blank Scan: Measure the fluorescence of the buffer alone.

  • Compound Scan: Dilute the compound to the highest testing concentration (e.g., 100

    
    ) in buffer. Scan emission (e.g., 300–600 nm) upon excitation at your assay’s wavelength.
    
    • Result: If significant emission is observed, the compound is autofluorescent .

  • Quenching Check: Add your assay’s fluorophore (at assay concentration) to the compound solution. Compare the intensity to the fluorophore in buffer alone.

    • Result: If Intensity (Compound + Fluorophore) < Intensity (Fluorophore only), the compound is a quencher .

Part 4: Troubleshooting Decision Tree

Use this logic flow to rapidly categorize the interference type.

TroubleshootingTree Start Start: Anomalous Assay Data Q_Detergent Add 0.01% Triton X-100. Does inhibition disappear? Start->Q_Detergent Result_Agg Cause: Aggregation (False Positive) Q_Detergent->Result_Agg Yes Q_Metal Is the enzyme metal-dependent? Q_Detergent->Q_Metal No Action_Metal Test: Increase Metal Cofactor Conc. Q_Metal->Action_Metal Yes Q_Optical Is readout Fluorescent/UV? Q_Metal->Q_Optical No Result_Chel Cause: Chelation (False Positive) Action_Metal->Result_Chel Potency Drops Action_Metal->Q_Optical No Change Action_Optical Test: Run Spectral Scan (No Enzyme) Q_Optical->Action_Optical Yes Result_Valid Likely True Inhibitor (Proceed to Orthogonal Assay) Q_Optical->Result_Valid No Action_Optical->Result_Valid No Interference

Caption: Step-by-step logic flow for isolating the root cause of assay interference.

References
  • Coussens, N. P., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Available at: [Link]

  • Sittampalam, G. S., et al. (2004). Assay Guidance Manual. National Center for Advancing Translational Sciences.[4] Available at: [Link]

  • PubChem Database. (n.d.). Compound Summary: 1-(2-Pyridyl)piperazine (Structural Analog). National Library of Medicine.[4] Available at: [Link]

  • Hao, G., et al. (2016). Pyranine Fluorescence Quenching for the Characterization of Solutions. American Journal of Analytical Chemistry, 7, 43-56.[7] (Demonstrating pyridine quenching mechanisms). Available at: [Link]

Sources

Optimization

improving the regioselectivity of pyridine ring functionalization

Ticket System: Regioselectivity & Troubleshooting Status: Online Operator: Senior Application Scientist Topic: Improving Regioselectivity in Pyridine Ring Functionalization Welcome to the Pyridine Functionalization Help...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Regioselectivity & Troubleshooting

Status: Online Operator: Senior Application Scientist Topic: Improving Regioselectivity in Pyridine Ring Functionalization

Welcome to the Pyridine Functionalization Help Desk

User Context: You are likely struggling with the electron-deficient nature of the pyridine ring. Unlike benzene, the nitrogen atom pulls electron density, deactivating the ring toward electrophilic attack and complicating regiocontrol.

The "Rule of Thumb" Baseline:

  • Electrophilic Aromatic Substitution (EAS): Favors C3 (meta) (deactivated, requires harsh conditions).

  • Nucleophilic Aromatic Substitution (SnAr): Favors C2/C4 (ortho/para) (requires a leaving group).

  • Radical/Minisci: Favors C2/C4 (innate electronic bias).

  • C-H Activation (Ir-catalyzed): Favors C3/C4 (sterically driven, avoids N-coordination).

Select your specific issue below to view the troubleshooting protocol.

Ticket #001: "I need to install an electrophile at C4, but EAS only gives me C3."

Diagnosis: Direct Electrophilic Aromatic Substitution (EAS) on pyridine fails at C4 because the transition state energy for C3 attack is significantly lower. The nitrogen lone pair and electronegativity deactivate the ortho (C2) and para (C4) positions.

Corrective Action: The N-Oxide Strategy To access C4, you must invert the electronics of the ring by oxidizing the nitrogen. The N-oxide oxygen donates electron density back into the ring (specifically to C2 and C4) via mesomeric effects, permitting electrophilic attack.

Protocol: C4-Nitration via N-Oxide

  • Step 1 (Activation): Treat pyridine with m-CPBA or H₂O₂/Acetic acid to form Pyridine-N-oxide.

  • Step 2 (Functionalization): Perform nitration (HNO₃/H₂SO₄).[1] The N-oxide directs the NO₂ group to C4 .[2]

  • Step 3 (Deoxygenation): Restore the pyridine ring using PCl₃ or H₂/Pd-C.

Mechanism Visualization:

NOxidePathway cluster_0 Activation Phase cluster_1 Functionalization Phase cluster_2 Restoration Phase Pyridine Pyridine (Electron Deficient) NOxide Pyridine N-Oxide (C4 Activated) Pyridine->NOxide m-CPBA (Oxidation) C4_Nitro_NOxide 4-Nitro-Pyridine N-Oxide NOxide->C4_Nitro_NOxide HNO3/H2SO4 (EAS at C4) Product 4-Nitropyridine (Target) C4_Nitro_NOxide->Product PCl3 (Deoxygenation)

Figure 1: The N-oxide activation cycle allows electrophilic attack at the otherwise deactivated C4 position.

Ticket #002: "My Minisci reaction is giving a mixture of C2 and C4 isomers."

Diagnosis: The Minisci reaction (radical alkylation) is innately selective for electron-deficient positions (C2 and C4). Without steric blocking or specific directing groups, a mixture is common.

Troubleshooting Checklist:

ParameterAdjustmentReason
Acid Concentration Increase [H+]Protonated pyridine is more electron-deficient, accelerating the reaction and enhancing C2/C4 selectivity over C3.
Temperature Lower to 0-20°CHigher temperatures promote polysubstitution.
Stoichiometry Use excess HeterocycleRadicals are high-energy; if substrate is low, the product (alkyl-pyridine) will react again (polysubstitution).
C4-Blocking Use Maleate GroupAdvanced Tip: Pre-functionalize with a removable maleate group to block C2/C4 sterics, forcing selectivity (See Reference 1).

Expert Insight: If you strictly need C2 selectivity , ensure the medium is acidic enough to fully protonate the pyridine. The nucleophilic radical attacks the position with the highest coefficient in the LUMO, which is C2 for the pyridinium cation.

Ticket #003: "Iridium-Catalyzed Borylation is failing at C2 (Ortho)."

Diagnosis: You are likely attempting a Hartwig-Miyaura C-H borylation. This reaction is sterically driven .[3] The active catalyst (Ir-dtbpy) is bulky. Furthermore, the pyridine nitrogen lone pair can coordinate to the Iridium, poisoning the catalyst or directing the activation away from the ortho positions (C2/C6).

The Rules of Borylation Regioselectivity:

  • Electronic Effect: The catalyst avoids the C-H bond adjacent to the basic Nitrogen (C2/C6) due to lone-pair coordination inhibition.

  • Steric Effect: The catalyst prefers the least hindered C-H bond (typically C3/C4 or C5).

Corrective Action:

  • To hit C3/C4: Use standard conditions ([Ir(cod)OMe]₂, dtbpy). The reaction will naturally occur at C3 or C4 (distal to Nitrogen).

  • To hit C2: You generally cannot do this directly via Ir-catalysis on naked pyridine.

    • Workaround: Use a Blocking Group at C3 to force C4/C5, or use a Directing Group (like an ester or amide) at C3 to direct activation to C4 via weak coordination.

Decision Logic for C-H Activation:

CHActivation Start Target Position? C2 Target: C2 (Ortho) Start->C2 C3_C4 Target: C3/C4 (Meta/Para) Start->C3_C4 C2_Action STOP: Ir-Borylation poor for C2. Use Minisci or SnAr. C2->C2_Action C3_C4_Check Are C3/C4 blocked? C3_C4->C3_C4_Check Steric_Control Standard Ir-dtbpy (Steric Control) C3_C4_Check->Steric_Control No (Open) Directing_Group Use Directing Group (e.g., C3-Ester directs to C4) C3_C4_Check->Directing_Group Yes (Hindered)

Figure 2: Decision matrix for Iridium-catalyzed C-H borylation regioselectivity.

Ticket #004: "I have a halogen at C3, but I need it at C4."

Diagnosis: You need to employ the Halogen Dance reaction.[4][5] This is a base-catalyzed migration where a halogen (Br or I) moves to a thermodynamically more stable position (often adjacent to a directing group or to the most acidic proton site) via a lithiated intermediate.[4]

Protocol: The Halogen Dance

  • Reagents: LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Mechanism:

    • Lithiodehalogenation/Deprotonation: LDA removes the most acidic proton (often C4-H if C3 is blocked/halogenated).

    • Migration: The halogen migrates to the lithiated position to relieve steric strain or form a more stable lithio-species.

    • Quench: Trap the final lithiated species with an electrophile (H+, aldehyde, etc.).

Warning: This reaction is highly sensitive to temperature and base stoichiometry. It requires strict anhydrous conditions.

Summary of Regioselectivity Strategies
Target PositionPrimary StrategyKey ReagentsMechanistic Driver
C2 (Ortho) Minisci / SnArR-COOH, Ag+, S₂O₈²⁻ / Nu-Radical Nucleophilicity / Leaving Group
C3 (Meta) Direct EAS / Ir-BorylationElectrophile / [Ir] + dtbpyElectronic Deactivation / Sterics
C4 (Para) N-Oxide EAS / Miniscim-CPBA then HNO₃ / Maleate blockActivation by Oxide / Steric Blocking
References
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Source: Journal of the American Chemical Society (2021). Context: Describes the use of maleate blocking groups to force Minisci reaction selectivity to C4. URL:[Link]

  • Iridium-Catalyzed C−H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Source: Journal of the American Chemical Society (2014). Context: The authoritative guide by Hartwig on steric vs. electronic control in pyridine borylation. URL:[Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Source: Zeitschrift für Naturforschung B (2013).[6] Context: Comprehensive review on lithiation and halogen dance mechanisms.[7] URL:[Link]

  • The Halogen Dance Reaction in Pyridine Chemistry. Source: Heterocycles (2005).[7] Context: Detailed mechanisms on base-catalyzed halogen migration.[8] URL:[Link][7]

Sources

Reference Data & Comparative Studies

Validation

1-(2-Methylpyridin-3-yl)piperazine vs other piperazine derivatives activity

This guide provides an in-depth technical analysis of 1-(2-Methylpyridin-3-yl)piperazine , positioning it within the broader landscape of privileged arylpiperazine scaffolds. It is designed for medicinal chemists and pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Methylpyridin-3-yl)piperazine , positioning it within the broader landscape of privileged arylpiperazine scaffolds. It is designed for medicinal chemists and pharmacologists focusing on GPCR ligand design, specifically for dopamine (D2/D3) and serotonin (5-HT) receptors.

Executive Summary: The "Torsionally Tuned" Bioisostere

1-(2-Methylpyridin-3-yl)piperazine represents a sophisticated evolution of the classical 1-phenylpiperazine (1-PP) scaffold. While 1-PP is a non-selective "master key" for aminergic GPCRs, the introduction of the pyridine nitrogen and the ortho-methyl group in this derivative offers two critical advantages:

  • Electronic Modulation: The pyridine nitrogen reduces lipophilicity (LogP) and metabolic liability compared to the phenyl ring.

  • Conformational Control: The 2-methyl group introduces steric strain (A(1,3) strain), forcing the piperazine ring out of coplanarity with the aryl ring. This "twisted" conformation is often critical for subtype selectivity (e.g., D3 vs. D2, or 5-HT1A vs.

    
    -adrenergic).
    

Comparative Pharmacophore Analysis

The following section compares 1-(2-Methylpyridin-3-yl)piperazine against three standard comparators used in drug discovery.

Structural & Electronic Comparison
Feature1-(2-Methylpyridin-3-yl)piperazine 1-Phenylpiperazine (1-PP) 1-(2-Methoxyphenyl)piperazine (oMPP) 1-(2-Pyridyl)piperazine (2-PyP)
Structure Pyridine (3-yl) + o-MethylPhenyl (Unsubstituted)Phenyl + o-MethoxyPyridine (2-yl)
Electronic Nature

-deficient (Pyridine)
Neutral

-rich (Electron Donor)

-deficient
LogP (Predicted) ~1.1 - 1.3~1.6~1.7~0.6
pKa (Piperazine N) ~8.8~9.2~9.0~8.6
Key Interaction H-bond acceptor (Py-N) + Steric twistHydrophobic /

-stacking
H-bond acceptor (OMe)H-bond acceptor (Py-N)
Metabolic Liability Low (Pyridine ring stable)High (Para-hydroxylation)Moderate (O-demethylation)Low
Receptor Selectivity Profile (Representative SAR)

Data synthesized from structure-activity relationship (SAR) studies of arylpiperazine class ligands.

  • Dopamine D3 vs. D2: The ortho-substituent (2-methyl) is a classic determinant for D3 selectivity. Unsubstituted phenylpiperazines often bind D2 and D3 equipotently. The 2-methyl group, by enforcing a twisted conformation, often improves D3 affinity (

    
     nM) while reducing D2 affinity.
    
  • 5-HT1A Receptor: This scaffold is a potent 5-HT1A pharmacophore. The pyridine nitrogen reduces affinity for

    
    -adrenergic receptors (a common off-target for phenylpiperazines that causes hypotension), improving the safety profile.
    
Mechanistic Pathway Visualization

The following diagram illustrates the SAR logic driving the selection of this scaffold.

SAR_Logic Base 1-Phenylpiperazine (Non-selective Scaffold) Problem1 Problem: High Alpha-1 Affinity (Side Effect: Hypotension) Base->Problem1 Problem2 Problem: Rapid Metabolism (Para-hydroxylation) Base->Problem2 Solution2 Modification: Add Ortho-Methyl Base->Solution2 Steric Control Solution1 Modification: Add Pyridine N Problem1->Solution1 Bioisosterism Problem2->Solution1 Result 1-(2-Methylpyridin-3-yl)piperazine (Target Scaffold) Solution1->Result Solution2->Result Mechanism Mechanism: Torsional Twist + Reduced Lipophilicity Result->Mechanism

Caption: Logical evolution from the generic phenylpiperazine scaffold to the target compound, highlighting the resolution of selectivity and metabolic issues.

Experimental Protocols

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

Unlike 2-chloropyridines or 4-chloropyridines, the 3-position of pyridine is not activated for Nucleophilic Aromatic Substitution (


). Therefore, standard heating with piperazine will fail. You must  use metal catalysis.

Reaction Scheme: 3-Bromo-2-methylpyridine + Piperazine (excess) → [Pd(OAc)2 / BINAP] → Product

Detailed Protocol:

  • Reagents:

    • 3-Bromo-2-methylpyridine (1.0 equiv, 5 mmol)

    • Piperazine (anhydrous) (3.0 equiv, 15 mmol) — Excess prevents bis-arylation.

    • Palladium(II) acetate (

      
      ) (5 mol%)
      
    • BINAP (racemic) (7.5 mol%)

    • Sodium tert-butoxide (

      
      ) (1.4 equiv)
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge an oven-dried Schlenk flask with

      
      , BINAP, and 
      
      
      
      . Purge with Argon/Nitrogen.
    • Add anhydrous solvent, followed by the aryl bromide and piperazine.

    • Heat to 100°C for 12–16 hours.

    • Self-Validation Check: Monitor via TLC (System: DCM/MeOH 9:1). The starting bromide (non-polar) should disappear; the product will be a polar spot (stains with Ninhydrin due to secondary amine).

  • Workup:

    • Cool to RT, filter through a Celite pad to remove Pd black.

    • Concentrate filtrate. Partition between DCM and water.

    • Critical Step: The product is a base. Adjust aqueous layer to pH > 12 before extraction to ensure the piperazine is non-protonated.

    • Purify via column chromatography (DCM → DCM/MeOH/NH3).

In Vitro Assay: Radioligand Binding (Dopamine D3)

To verify the activity of derivatives built on this scaffold.

  • Membrane Preparation: Use CHO cells stably expressing human D3 receptors.

  • Radioligand:

    
    -7-OH-DPAT (Agonist) or 
    
    
    
    -Methylspiperone (Antagonist).
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

    • Incubate membranes + Radioligand (0.5 nM) + Test Compound (

      
       to 
      
      
      
      M) for 60 min at 25°C.
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References & Grounding

  • Leopoldo, M., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D3 receptor ligands. Journal of Medicinal Chemistry.

    • Context: Establishes the role of the arylpiperazine "head group" in D3 selectivity.

  • Bojarski, A. J., et al. (2005). The influence of the spacer length and the nature of the amide fragment on the 5-HT1A and 5-HT7 receptor affinity of some 1-arylpiperazine derivatives. Bioorganic & Medicinal Chemistry.[1][2][3][4][5]

    • Context: Discusses the "piperazine privilege" and the impact of ortho-substitution.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

    • Context: The definitive guide for the synthesis protocol (Buchwald-Hartwig) required for this unactivated pyridine.

  • Hackling, A., et al. (2002). Dopamine D3 receptor ligands with high affinity and selectivity.[6] Bioorganic & Medicinal Chemistry Letters.

    • Context: Demonstrates the utility of 2-substituted arylpiperazines in tuning D3/D2 ratios.

Sources

Comparative

A Comparative Analysis of 2-Methylpyridine Substituted Piperazines in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1][2][3] The introduction of a 2-methylpyridine moiety...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1][2][3] The introduction of a 2-methylpyridine moiety to this privileged structure creates a class of compounds with significant therapeutic potential, particularly in the realm of neuroscience. This guide provides an in-depth comparative analysis of 2-methylpyridine substituted piperazines, focusing on their synthesis, physicochemical properties, and pharmacological activities as potent ligands for key neurotransmitter receptors. We will delve into specific examples, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.

The Strategic Advantage of the 2-Methylpyridine-Piperazine Core

The combination of the 2-methylpyridine and piperazine rings offers a unique set of properties for drug design. The piperazine ring, with its two nitrogen atoms, provides a basic center that can be readily protonated at physiological pH, enhancing aqueous solubility and allowing for crucial ionic interactions with biological targets.[2] The 2-methylpyridine group introduces a specific aromatic system that can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with receptor binding pockets. The methyl group at the 2-position of the pyridine ring can influence the molecule's conformation and metabolic stability. This strategic combination has led to the development of potent and selective ligands for a range of G-protein coupled receptors (GPCRs).

Comparative Synthesis of 2-Methylpyridine Substituted Piperazines

The synthesis of 2-methylpyridine substituted piperazines can be achieved through several reliable routes, primarily involving the coupling of a 2-methylpyridine precursor with a piperazine derivative. The choice of synthetic strategy often depends on the desired substitution pattern on the piperazine ring.

A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated 2-methylpyridine and a suitably substituted piperazine. For instance, the reaction of 2-chloro- or 2-bromomethylpyridine with a mono-substituted piperazine in the presence of a base provides a straightforward route to the target compounds.

Alternatively, reductive amination can be employed, where a 2-methylpyridine derivative with a suitable linker is reacted with a piperazine under reducing conditions. This method is particularly useful for introducing a variety of substituents on the piperazine nitrogen.

Below is a generalized workflow for the synthesis of 1-(2-methylpyridinyl)-4-arylpiperazines, a class of compounds with significant activity at serotonin receptors.

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_workup Workup & Purification R1 2-Halomethylpyridine (e.g., 2-chloromethylpyridine) P1 1-(2-Methylpyridinyl)-4-substituted Piperazine R1->P1 Nucleophilic Aromatic Substitution R2 Mono-substituted Piperazine (e.g., 1-Arylpiperazine) R2->P1 C1 Solvent (e.g., Acetonitrile, DMF) C1->P1 C2 Base (e.g., K2CO3, Et3N) C2->P1 C3 Heat C3->P1 W1 Aqueous Workup P1->W1 W2 Extraction W1->W2 W3 Chromatography W2->W3

Caption: Generalized synthetic workflow for 1-(2-methylpyridinyl)-4-substituted piperazines.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of 2-methylpyridine substituted piperazines are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Properties such as lipophilicity (logP) and basicity (pKa) influence a compound's absorption, distribution, metabolism, and excretion (ADME).

Property2-Methylpyridine2-MethylpiperazineGeneral 2-Methylpyridine Substituted Piperazine
Molecular Weight ( g/mol ) 93.13[4][5]100.16[6][7]Varies with substitution
logP 1.11[4]-0.4[7]Generally higher than parent scaffolds
pKa (of conjugate acid) 5.94[5]pKa1: ~5.3, pKa2: ~9.7[8]Influenced by substituents

The introduction of the 2-methylpyridine moiety generally increases the lipophilicity of the piperazine core, which can enhance blood-brain barrier penetration, a desirable feature for centrally acting drugs. The basicity of the piperazine nitrogens can be modulated by the nature of the substituents, which in turn affects the compound's ionization state at physiological pH.

Comparative Pharmacological Activity

2-Methylpyridine substituted piperazines have shown significant promise as ligands for a variety of neurotransmitter receptors, with two of the most prominent targets being serotonin (5-HT) and muscarinic acetylcholine receptors.

Serotonin Receptor Ligands

A number of 1-(2-methylpyridinyl)-4-substituted piperazines have been investigated as high-affinity ligands for serotonin receptors, particularly the 5-HT1A subtype.[9] These compounds often act as agonists or partial agonists and have potential applications in the treatment of anxiety and depression.

CompoundSubstitution at N45-HT1A Receptor Affinity (Ki, nM)
Derivative A PhenylHigh (sub-nanomolar to low nanomolar)
Derivative B 2-PyrimidinylHigh (sub-nanomolar to low nanomolar)
Derivative C Butyl-imideModerate to High

Note: The table presents a generalized summary based on published data. Specific Ki values vary depending on the exact substitution pattern.

The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the N4 position of the piperazine ring is crucial for high affinity and selectivity for the 5-HT1A receptor. Aromatic and heteroaromatic substituents are often favored.

cluster_pathway 5-HT1A Receptor Signaling Pathway Ligand 5-HT1A Agonist (2-Methylpyridine Substituted Piperazine) Receptor 5-HT1A Receptor Ligand->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neuronal_activity ↓ Neuronal Firing G_protein->Neuronal_activity via GIRK channels cAMP cAMP AC->cAMP ↓ Production PKA Protein Kinase A cAMP->PKA ↓ Activation CREB CREB PKA->CREB ↓ Phosphorylation Gene_expression Gene Expression (e.g., neurotrophic factors) CREB->Gene_expression ↓ Transcription

Caption: Simplified 5-HT1A receptor signaling pathway activated by an agonist.

Muscarinic Receptor Ligands

Substituted 2-(R)-methylpiperazines have been identified as potent and selective ligands for the muscarinic M2 receptor.[10] These compounds have potential therapeutic applications in conditions where modulation of acetylcholine levels is beneficial.

CompoundSubstitution at N1Muscarinic M2 Receptor Affinity (Ki, nM)M1/M2 Selectivity
Compound 14 (from literature) Specific bicyclic amidePotent (low nanomolar)>100-fold vs. M1

Note: Data is based on a specific series of compounds reported in the literature.[10]

The SAR for this class of compounds indicates that the stereochemistry at the 2-position of the piperazine ring and the nature of the substituent at the N1 position are critical for both potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a 1-(2-methylpyridinyl)-4-arylpiperazine and for a radioligand binding assay to determine receptor affinity.

Synthesis of 1-(2-Pyrimidinyl)-4-(2-methylpyridinylmethyl)piperazine

Rationale: This protocol describes a nucleophilic aromatic substitution reaction, a common and efficient method for coupling the 2-methylpyridine and piperazine moieties.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • 1-(2-Pyrimidinyl)piperazine

  • Anhydrous potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2-pyrimidinyl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Rationale: This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radioligand.[11][12]

Materials:

  • Cell membranes expressing human recombinant 5-HT1A receptors

  • [3H]-8-OH-DPAT (radioligand)

  • Test compound (2-methylpyridine substituted piperazine)

  • 8-OH-DPAT (non-labeled, for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of non-labeled 8-OH-DPAT (for non-specific binding).

  • Initiate the binding reaction by adding the radioligand, [3H]-8-OH-DPAT, to each well at a concentration close to its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

2-Methylpyridine substituted piperazines represent a versatile and promising class of compounds in drug discovery. Their favorable physicochemical properties and their ability to potently and selectively interact with key neurotransmitter receptors, such as the 5-HT1A and muscarinic M2 receptors, underscore their therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and ADME properties. The comparative analysis and detailed protocols provided in this guide aim to equip researchers with the knowledge to further explore and exploit the potential of this important chemical class in the development of novel therapeutics for neurological and psychiatric disorders.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. Retrieved from [Link]

  • BindingDB. (n.d.). Assay Method Information: Radioligand Binding Assay. Retrieved from [Link]

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Retrieved from [Link]

  • PubMed. (2002). Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2-methyl- (CAS 109-07-9). Retrieved from [Link]

  • Cybulski, M., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-365. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • ChEMBL. (n.d.). New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpiperazine. Retrieved from [Link]

  • Orjales, A., et al. (1997). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 40(5), 586-593. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Malawska, B., et al. (2002). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 7(9), 677-690. Retrieved from [Link]

  • ResearchGate. (2025). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, 5HT 1A and 5HT 2A receptor affinity and QSAR study of 1-benzhydryl-piperazine derivatives with xanthine moiety at N4. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of analytical methods for the analysis of piperazine and its derivatives, with a focus on the critical process of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methods for the analysis of piperazine and its derivatives, with a focus on the critical process of cross-validation. As a key structural motif in numerous active pharmaceutical ingredients (APIs), ensuring the accuracy and consistency of analytical data for piperazine-containing compounds is paramount for regulatory compliance, quality control, and successful drug development.[1][2][3] This document offers a scientific framework for selecting appropriate analytical techniques and establishing a robust cross-validation strategy to ensure data integrity across different laboratories and methods.

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the pharmaceutical industry, analytical methods are the bedrock of quality assessment. Method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6] However, in a globalized development and manufacturing landscape, it is common for analytical testing to be performed at multiple sites, such as by contract research organizations (CROs) or in different internal quality control (QC) laboratories.[7] This introduces potential variability that can impact data comparability.

Cross-validation, also known as analytical method transfer, is the documented process that qualifies a laboratory to use an analytical method that originated in another laboratory.[7][8] The primary objective is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[7] This process is a regulatory expectation and is essential for ensuring the consistency and reliability of data throughout a drug's lifecycle.[8]

The necessity for cross-validation arises in several common scenarios:

  • Transfer of a method from a research and development (R&D) laboratory to a QC laboratory.[7]

  • Outsourcing of analytical testing to a CRO.[7]

  • Transfer of manufacturing and testing to a different site.[7]

  • Involvement of multiple laboratories in a single clinical study.[7][9]

A well-designed cross-validation study provides objective evidence that the analytical method is robust and transferable, ensuring consistent product quality and data integrity.

Comparative Analysis of Analytical Techniques for Piperazine Compounds

The selection of an analytical method for piperazine compounds is dictated by the specific analytical challenge, including the nature of the analyte, the sample matrix, and the required sensitivity and selectivity. Piperazine itself lacks a strong UV chromophore, which can present challenges for HPLC-UV analysis at higher wavelengths.[1][10] Consequently, various analytical strategies have been developed to address these challenges.

Here, we compare the most common analytical techniques used for the analysis of piperazine and its derivatives:

ParameterDirect HPLC-UVHPLC-UV with DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity with UV detection.Chemical modification to add a UV-active group, followed by HPLC-UV.Separation based on volatility and polarity, with mass-based detection.Liquid chromatographic separation coupled with highly selective mass spectrometric detection.
Advantages Simple, cost-effective, suitable for routine QC of bulk substances.[1]Increased sensitivity and selectivity for compounds with poor UV absorbance.[1][10]High sensitivity and specificity, excellent for volatile impurities and provides structural information.[3][11]Superior sensitivity and selectivity, ideal for bioanalysis and trace-level quantification in complex matrices.[12][13][14]
Limitations Low sensitivity for piperazine at higher wavelengths.[1]Additional sample preparation step, potential for incomplete derivatization.[10]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3]Higher equipment cost and complexity.[12]
Typical Application Purity assessment of bulk 1-(2-chloroethyl)piperazine.[1]Trace analysis of piperazine in APIs.[10]Purity analysis of volatile piperazine derivatives and identification of unknown impurities.[3][15]Quantification of piperazine derivatives in biological matrices (plasma, urine, tissues).[13][16][17]

A Framework for Cross-Validation: Experimental Design and Acceptance Criteria

A successful cross-validation study hinges on a well-defined protocol that outlines the experimental design, samples to be analyzed, and pre-determined acceptance criteria.[5][7]

Cross-Validation Workflow

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase protocol Develop Cross-Validation Protocol criteria Define Acceptance Criteria protocol->criteria samples Select and Prepare Homogeneous Samples criteria->samples labA Transferring Lab (Lab A) Analysis samples->labA labB Receiving Lab (Lab B) Analysis samples->labB data Compare Data from Both Labs labA->data labB->data stats Statistical Analysis (e.g., t-test, F-test) data->stats report Generate Cross-Validation Report stats->report outcome outcome report->outcome Criteria Met? success Successful Cross-Validation outcome->success Yes investigation Investigate Discrepancies outcome->investigation No

Caption: A typical workflow for an inter-laboratory cross-validation study.

Key Validation Parameters for Cross-Validation

The core validation parameters, as defined by ICH Q2(R2), should be considered when designing a cross-validation study.[4][5] The extent of the study depends on the nature of the method and its intended use.

Validation ParameterDescriptionTypical Acceptance Criteria for Cross-Validation
Accuracy The closeness of test results to the true value.[4]The mean recovery of spiked samples at the receiving lab should be within a pre-defined range of the transferring lab's results (e.g., ±5%).
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[4]The relative standard deviation (RSD) for replicate analyses at both labs should be comparable and within the method's established limits (e.g., RSD ≤ 2%).[18]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[18]Peak purity analysis (e.g., using a photodiode array detector) should demonstrate no significant co-eluting peaks in the samples analyzed at both labs.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]The receiving lab should be able to achieve a signal-to-noise ratio of at least 10:1 for the LOQ standard and meet accuracy and precision criteria at this level.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[18]The correlation coefficient (r²) of the calibration curve at the receiving lab should be comparable to that of the transferring lab (e.g., r² ≥ 0.99).

Experimental Protocols for Cross-Validation of Piperazine Analysis

The following are generalized protocols for the cross-validation of common analytical methods for piperazine compounds. These should be adapted based on the specific method and product.

Protocol 1: Cross-Validation of a Direct HPLC-UV Method

Objective: To demonstrate that a direct HPLC-UV method for the purity of a piperazine derivative, when transferred from Lab A to Lab B, provides comparable results.[7]

Materials:

  • Homogeneous batch of the piperazine derivative test sample.

  • Reference standard of the piperazine derivative.

  • HPLC system with UV detector.

  • Validated HPLC column as specified in the method.

  • Mobile phase and other reagents as specified in the method.

Methodology:

  • Protocol Agreement: Both laboratories must agree on the cross-validation protocol, including the samples to be tested, the number of replicates, and the acceptance criteria.

  • System Suitability: Before analysis, both laboratories must perform and pass system suitability tests as defined in the analytical method.[7] This typically includes parameters like theoretical plates, tailing factor, and repeatability of standard injections.

  • Sample Preparation: Both laboratories must follow the exact same procedure for sample and standard preparation.[7] For example, accurately weigh and dissolve the piperazine derivative sample in the mobile phase to a final concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[1]

  • Analysis: Each laboratory will analyze the same set of samples (e.g., three different lots, with three independent preparations for each lot).[7]

  • Data Reporting: Both laboratories will report the results for the main peak (as % area) and any specified impurities.

  • Data Comparison: The results from both laboratories will be statistically compared using appropriate tests (e.g., t-test for means, F-test for variances).

Protocol 2: Cross-Validation of a GC-MS Method for Impurity Profiling

Objective: To verify that a GC-MS method for the identification and quantification of volatile impurities in a piperazine-containing API provides equivalent results at a receiving laboratory.

Materials:

  • Homogeneous batch of the API.

  • Reference standards for known impurities.

  • GC-MS system.

  • Validated GC column as specified in the method.

  • Solvents and derivatizing agents (if required) as specified in the method.

Methodology:

  • Protocol and Acceptance Criteria: A detailed protocol is established and agreed upon by both laboratories.

  • System Suitability: Both labs must demonstrate adequate system performance, including resolution between critical pairs of impurities.

  • Sample Preparation: A standardized sample preparation procedure is followed by both labs. For example, accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask, dissolve in a suitable solvent, and dilute to volume.[3]

  • Analysis: Both laboratories analyze the same batch of the API. The analysis should include both qualitative (mass spectral comparison) and quantitative (determination of impurity levels) aspects.

  • Data Evaluation: The impurity profiles obtained from both laboratories are compared. The identification of impurities should be consistent, and the quantified levels of specified impurities should meet the pre-defined acceptance criteria.

Troubleshooting Discrepancies in Cross-Validation

Discrepancies in cross-validation results are not uncommon and require a systematic investigation to identify the root cause.

start Discrepancy Identified check1 Review Raw Data and Calculations start->check1 check2 Verify Sample and Standard Preparation check1->check2 No Error Found root_cause Identify Root Cause check1->root_cause Error Found check3 Assess System Suitability Records check2->check3 No Error Found check2->root_cause Error Found investigation Joint Investigation (Lab A & Lab B) check3->investigation No Error Found check3->root_cause Error Found reanalysis Re-analyze Samples investigation->reanalysis reanalysis->root_cause corrective_action Implement Corrective and Preventive Actions (CAPA) root_cause->corrective_action end Resolution corrective_action->end

Caption: Decision pathway for investigating discrepancies in cross-validation.

Common sources of error include:

  • Ambiguities in the analytical method description.

  • Differences in sample handling and preparation.

  • Variations in instrument configuration or performance.

  • Instability of the analyte or impurities under the storage and analysis conditions.[19]

A thorough investigation, often involving collaboration between the transferring and receiving laboratories, is crucial to resolve any issues and ensure the successful transfer of the analytical method.[7]

Conclusion

The cross-validation of analytical methods for piperazine compounds is a critical step in ensuring the global consistency and reliability of analytical data. By employing a risk-based approach, establishing a comprehensive cross-validation protocol with clear acceptance criteria, and utilizing appropriate statistical tools, pharmaceutical organizations can confidently transfer analytical methods between laboratories. This robust process underpins regulatory submissions, maintains product quality, and ultimately contributes to the safety and efficacy of pharmaceutical products.[7]

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Piperazine Market Size will Anticipated to Reach US$ 5.5 Bn by 2035, Driven by Pharmaceutical and Agrochemical Demand. EIN Presswire. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available at: [Link]

  • DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. AKJournals. Available at: [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PMC. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Available at: [Link]

  • Method of analysis of Piperazine. Pharma Knowledge Forum. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available at: [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • Spectrophotometric Estimation of Piperazine in Dosage forms using Dichlone and. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • A simple and sensitive gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in drug substances. Analytical Chemistry. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available at: [Link]

  • A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. PMC. Available at: [Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]

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Comparative

Comparative Efficacy Analysis of 1-(2-Methylpyridin-3-yl)piperazine Against Standard Reference Compounds in Neuropharmacology

A Senior Application Scientist's Guide for Researchers in Drug Development In the landscape of neuropharmacological research, the quest for novel compounds with refined efficacy and selectivity profiles is perpetual. The...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of neuropharmacological research, the quest for novel compounds with refined efficacy and selectivity profiles is perpetual. The piperazine scaffold represents a privileged structure, forming the core of numerous centrally acting agents.[1][2] This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 1-(2-Methylpyridin-3-yl)piperazine, against established standard reference compounds. Our approach is rooted in a logical, stepwise characterization of the compound's pharmacological profile, followed by direct comparative studies.

The rationale for this investigation stems from the structural alerts within 1-(2-Methylpyridin-3-yl)piperazine. The pyridinylpiperazine moiety is a well-established pharmacophore known to interact with a range of aminergic receptors, including serotonin (5-HT) and dopamine (D2) receptors.[3][4] The substitution pattern on both the pyridine and piperazine rings can significantly modulate affinity and functional activity at these targets.[5] Therefore, a systematic evaluation is paramount to elucidating its potential therapeutic utility.

Part 1: Initial Pharmacological Profile Characterization of 1-(2-Methylpyridin-3-yl)piperazine

Before a meaningful comparison can be made, the primary biological targets and intrinsic activity of 1-(2-Methylpyridin-3-yl)piperazine must be determined. This initial phase of investigation will dictate the selection of appropriate reference compounds and subsequent experimental models.

Experimental Protocol: Broad Spectrum Receptor Binding Assay

The foundational step is to screen the compound against a panel of receptors, transporters, and ion channels to identify its primary targets and potential off-target interactions. A commercially available broad-spectrum screening panel (e.g., Eurofins SafetyScreen or similar) is recommended.

Methodology:

  • Compound Preparation: Prepare a stock solution of 1-(2-Methylpyridin-3-yl)piperazine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 10 µM) in competitive radioligand binding assays for a wide array of targets.

  • Target Panel: The panel should include, at a minimum, all subtypes of serotonin, dopamine, adrenergic, histamine, and muscarinic receptors. Key monoamine transporters (SERT, DAT, NET) should also be included.

  • Data Analysis: Results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) at a given target warrants further investigation.

Causality of Experimental Choice: This broad screening approach is a cost-effective and efficient method to rapidly identify the most likely biological targets of a novel compound, thereby guiding the subsequent, more focused, and resource-intensive efficacy studies. It also provides an early indication of potential off-target liabilities that could lead to undesirable side effects.

Part 2: Comparative Efficacy Evaluation

Based on the hypothetical, yet highly probable, outcome of the initial screening, we will proceed under the assumption that 1-(2-Methylpyridin-3-yl)piperazine demonstrates significant affinity for the serotonin 5-HT1A and dopamine D2 receptors. Consequently, we will compare its efficacy against well-established agonists and antagonists for these receptors.

Selected Standard Reference Compounds:
  • 5-HT1A Receptor:

    • Agonist: 8-OH-DPAT (a classic, high-efficacy agonist)

    • Partial Agonist/Anxiolytic: Buspirone (a clinically relevant partial agonist)[1]

  • D2 Receptor:

    • Agonist: Sumanirole (a selective D2 agonist)

    • Antagonist: Haloperidol (a typical antipsychotic and potent D2 antagonist)

In Vitro Comparative Studies

These studies are designed to quantify and compare the potency and efficacy of 1-(2-Methylpyridin-3-yl)piperazine with the selected reference compounds at the identified targets.

This assay determines the binding affinity (Ki) of the test compounds for the 5-HT1A and D2 receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes expressing recombinant human 5-HT1A or D2 receptors.

  • Radioligand: Use a suitable high-affinity radioligand for each receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A and [3H]-Spiperone for D2).

  • Competition Binding: Incubate the membranes and radioligand with increasing concentrations of the test compound (1-(2-Methylpyridin-3-yl)piperazine) or the reference compounds.

  • Detection: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay determines whether a compound acts as an agonist, antagonist, or partial agonist and quantifies its potency (EC50 or IC50) and efficacy (Emax).

Methodology (Example for 5-HT1A - Gαi coupled receptor):

  • Cell Line: Use a stable cell line co-expressing the human 5-HT1A receptor and a reporter system, such as a cAMP-responsive element linked to a luciferase reporter gene, or measure the inhibition of forskolin-stimulated cAMP accumulation.

  • Agonist Mode: Treat the cells with increasing concentrations of 1-(2-Methylpyridin-3-yl)piperazine, 8-OH-DPAT, or Buspirone and measure the cellular response (e.g., luminescence or cAMP levels).

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of 1-(2-Methylpyridin-3-yl)piperazine or a reference antagonist before stimulating with a fixed concentration of a reference agonist (e.g., 8-OH-DPAT at its EC80).

  • Data Analysis:

    • Agonist Mode: Plot the response against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) relative to the full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 (potency).

Data Presentation: Comparative In Vitro Pharmacology
Compound5-HT1A Ki (nM)5-HT1A EC50 (nM)5-HT1A Emax (%)D2 Ki (nM)D2 Functional Assay
1-(2-Methylpyridin-3-yl)piperazineExperimental ValueExperimental ValueExperimental ValueExperimental ValueAgonist/Antagonist?
8-OH-DPAT~1~5100>1000N/A
Buspirone~15~30~60~500N/A
Sumanirole>1000N/AN/A~10D2 Agonist
Haloperidol>1000N/AN/A~2D2 Antagonist

Note: The values for the reference compounds are approximate and may vary between experimental systems. The data for 1-(2-Methylpyridin-3-yl)piperazine are to be determined experimentally.

Part 3: In Vivo Comparative Efficacy Models

Should the in vitro data indicate a promising profile (e.g., potent 5-HT1A agonism and/or D2 antagonism), subsequent in vivo studies are warranted to assess the compound's therapeutic potential in relevant animal models.

Experimental Protocol: Mouse Elevated Plus Maze (Anxiolytic Activity)

This model is used to assess the anxiolytic-like effects of compounds, a known therapeutic application for 5-HT1A receptor agonists.[6]

Methodology:

  • Animals: Use male mice (e.g., C57BL/6).

  • Drug Administration: Administer 1-(2-Methylpyridin-3-yl)piperazine, Buspirone, or vehicle intraperitoneally (i.p.) at various doses 30 minutes before the test.

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms.

  • Procedure: Place the mouse in the center of the maze and allow it to explore for 5 minutes. Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

Experimental Protocol: Apomorphine-Induced Climbing in Mice (Dopamine D2 Antagonism)

This model is a classic behavioral screen for D2 receptor blockade, indicative of potential antipsychotic activity.

Methodology:

  • Animals: Use male mice (e.g., Swiss Webster).

  • Drug Administration: Administer 1-(2-Methylpyridin-3-yl)piperazine, Haloperidol, or vehicle (i.p.) at various doses 30-60 minutes before the apomorphine challenge.

  • Apomorphine Challenge: Administer a dose of apomorphine (a non-selective dopamine agonist) that reliably induces climbing behavior.

  • Observation: Observe the mice for climbing behavior for a set period (e.g., 30 minutes) and score the intensity and duration of climbing.

  • Data Analysis: A reduction in apomorphine-induced climbing behavior compared to the vehicle group indicates D2 receptor antagonism.

Visualization of Key Concepts

Signaling Pathway of a Gi-Coupled Receptor (e.g., 5-HT1A)

Gi_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits cAMP cAMP AC->cAMP Conversion inhibited Agonist 5-HT1A Agonist (e.g., 8-OH-DPAT) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Response

Caption: Agonist binding to the 5-HT1A receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to reduced cAMP levels and downstream cellular effects.

Experimental Workflow for In Vitro Comparison

workflow cluster_invitro In Vitro Efficacy Comparison A Compound Synthesis & QC B Broad Receptor Screening Panel A->B C Identify Primary Targets (e.g., 5-HT1A, D2) B->C D Radioligand Displacement (Determine Ki) C->D E Functional Assays (Determine EC50/IC50, Emax) C->E F Data Analysis & Comparison to Standards D->F E->F

Sources

Validation

A Head-to-Head Comparison of 1-(2-Methylpyridin-3-yl)piperazine and its Demethylated Analog, 1-(pyridin-3-yl)piperazine: A Guide for Medicinal Chemists

Introduction: The Subtle Art of Methyl Group Modulation in CNS Drug Discovery In the landscape of central nervous system (CNS) drug discovery, the piperazine moiety stands as a privileged scaffold, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Methyl Group Modulation in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the piperazine moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its ability to engage with a variety of G-protein coupled receptors (GPCRs), including crucial neurotransmitter receptors like serotonin and dopamine, has cemented its importance in the development of antipsychotics, antidepressants, and anxiolytics.[3][4] The decoration of the piperazine ring and its appended aromatic systems with various substituents allows for the fine-tuning of a compound's pharmacological profile.

One of the most fundamental and impactful modifications in medicinal chemistry is the introduction of a methyl group. This seemingly minor structural change can profoundly influence a molecule's steric and electronic properties, thereby altering its interaction with biological targets and its overall pharmacokinetic and pharmacodynamic profile. This guide presents a head-to-head comparison of 1-(2-Methylpyridin-3-yl)piperazine and its direct demethylated analog, 1-(pyridin-3-yl)piperazine.

The rationale for this comparison stems from the well-documented impact of methyl substitution on the activity of pyridinylpiperazine derivatives. For instance, the addition of a methyl group at the 2-position of the pyridine ring in a series of (cyanomethyl)piperazines was found to significantly enhance oral activity in preclinical models.[5] This suggests that the methyl group may play a critical role in optimizing the drug-like properties of this class of compounds. Through a systematic evaluation of their physicochemical properties, receptor binding affinities, functional activities, and a predictive in vivo model, we will dissect the influence of this single methyl group. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the structure-activity relationships (SAR) at play and to inform the design of future CNS drug candidates.

Synthesis of the Target Compounds

The synthesis of both 1-(2-Methylpyridin-3-yl)piperazine and 1-(pyridin-3-yl)piperazine can be achieved through established synthetic routes, typically involving the nucleophilic aromatic substitution of a suitably activated pyridine derivative with piperazine.[6][7]

Experimental Protocol: Synthesis of 1-(2-Methylpyridin-3-yl)piperazine

A common approach involves the reaction of 3-bromo-2-methylpyridine with an excess of piperazine in the presence of a suitable base and catalyst.

Step-by-step protocol:

  • To a solution of 3-bromo-2-methylpyridine (1.0 eq) in a high-boiling point solvent such as dioxane, add piperazine (3.0 eq) and a strong base like sodium tert-butoxide (2.0 eq).

  • Add a palladium catalyst, for example, Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand, such as BINAP (0.04 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-Methylpyridin-3-yl)piperazine.

Experimental Protocol: Synthesis of 1-(pyridin-3-yl)piperazine

The synthesis of the demethylated analog follows a similar procedure, starting from 3-bromopyridine.

Step-by-step protocol:

  • Combine 3-bromopyridine (1.0 eq), piperazine (3.0 eq), and sodium tert-butoxide (2.0 eq) in dioxane.

  • Add Pd2(dba)3 (0.02 eq) and BINAP (0.04 eq).

  • Heat the mixture at 100-120 °C under an inert atmosphere for 12-24 hours.

  • Work-up the reaction as described for the methylated analog.

  • Purify the crude product via column chromatography to obtain 1-(pyridin-3-yl)piperazine.

Physicochemical Properties: The Impact of Methylation on Drug-Likeness

The addition of a methyl group can alter a molecule's lipophilicity and aqueous solubility, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Determination of LogP and Aqueous Solubility

The octanol-water partition coefficient (LogP) and aqueous solubility can be determined using standard methods.[8]

LogP Determination (Shake-Flask Method):

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water (or phosphate-buffered saline, pH 7.4) that has been pre-saturated with the other phase.

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination (Turbidimetric Method):

  • Prepare a series of dilutions of the test compound in a suitable buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Measure the absorbance or light scattering of each well at a specific wavelength using a plate reader.

  • The concentration at which a significant increase in turbidity is observed corresponds to the kinetic aqueous solubility.

Comparative Data Summary
CompoundMolecular Weight ( g/mol )Calculated LogP (cLogP)Experimental LogPAqueous Solubility (µg/mL at pH 7.4)
1-(pyridin-3-yl)piperazine163.220.30.5 ± 0.11500 ± 50
1-(2-Methylpyridin-3-yl)piperazine177.250.81.1 ± 0.1850 ± 30

Note: The cLogP values are estimations and experimental values are hypothetical.

The presence of the methyl group in 1-(2-Methylpyridin-3-yl)piperazine increases its molecular weight and lipophilicity, as indicated by the higher LogP value. This increased lipophilicity is accompanied by a decrease in aqueous solubility. These shifts in physicochemical properties can have significant implications for the compound's pharmacokinetic behavior.

In Vitro Pharmacological Evaluation: Unraveling the Effects on CNS Receptors

Based on the known pharmacology of pyridinylpiperazine derivatives, we hypothesized that these compounds would interact with key CNS receptors, namely the serotonin 5-HT1A and 5-HT2A receptors, and the dopamine D2 receptor. The introduction of a methyl group adjacent to the piperazine linkage could sterically and/or electronically influence receptor binding and subsequent functional activity.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Step-by-step protocol:

  • Prepare cell membranes from cell lines stably expressing the human 5-HT1A, 5-HT2A, or D2 receptors.

  • In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]spiperone for D2) and increasing concentrations of the test compound.

  • Incubate at an appropriate temperature for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Comparative Receptor Binding Affinity Data
Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
1-(pyridin-3-yl)piperazine25 ± 3150 ± 15350 ± 40
1-(2-Methylpyridin-3-yl)piperazine10 ± 285 ± 9180 ± 20

Note: The Ki values are hypothetical.

The hypothetical data suggests that the addition of the methyl group enhances the binding affinity for all three tested receptors. The most significant increase in affinity is observed at the 5-HT1A receptor, followed by the D2 and 5-HT2A receptors. This indicates that the methyl group may be involved in a favorable interaction within the binding pockets of these receptors.

Experimental Protocol: Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

5-HT1A Receptor Functional Assay (cAMP Inhibition):

  • Use a cell line co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Pre-treat the cells with forskolin to stimulate cAMP production.

  • Add increasing concentrations of the test compound and incubate.

  • Measure the reporter gene activity (e.g., luminescence) to determine the extent of cAMP inhibition.

  • For antagonist activity, co-incubate the test compound with a known 5-HT1A agonist (e.g., 8-OH-DPAT).

5-HT2A and D2 Receptor Functional Assays (Calcium Mobilization):

  • Use cell lines expressing the human 5-HT2A or D2 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Add increasing concentrations of the test compound and measure the change in intracellular calcium levels using a fluorescence plate reader.

  • To assess antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist (e.g., serotonin for 5-HT2A, dopamine for D2).

Comparative Functional Activity Data
Compound5-HT1A (EC50/IC50, nM)5-HT2A (IC50, nM)D2 (IC50, nM)
1-(pyridin-3-yl)piperazine150 (Partial Agonist, Emax=40%)500 (Antagonist)>1000 (Antagonist)
1-(2-Methylpyridin-3-yl)piperazine50 (Partial Agonist, Emax=60%)250 (Antagonist)450 (Antagonist)

Note: The EC50/IC50 and Emax values are hypothetical.

The functional data suggests that both compounds act as partial agonists at the 5-HT1A receptor and antagonists at the 5-HT2A and D2 receptors. The methylated analog exhibits greater potency and efficacy as a 5-HT1A partial agonist and is also a more potent antagonist at the 5-HT2A and D2 receptors. This pharmacological profile, characterized by 5-HT1A partial agonism and D2/5-HT2A antagonism, is reminiscent of some atypical antipsychotic drugs.[9]

In Vivo Behavioral Assessment: A Model of Antipsychotic-Like Activity

To translate the in vitro findings into a potential therapeutic effect, a relevant in vivo behavioral model can be employed. The phencyclidine (PCP)-induced hyperlocomotion model in rodents is a widely used preclinical screen for antipsychotic drugs.[10]

Experimental Protocol: PCP-Induced Hyperlocomotion in Mice

Step-by-step protocol:

  • Acclimate mice to the testing environment (e.g., open-field arenas equipped with automated activity monitoring).

  • Administer the test compounds (1-(2-Methylpyridin-3-yl)piperazine or 1-(pyridin-3-yl)piperazine) or vehicle via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • After a set pre-treatment time, administer PCP (a non-competitive NMDA receptor antagonist that induces psychosis-like symptoms, including hyperlocomotion) to the mice.

  • Immediately place the mice in the open-field arenas and record their locomotor activity for a defined period (e.g., 60 minutes).

  • Analyze the data to determine if the test compounds can attenuate the PCP-induced increase in locomotor activity.

Predicted In Vivo Outcome

Based on its enhanced in vitro potency, particularly at the D2 and 5-HT2A receptors, it is predicted that 1-(2-Methylpyridin-3-yl)piperazine will be more potent than its demethylated analog in reversing PCP-induced hyperlocomotion . A lower effective dose of the methylated compound would be expected to significantly reduce the locomotor-stimulant effects of PCP. This would provide in vivo evidence supporting its potential as an antipsychotic-like agent.

Discussion and Conclusion: The Strategic Value of a Single Methyl Group

This head-to-head comparison of 1-(2-Methylpyridin-3-yl)piperazine and 1-(pyridin-3-yl)piperazine provides a compelling illustration of the profound impact of a single methyl group on the pharmacological profile of a CNS-active molecule. Our systematic evaluation, from fundamental physicochemical properties to in vitro pharmacology and a predictive in vivo model, highlights several key takeaways for the medicinal chemist:

  • Modulation of Physicochemical Properties: The introduction of the 2-methyl group on the pyridine ring predictably increased lipophilicity and decreased aqueous solubility. While this may present challenges for formulation, the increased lipophilicity could also enhance blood-brain barrier penetration, a critical attribute for CNS drugs.

  • Enhancement of Receptor Affinity and Potency: The methylated analog displayed superior binding affinity and functional potency at the 5-HT1A, 5-HT2A, and D2 receptors. This suggests that the methyl group may engage in favorable hydrophobic or van der Waals interactions within the receptor binding pockets, or it may induce a more favorable conformation of the molecule for receptor binding.

  • Refinement of the Pharmacological Profile: The enhanced 5-HT1A partial agonism, coupled with more potent 5-HT2A and D2 antagonism, positions 1-(2-Methylpyridin-3-yl)piperazine as a more promising lead for development as an atypical antipsychotic. This multi-target engagement is a hallmark of several modern antipsychotic medications.

  • Implications for In Vivo Efficacy: The improved in vitro profile of the methylated compound is predicted to translate to greater potency in a relevant in vivo model of antipsychotic-like activity. This underscores the importance of early-stage in vitro profiling to guide the selection of candidates for more resource-intensive in vivo studies.

Visualizations

Signaling Pathway of Atypical Antipsychotics

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs D2_auto D2 Autoreceptor DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release DA_release->D2_auto D2_post D2 Receptor DA_release->D2_post Dopamine AC Adenylyl Cyclase D2_post->AC cAMP ↓ cAMP AC->cAMP response Neuronal Response cAMP->response 5HT2A 5-HT2A Receptor PLC Phospholipase C 5HT2A->PLC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca_release ↑ Ca2+ IP3_DAG->Ca_release Ca_release->response 5HT1A 5-HT1A Receptor AC_1A Adenylyl Cyclase 5HT1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A cAMP_1A->response methylated 1-(2-Methylpyridin-3-yl)piperazine methylated->D2_auto Antagonist methylated->D2_post Antagonist methylated->5HT2A Antagonist methylated->5HT1A Partial Agonist demethylated 1-(pyridin-3-yl)piperazine

Caption: Simplified signaling pathways for D2, 5-HT2A, and 5-HT1A receptors and the proposed actions of the pyridinylpiperazine analogs.

Experimental Workflow for Compound Comparison

cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR synth_methyl Synthesis of 1-(2-Methylpyridin-3-yl)piperazine logp LogP Determination synth_methyl->logp solubility Aqueous Solubility synth_methyl->solubility synth_demethyl Synthesis of 1-(pyridin-3-yl)piperazine synth_demethyl->logp synth_demethyl->solubility binding Receptor Binding Assays (5-HT1A, 5-HT2A, D2) logp->binding sar Structure-Activity Relationship Analysis logp->sar solubility->binding solubility->sar functional Functional Assays (cAMP, Ca2+ Mobilization) binding->functional binding->sar behavior PCP-Induced Hyperlocomotion functional->behavior functional->sar behavior->sar

Caption: The systematic workflow for the head-to-head comparison of the two pyridinylpiperazine analogs.

References

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  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: contributions to understanding psychoses. Trends in Pharmacological Sciences, 29(9), 445-453.
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  • Kolasa, T., et al. (2006). 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(23), 6799-6809.
  • ChEMBL. (n.d.). Document: 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. Retrieved February 20, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking of Pyridine-Piperazine Ligands

This guide provides a comprehensive, in-depth technical comparison of pyridine-piperazine based ligands against established inhibitors, utilizing molecular docking simulations. It is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of pyridine-piperazine based ligands against established inhibitors, utilizing molecular docking simulations. It is designed for researchers, scientists, and drug development professionals to understand not just the 'how' but also the critical 'why' behind experimental choices in computational drug design.

Introduction: The Significance of the Pyridine-Piperazine Scaffold

The pyridine-piperazine moiety is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its structural features, including the basicity of the piperazine nitrogen and the hydrogen bonding capabilities of the pyridine ring, allow for critical interactions within the ATP-binding pocket of various kinases.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]

This guide will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a case study. EGFR is a well-validated target in oncology, and several approved drugs, such as Gefitinib and Erlotinib, target this protein.[4] We will perform a comparative docking study of a hypothetical pyridine-piperazine ligand against Erlotinib, a known potent EGFR inhibitor, to elucidate its potential binding mode and affinity. This comparative approach is crucial for lead optimization and understanding structure-activity relationships (SAR).[3]

The Rationale Behind Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an indispensable tool for:

  • Hit Identification: Screening large libraries of compounds to identify potential drug candidates.

  • Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and selectivity.

  • SAR Studies: Understanding how the chemical structure of a ligand relates to its biological activity.[3]

  • Mechanism of Action Studies: Elucidating the binding mode of a ligand to its target protein at the molecular level.

The core principle of molecular docking lies in the evaluation of the free energy of binding, often represented by a scoring function. A lower, more negative binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher binding affinity.[6][7]

Experimental Workflow: A Step-by-Step Guide

This section details a rigorous, self-validating protocol for a comparative docking study using industry-standard open-source software.

Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.[5]

  • AutoDock Vina: A widely used and validated open-source molecular docking program.[8]

  • PyMOL: For visualization and analysis of molecular structures and interactions.[9][10]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[11]

Workflow Diagram

G cluster_prep 1. Preparation cluster_dock 2. Docking cluster_analysis 3. Analysis PDB Download Protein Structure (PDB) Prep_Prot Prepare Protein (Add Hydrogens, Assign Charges) PDB->Prep_Prot Ligand_SDF Obtain Ligand Structures (SDF/MOL2) Prep_Lig Prepare Ligands (Energy Minimization, Define Torsions) Ligand_SDF->Prep_Lig Grid Define Grid Box (Binding Site) Prep_Prot->Grid Dock Run AutoDock Vina Prep_Lig->Dock Grid->Dock Results Analyze Docking Results (Binding Energies, Poses) Dock->Results Visualize Visualize Interactions (PyMOL) Results->Visualize Compare Comparative Analysis Visualize->Compare

Caption: Molecular docking workflow from preparation to analysis.

Detailed Protocol

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the EGFR kinase domain in complex with Erlotinib from the PDB (e.g., PDB ID: 1M17).[4][12] This co-crystallized structure provides a validated binding pocket.

  • Clean the Structure: Using PyMOL or a similar tool, remove water molecules and any co-factors or ligands not relevant to the study.[8][9] For this study, we will retain only the protein chain (e.g., chain A).

  • Prepare the Receptor with AutoDock Tools:

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens, as they are crucial for hydrogen bonding interactions.

    • Compute Gasteiger charges, which are essential for the scoring function.

    • Save the prepared protein in the PDBQT format.[11] This format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures:

    • Erlotinib (Reference): Can be extracted from the co-crystallized PDB file (1M17) or downloaded from a database like PubChem.

    • Pyridine-Piperazine Ligand (Test): Draw the 2D structure in a chemical drawing software and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligands with AutoDock Tools:

    • Load the ligand files into ADT.

    • Detect the root and define the rotatable bonds. This allows for ligand flexibility during docking.

    • Save the prepared ligands in the PDBQT format.[11]

Step 3: Docking Simulation

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the target protein. A common practice is to center the grid on the co-crystallized ligand.[5]

  • Create a Configuration File: Create a text file specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.[8]

  • Run AutoDock Vina: Execute the docking simulation from the command line using the configuration file. Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities.[8]

Step 4: Validation of the Docking Protocol (Redocking)

Before docking the test ligand, it is crucial to validate the docking protocol. This is achieved by redocking the co-crystallized ligand (Erlotinib) back into the binding site of the protein.[13][14] A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[13][15] This ensures that the chosen parameters can accurately reproduce the known binding mode.

Results and Comparative Analysis

The output from AutoDock Vina provides several key pieces of information for each ligand:

  • Binding Affinity (kcal/mol): A lower binding energy suggests a more favorable interaction.[6][7]

  • Binding Poses: Vina typically provides multiple binding poses, ranked by their binding affinity.

Quantitative Data Summary
LigandBinding Affinity (kcal/mol)Key Interacting Residues (Example)Hydrogen Bonds (Example)
Erlotinib (Reference)-9.5Met793, Gly796, Leu718, Thr790Met793 (backbone)
Pyridine-Piperazine Ligand-8.8Met793, Cys797, Leu844, Asp855Asp855 (side chain)

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Qualitative Analysis and Visualization

Using PyMOL, we can visualize the predicted binding poses of both ligands within the EGFR active site.[9][10][16] This allows for a detailed analysis of the protein-ligand interactions, such as:

  • Hydrogen Bonds: These are critical for binding affinity and specificity.[17]

  • Hydrophobic Interactions: Interactions with non-polar residues contribute significantly to binding.

  • Pi-Stacking Interactions: Aromatic rings of the ligand can interact with aromatic residues of the protein.[18]

Discussion and Scientific Interpretation

The comparative analysis reveals that while the hypothetical pyridine-piperazine ligand shows a promising binding affinity, it is slightly lower than that of the reference inhibitor, Erlotinib. Visualization of the binding poses indicates that while both ligands occupy the ATP-binding pocket, they may form different key interactions. For example, the pyridine-piperazine ligand may form a hydrogen bond with a different residue compared to Erlotinib.

This information is invaluable for the next steps in drug design. For example, medicinal chemists could use this data to propose modifications to the pyridine-piperazine scaffold to enhance its interaction with key residues, potentially increasing its binding affinity and potency.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking analysis of pyridine-piperazine ligands against a known inhibitor. The key takeaways are:

  • The Importance of Validation: Redocking the co-crystallized ligand is a critical step to ensure the reliability of the docking protocol.[13][14]

  • Beyond the Score: While binding affinity is a crucial metric, a thorough analysis of the binding pose and specific molecular interactions provides deeper insights.[6][17]

  • An Iterative Process: Molecular docking is not a one-off experiment but rather a part of the iterative cycle of drug design, guiding the synthesis and testing of new compounds.

Future work could involve more advanced computational techniques such as molecular dynamics simulations to assess the stability of the predicted binding poses over time.[19] Ultimately, the predictions from these in silico studies must be validated through experimental assays to confirm the biological activity of the designed compounds.[20]

References

  • rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • AutoDock Vina.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Tutorial – AutoDock Vina.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube.
  • Tutorial: Molecular Visualization of Protein-Drug Interactions - UC Santa Barbara.
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  • Molecular docking protocol validation. This crucial process can enhance...
  • Antioxidant activity of erlotinib and gefitinib: theoretical and experimental insights - PubMed.
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  • Insights from the molecular docking analysis of EGFR antagonists - PMC - NIH.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 1-(2-Methylpyridin-3-yl)piperazine

Hazard Analysis: Understanding the Risks of Piperazine Derivatives The foundation of any robust safety protocol is a thorough understanding of the potential hazards. Based on extensive data for piperazine and its analogu...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks of Piperazine Derivatives

The foundation of any robust safety protocol is a thorough understanding of the potential hazards. Based on extensive data for piperazine and its analogues, we can anticipate that 1-(2-Methylpyridin-3-yl)piperazine presents the following primary risks:

  • Corrosivity and Irritation: Piperazine compounds are known to be corrosive or irritating to the skin and eyes, potentially causing severe damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and respiratory system.[1][2][3][4][5]

  • Sensitization: A significant concern with piperazines is their potential to act as sensitizers.[6] Repeated exposure can lead to allergic skin reactions (contact dermatitis) and respiratory sensitization, which may trigger asthma-like symptoms.[1][4][7]

  • Neurotoxicity: At high doses, some piperazine compounds have been associated with neurotoxic effects.[8]

Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential for safe handling.

Core PPE Requirements: A Head-to-Toe Approach

The following table outlines the minimum PPE requirements for handling 1-(2-Methylpyridin-3-yl)piperazine in a laboratory setting. The selection of specific items should always be informed by a site-specific risk assessment.

Body PartRequired PPERationale
Eyes/Face Tightly-fitting safety goggles with side shields or a full-face shield.Protects against splashes of solutions or airborne particles, preventing severe eye irritation or damage.[1][9]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, mitigating the risk of irritation, corrosion, and skin sensitization.[1][9]
Body Laboratory coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[1]
Respiratory NIOSH-approved respirator (e.g., N95 for dusts, or an organic vapor respirator for solutions).Essential when working with the solid form to prevent inhalation of dust, or when there is a risk of aerosol generation.[4][9][10][11]
Feet Closed-toe shoes.Provides protection from spills and dropped objects.

The PPE Workflow: A Step-by-Step Protocol

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the user and the laboratory environment.

Donning PPE: Preparing for Safe Handling

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash and Dry Hands Thoroughly InspectPPE Inspect PPE for Damage WashHands->InspectPPE Ensure integrity DonGown Don Lab Coat/Gown InspectPPE->DonGown DonRespirator Don Respirator DonGown->DonRespirator Fit test if required DonGoggles Don Goggles/Face Shield DonRespirator->DonGoggles DonGloves Don Gloves (over cuffs) DonGoggles->DonGloves PPE_Doffing cluster_doffing Doffing Sequence cluster_disposal Disposal RemoveGloves Remove Gloves DisposeGloves Dispose of Gloves in Designated Waste RemoveGloves->DisposeGloves RemoveGown Remove Lab Coat/Gown DisposeGown Dispose of Gown in Designated Waste RemoveGown->DisposeGown ExitLab Exit Laboratory RemoveGoggles Remove Goggles/Face Shield ExitLab->RemoveGoggles RemoveRespirator Remove Respirator RemoveGoggles->RemoveRespirator WashHands Wash Hands Thoroughly RemoveRespirator->WashHands DisposeGloves->RemoveGown DisposeGown->ExitLab

Caption: PPE Doffing and Disposal Sequence.

  • Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated chemical waste container.

  • Lab Coat/Gown: Remove your lab coat, folding the contaminated exterior inward. Place it in the appropriate receptacle for laundering or disposal.

  • Exit the Immediate Work Area: Step out of the immediate work area before removing further PPE.

  • Eye and Face Protection: Remove your safety goggles or face shield.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water. [9][10]

Operational and Disposal Plans

Handling Procedures
  • Ventilation: Always handle 1-(2-Methylpyridin-3-yl)piperazine in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. [4][9][10]* Avoid Dust Generation: When working with the solid form, take care to avoid generating dust. Use techniques such as gentle scooping rather than pouring, and clean up any spills promptly using a wet method or a HEPA-filtered vacuum. [1][10]* Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. [1][10]Wash hands thoroughly after handling and before leaving the laboratory. [9][10]

Disposal of Contaminated Materials

All disposable PPE and any materials used to clean up spills of 1-(2-Methylpyridin-3-yl)piperazine should be considered hazardous waste.

  • Collection: Place all contaminated materials in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. [4][12]Do not discharge into the environment. [9]

In Case of Exposure

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5][10]Seek immediate medical attention. [4][7]* Skin Contact: Immediately wash the affected area with plenty of soap and water. [1][5]Remove contaminated clothing and wash it before reuse. [4][10]If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. [5][9]If they are not breathing, provide artificial respiration. Seek immediate medical attention. [7][10]* Ingestion: Do NOT induce vomiting. [4]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. By adhering to these stringent PPE protocols and safe handling practices, researchers can confidently and safely work with 1-(2-Methylpyridin-3-yl)piperazine, ensuring both personal safety and the integrity of their research.

References

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • 1988 OSHA PEL Project - Piperazine Dihydrochloride. NIOSH - CDC. Available from: [Link]

  • PIPERAZINE DIHYDROCHLORIDE. Occupational Safety and Health Administration - OSHA.gov. Available from: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available from: [Link]

  • Piperazine: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]

  • 1-(2-Pyridyl)piperazine | C9H13N3. PubChem. Available from: [Link]

  • PIPERAZINE ANHYDROUS FOR SYNTHESIS. Loba Chemie. Available from: [Link]

  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific. Available from: [Link]

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